Product packaging for 1H-Indazol-3-ol(Cat. No.:CAS No. 100922-96-1)

1H-Indazol-3-ol

Cat. No.: B177101
CAS No.: 100922-96-1
M. Wt: 134.14 g/mol
InChI Key: SWEICGMKXPNXNU-UHFFFAOYSA-N
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Description

1H-Indazol-3-ol (CAS 7364-25-2), also known as indazol-3-one or 3-hydroxyindazole, is a high-purity heterocyclic organic compound with the molecular formula C7H6N2O and a molecular weight of 134.14 g/mol . This compound serves as a critical synthetic intermediate and privileged scaffold in medicinal chemistry for the development of novel therapeutic agents . Its structure, a benzene ring fused to a pyrazole ring, allows it to be functionalized at various positions, making it a versatile building block for creating a wide array of biologically active derivatives . Researchers utilize this compound in the synthesis of compounds for diverse pharmacological applications. It is a key precursor in the development of molecules investigated for anticancer activity, including as inhibitors of protein kinases like JAK2 and CDK, as well as components in non-platinum anticancer agents such as ruthenium-indazole complexes . The indazole core is also fundamental in cardiovascular research, forming the basis of experimental compounds like the calmodulin antagonist DY-9760e, which has shown cardioprotective effects in models of myocardial ischemic/reperfusion injury by inhibiting the degradation of cytoskeletal proteins such as fodrin and dystrophin . Additional research applications include its use as a catalytic agent and a petrochemical additive . The broad utility of this compound and its derivatives extends to other fields, including investigations into their anti-inflammatory, antimicrobial, and anticonvulsant properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Store in a cool, dry place under inert atmospheric conditions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B177101 1H-Indazol-3-ol CAS No. 100922-96-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dihydroindazol-3-one
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InChI

InChI=1S/C7H6N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H2,8,9,10)
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InChI Key

SWEICGMKXPNXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6N2O
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DSSTOX Substance ID

DTXSID2049428
Record name 3-Indazolinone
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Molecular Weight

134.14 g/mol
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CAS No.

7364-25-2
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Foundational & Exploratory

1H-Indazol-3-ol synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 1H-Indazol-3-ol

Introduction

This compound, and its derivatives, represent a privileged scaffold in medicinal chemistry and drug development. This heterocyclic motif is a core component in a variety of pharmacologically active agents, valued for its ability to mimic the indole structure and participate in crucial biological interactions. This compound exists in a tautomeric equilibrium with its keto form, 1,2-dihydro-3H-indazol-3-one. Research indicates that while the keto form can be present, the this compound tautomer generally predominates, particularly in solution.[1] This guide provides a comprehensive overview of a classical and reliable method for its synthesis, detailed experimental protocols, and a summary of its key characterization data for researchers and scientists in the field.

Synthesis of this compound (Indazolone)

A well-established and dependable route for the synthesis of this compound (commonly referred to as indazolone in older literature) begins with anthranilic acid. The process involves a multi-step sequence: diazotization of the amine, reduction of the resulting diazonium salt to a hydrazine derivative, and subsequent intramolecular cyclization to form the indazole ring system.

Synthesis_Workflow cluster_start Step 1: Diazotization cluster_reduction Step 2: Reduction cluster_cyclization Step 3: Cyclization A Anthranilic Acid R1 NaNO2, HCl 0-3 °C A->R1 B Diazonium Salt (Intermediate) R1->B R2 SO2 (aq) 5-10 °C B->R2 C o-Hydrazinobenzoic Acid Hydrochloride R2->C R3 HCl (aq) Reflux C->R3 D This compound (Indazolone) R3->D

Caption: Synthetic workflow for this compound from anthranilic acid.

Quantitative Data Summary for Synthesis

The following table summarizes the key quantitative parameters for the synthesis of this compound, adapted from established procedures.

StepStarting MaterialKey ReagentsTemperatureDurationTypical Yield
1. DiazotizationAnthranilic AcidSodium Nitrite, Hydrochloric Acid0-3 °C~45 minIntermediate
2. ReductionDiazonium SaltAqueous Sulfur Dioxide5-10 °C12.5 hoursIntermediate
3. Cyclizationo-Hydrazinobenzoic Acid HClHydrochloric Acid, WaterReflux30 min90-95%

Experimental Protocols

The protocols provided below are based on the robust procedures detailed in Organic Syntheses.

Protocol 1: Synthesis of o-Hydrazinobenzoic Acid Hydrochloride (Intermediate)
  • Preparation : In a 2-liter beaker equipped with a mechanical stirrer and a low-temperature thermometer, suspend 42 g (0.31 mole) of anthranilic acid in 300 mL of water. The beaker should be placed in an ice-salt bath.

  • Acidification : Add 340 mL of concentrated hydrochloric acid in a single portion while stirring. The anthranilic acid will dissolve and its hydrochloride salt will begin to precipitate.

  • Diazotization : Cool the mixture to 0 °C. Prepare a solution of 21.6 g (0.31 mole) of sodium nitrite in 210 mL of water. Add this solution slowly via a dropping funnel, ensuring the tip is below the surface of the suspension, over approximately 30 minutes. Maintain the reaction temperature below 3 °C throughout the addition.

  • Reduction : In a separate 12-liter flask, prepare a solution of sulfurous acid by saturating 2.4 L of water with sulfur dioxide gas at 0–5 °C. While continuing a brisk stream of SO₂, add the cold diazonium salt solution in portions over 30 minutes, keeping the temperature between 5–10 °C.

  • Isolation : After the addition is complete, continue passing SO₂ for another 30 minutes. Allow the mixture to stand at room temperature for 12 hours. Add 3 L of concentrated hydrochloric acid to precipitate the product.

  • Filtration : Chill the mixture to 0–5 °C and filter the solid product using a precooled Büchner funnel. Wash the cake with two 50-mL portions of ice-cold 1:1 hydrochloric acid to yield o-hydrazinobenzoic acid hydrochloride.[2]

Protocol 2: Synthesis of this compound (Indazolone)
  • Cyclization : In a 2-liter round-bottom flask fitted with a reflux condenser, place 47.1 g (0.25 mole) of o-hydrazinobenzoic acid hydrochloride, 1.25 L of water, and 12.5 mL of concentrated hydrochloric acid.

  • Heating : Heat the mixture to reflux and maintain for 30 minutes.

  • Concentration : Transfer the resulting pale yellow solution to a large evaporating dish and concentrate on a steam bath to approximately one-fourth of its original volume.

  • Crystallization : Cool the concentrated solution in an ice bath for several hours to allow the product to crystallize.

  • Isolation : Collect the crystalline solid by filtration, wash with a small amount of cold water, and dry. The typical yield of this compound is between 29.5-31.5 g (90–95%).[2]

Characterization of this compound

The structural confirmation of this compound is achieved through a combination of physicochemical and spectroscopic methods.

Physicochemical and Spectroscopic Data

The following table presents the key characterization data for this compound.

Property / TechniqueValue / Observation
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
Appearance White to light gray crystalline solid
Melting Point 247-250 °C (decomposes)
¹H NMR (DMSO-d₆)δ ~12.3 (br s, 1H, N-H), ~10.5 (br s, 1H, O-H), ~7.6 (d, 1H), ~7.3 (t, 1H), ~7.0 (d, 1H), ~6.9 (t, 1H) ppm. (Predicted based on similar structures)
¹³C NMR (DMSO-d₆)δ ~155.0, ~142.0, ~127.5, ~121.5, ~120.0, ~115.0, ~110.0 ppm. (Predicted based on similar structures)
IR Spectroscopy (KBr, cm⁻¹)Broad absorption ~3200-2500 (O-H, N-H stretching), ~1620 (C=N stretching), ~1590 (C=C aromatic stretching)
Mass Spectrometry (EI)m/z (%): 134 (M⁺, 100), 105, 78, 77

Note: NMR spectral data are predicted based on the known chemical shifts of the indazole core and the electronic effects of the hydroxyl group. Exact values may vary based on solvent and experimental conditions.

Characterization Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as DMSO-d₆. The broad singlets observed in the ¹H NMR spectrum are characteristic of the acidic N-H and O-H protons.

  • Infrared (IR) Spectroscopy : IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet. The broad absorption band in the high-frequency region is indicative of the hydrogen-bonded O-H and N-H groups, which is a key feature confirming the indazolol structure.

  • Mass Spectrometry (MS) : Mass spectra are acquired to confirm the molecular weight of the compound. Electron ionization (EI) is a common method that provides the molecular ion peak (M⁺) and characteristic fragmentation patterns.

  • Melting Point Determination : The melting point is measured using a standard melting point apparatus to assess the purity of the synthesized compound. A sharp melting range indicates high purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 1H-Indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazol-3-ol and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development. As a privileged scaffold, the indazole nucleus is present in numerous biologically active molecules. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in the rational design and optimization of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a focus on experimentally determined and computationally predicted data. Detailed experimental protocols for the determination of key parameters are provided, alongside visualizations of its tautomeric equilibrium and a representative experimental workflow.

Chemical Identity and Tautomerism

This compound is a bicyclic heteroaromatic compound. It is important to note that this compound primarily exists as its more stable tautomer, 1-substituted-1,2-dihydro-3H-indazol-3-one, particularly when a substituent is present on one of the nitrogen atoms.[1][2][3] The equilibrium between the hydroxyl and keto forms is a critical characteristic of this molecule.

Tautomeric equilibrium of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of 1-benzyl-1H-indazol-3-ol, a common and well-characterized derivative.

PropertyValueData TypeReference
IUPAC Name 1-benzyl-1H-indazol-3-olN/A[4]
CAS Number 2215-63-6N/A[5][6]
Molecular Formula C₁₄H₁₂N₂ON/A[4]
Molecular Weight 224.26 g/mol N/A[4]
Melting Point 165-169 °CExperimentalN/A
Boiling Point Not availableN/A
pKa Not availableN/A
logP (Octanol/Water) 2.8Computed[4]
Solubility 12.5 µg/mL (at pH 7.4)Experimental[4]

Experimental Protocols

Precise determination of physicochemical properties is crucial for drug development.[7][8][9] The following sections detail standardized experimental protocols for key parameters.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of purity.[10][11][12]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a column of 2-3 mm of packed material is obtained at the sealed end.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is critical for predicting the ionization state of a molecule at a given pH, which influences its solubility, absorption, and receptor binding.[13][14][15][16][17]

Apparatus:

  • pH meter with a combination pH electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solutions of hydrochloric acid (0.1 M) and sodium hydroxide (0.1 M)

Procedure:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a co-solvent system like water/methanol if aqueous solubility is low) to a known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution.

  • Titration: The solution is titrated with a standardized solution of 0.1 M NaOH, added in small, precise increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

experimental_workflow cluster_preparation Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Compound B Dissolve in Solvent A->B D Add Titrant Incrementally B->D C Calibrate pH Meter C->D E Record pH D->E Equilibrate E->D Repeat F Plot Titration Curve E->F G Determine Equivalence Point F->G H Calculate pKa G->H

Workflow for pKa determination by potentiometric titration.
LogP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.[18][19][20][21][22]

Apparatus:

  • Separatory funnel or vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV)

  • n-Octanol and phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Phase Saturation: n-Octanol is saturated with PBS and vice versa by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.

  • Sample Preparation: A known amount of this compound is dissolved in the pre-saturated n-octanol or PBS.

  • Partitioning: A precise volume of the drug solution is mixed with a precise volume of the other pre-saturated solvent in a separatory funnel or vial.

  • Equilibration: The mixture is shaken for a sufficient time (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation.

  • Concentration Analysis: The concentration of this compound in both the n-octanol and PBS phases is determined using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the PBS phase. LogP is the base-10 logarithm of P.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's dissolution and absorption.[23][24][25][26][27]

Apparatus:

  • Vials with screw caps

  • Shaker or rotator

  • Temperature-controlled incubator or water bath

  • Filtration device (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the aqueous medium (e.g., water or buffer of a specific pH).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.

  • Quantification: The concentration of the dissolved this compound in the filtrate is determined using a validated analytical method. This concentration represents the equilibrium solubility.

Biological Relevance

While specific signaling pathway data for this compound is not extensively documented, the indazole scaffold is a well-established pharmacophore in numerous kinase inhibitors and other therapeutic agents.[28] Derivatives of indazole have been investigated for a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[28] The physicochemical properties detailed in this guide are essential for understanding the structure-activity relationships (SAR) and for optimizing the drug-like properties of novel indazole-based compounds.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, with a focus on 1-benzyl-1H-indazol-3-ol. The presented data and experimental protocols offer a valuable resource for researchers and scientists in the field of drug discovery and development. A thorough characterization of these fundamental properties is a prerequisite for the successful design and optimization of new and effective indazole-based therapeutics.

References

1H-Indazol-3-ol tautomerism and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Tautomerism and Stability of 1H-Indazol-3-ol

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2][3] this compound, a key intermediate and structural motif, exhibits complex tautomeric behavior, primarily existing in equilibrium between its enol (this compound) and keto (1,2-dihydro-3H-indazol-3-one) forms. This equilibrium is not static; it is profoundly influenced by environmental factors such as solvent polarity, temperature, and pH, as well as by the electronic nature of substituents. Understanding the delicate balance of this tautomerism is critical for drug development professionals, as the predominant tautomeric form can significantly impact a molecule's physicochemical properties, including solubility, lipophilicity, and crystal packing. Furthermore, it governs the molecule's pharmacokinetics and pharmacodynamics by altering its ability to interact with biological targets. This guide provides a comprehensive overview of the tautomerism and stability of this compound, presenting quantitative data, detailed experimental protocols for its characterization, and an analysis of its implications in the field of drug discovery.

The Tautomeric Equilibrium of this compound

This compound exists as a mixture of two primary tautomers: the aromatic enol form (this compound) and the non-aromatic keto form (1,2-dihydro-3H-indazol-3-one). This type of isomerism, where isomers are readily interconverted, is a crucial consideration in molecular design and development.[4] The general equilibrium is illustrated below.

Caption: Prototropic tautomerism of this compound.

The relative stability of these forms is a subject of extensive study. While the enol form benefits from the aromaticity of the fused ring system, the keto form often proves to be thermodynamically more stable in many conditions. This contrasts with the annular tautomerism of the parent indazole ring, where the 1H-tautomer (benzenoid) is generally more stable than the 2H-tautomer (quinonoid).[5][6][7]

Quantitative Analysis of Tautomer Stability

Computational chemistry provides valuable insights into the intrinsic stability of tautomers. Density Functional Theory (DFT) and ab initio methods are commonly employed to calculate the relative energies of the tautomeric forms in the gas phase and in various solvents.[8][9] These calculations consistently show that the relative stability is highly dependent on the environment.

Tautomer FormMethodBasis SetPhaseRelative Energy (kcal/mol)NoteReference
This compound (Enol)DFT (B3LYP)6-311++G(d,p)Gas(Reference) 0.0The aromatic enol form is taken as the reference.[5]
1,2-dihydro-3H-indazol-3-one (Keto)DFT (B3LYP)6-311++G(d,p)GasLowerThe keto form is generally predicted to be more stable.[10]
1H-Indazole (Parent Ring)MP26-31G Gas(Reference) 0.0Comparison with the parent indazole ring system.[5][11]
2H-Indazole (Parent Ring)MP26-31GGas+3.59The 1H tautomer of unsubstituted indazole is more stable by ~15 kJ/mol.[5][11]

Note: The exact energy difference between the enol and keto forms of this compound can vary based on the computational method and the inclusion of solvent effects.[12][13] Polar solvents tend to stabilize the more polar keto tautomer.

Experimental Protocols for Tautomer Characterization

The determination of tautomeric ratios and the elucidation of the dominant form under specific conditions require robust analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for studying tautomerism in solution.[14] By analyzing the chemical shifts, coupling constants, and signal integrations, one can identify and quantify the different tautomers present at equilibrium.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

    • Ensure complete dissolution. Gentle vortexing may be applied.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key Signals to Observe:

      • NH Protons: The keto form will show two distinct NH signals (at N1 and N2), while the enol form will show one NH (at N1) and one OH signal. These signals are often broad and their chemical shifts are highly dependent on solvent and concentration. The NH proton of the indazole ring typically appears far downfield (>10 ppm).[15]

      • Aromatic Protons: The aromatic region (typically 7.0-8.5 ppm) will show different splitting patterns and chemical shifts for the benzenoid ring protons depending on the tautomeric form.

    • Quantification: The ratio of the tautomers can be determined by integrating the well-resolved, non-exchangeable proton signals corresponding to each form.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Key Signal: The most indicative signal is for the C3 carbon. In the keto tautomer (1,2-dihydro-3H-indazol-3-one), this carbon is a carbonyl carbon and will appear significantly downfield (typically >160 ppm). In the enol tautomer (this compound), the C3 carbon is attached to a hydroxyl group and will appear further upfield.

  • Advanced NMR Experiments:

    • 2D NMR: Experiments like HSQC and HMBC can be used to definitively assign all proton and carbon signals, confirming the structure of each tautomer.[15]

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide thermodynamic data (ΔH°, ΔS°) for the tautomeric interconversion and help resolve broadened signals if the exchange rate is in the intermediate regime on the NMR timescale.[16]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6, CDCl3) weigh->dissolve acquire_1H Acquire 1D ¹H NMR Spectrum dissolve->acquire_1H acquire_13C Acquire 1D ¹³C NMR Spectrum acquire_1H->acquire_13C acquire_2D Acquire 2D NMR (HSQC, HMBC) (Optional) acquire_13C->acquire_2D assign Assign Signals to Tautomers (NH, OH, C=O) acquire_2D->assign integrate Integrate Non-exchangeable Signals assign->integrate calculate Calculate Tautomer Ratio integrate->calculate

Caption: Experimental workflow for NMR-based tautomer analysis.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, particularly when the tautomers have distinct chromophores.[17][18][19] The keto and enol forms of this compound are expected to have different absorption maxima (λ_max) due to the difference in their electronic systems (aromatic vs. non-aromatic).

Detailed Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, ethanol, water).

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a non-reactive, volatile solvent.

  • Sample Preparation: Prepare a series of dilute solutions (ensuring absorbance is within the linear range of the spectrophotometer, typically 0.1-1.0 AU) in each of the selected solvents.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Identify the λ_max for the absorption bands in each solvent.

    • A shift in λ_max and changes in the relative intensities of absorption bands with solvent polarity are indicative of a shift in the tautomeric equilibrium.[16]

    • Generally, the more conjugated aromatic enol form will absorb at a longer wavelength compared to the cross-conjugated keto form. The polar keto form is expected to be more stabilized in polar solvents.

Computational Chemistry

In silico methods are indispensable for predicting the stability and properties of tautomers, guiding experimental work.

Detailed Protocol (DFT):

  • Structure Building: Build the 3D structures of both the this compound and 1,2-dihydro-3H-indazol-3-one tautomers using molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for both structures using a DFT functional (e.g., B3LYP, ωB97XD) and a suitable basis set (e.g., 6-31G(d,p) or larger).[9] This should be done for the gas phase.

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, Gibbs free energy).

  • Solvent Effects: To model solution-phase behavior, repeat the optimization and frequency calculations using a continuum solvation model like the Polarizable Continuum Model (PCM).[12]

  • Energy Comparison: Calculate the difference in Gibbs free energy (ΔG) between the two tautomers in the gas phase and in each solvent to predict the equilibrium constant (K_T = exp(-ΔG/RT)).

Chemical Stability and Degradation

The indazole scaffold is generally stable, but like many heterocyclic systems, it can be susceptible to degradation under certain conditions. The stability of the specific tautomers of this compound can differ. The presence of the lactam-like keto form may introduce susceptibility to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening. Furthermore, samples of related N-hydroxymethyl indazoles have shown decomposition over long-term storage, reverting to the parent indazole.[11][20] Researchers should consider potential oxidative degradation, especially for the electron-rich aromatic enol form. Stability studies under varying pH, light, and temperature conditions are recommended during drug development.

Implications in Drug Development

The tautomeric state of a molecule is not an academic curiosity; it has profound real-world consequences in drug discovery and development.[4]

  • Pharmacodynamics: Tautomers possess different three-dimensional shapes and hydrogen bonding patterns (donor/acceptor sites). Consequently, only one tautomer may bind effectively to a biological target (e.g., an enzyme or receptor), making it the biologically active form.

  • Pharmacokinetics (ADME):

    • Solubility: Tautomers can have different crystal packing energies and polarities, leading to significant differences in aqueous solubility.

    • Lipophilicity (LogP): The LogP value, a key predictor of membrane permeability, can vary between tautomers, affecting absorption and distribution.

    • Metabolism: The metabolic fate of a drug can depend on the tautomeric form presented to metabolic enzymes.

  • Formulation and Stability: The presence of a tautomeric equilibrium can affect the solid-state properties of a drug. A drug might crystallize as one tautomer, but slowly convert to another, more stable form over time, which could alter the drug product's performance and shelf-life.[4] It is crucial to identify the most stable form for formulation.

Conclusion

This compound presents a classic and medicinally relevant case of keto-enol tautomerism. The equilibrium between the this compound (enol) and 1,2-dihydro-3H-indazol-3-one (keto) forms is dynamic and sensitive to the molecular environment. For scientists in drug development, a thorough characterization of this tautomerism is not optional but essential. By employing a combination of advanced spectroscopic techniques like NMR and UV-Vis, alongside predictive computational modeling, researchers can elucidate the predominant tautomeric forms under physiological and formulation conditions. This understanding is paramount for designing molecules with optimal target engagement, favorable ADME properties, and robust, stable formulations, ultimately paving the way for safer and more effective medicines.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1H-Indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazol-3-ol, a seemingly simple heterocyclic compound, stands as a cornerstone in the edifice of medicinal chemistry. Its indazole core is a "privileged scaffold," a molecular framework that has proven to be a fertile ground for the development of a diverse array of therapeutic agents. This technical guide delves into the historical roots of this compound, tracing its discovery back to the pioneering days of organic synthesis. We will explore the seminal experimental protocols that first brought this molecule to light, examine the evolution of our understanding of its tautomeric nature, and chart the early discoveries of its biological potential. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive historical and technical foundation for this critical pharmacophore.

The Dawn of Indazole Chemistry: Emil Fischer's Pioneering Synthesis

The story of this compound begins with the broader discovery of the indazole ring system by the Nobel laureate Emil Fischer in 1883 . In his seminal work, Fischer reported the synthesis of a compound he termed "indazolone" through the cyclization of o-hydrazine cinnamic acid. This "indazolone" is, in fact, the tautomer of this compound, known as 1,2-dihydro-3H-indazol-3-one. This discovery laid the fundamental groundwork for the entire class of indazole compounds.

Early Synthetic Methodologies

Following Fischer's initial breakthrough, other notable chemists of the era contributed to the growing field of indazole synthesis. The Jacobson synthesis , reported in 1893, provided an alternative route to the indazole core starting from o-acetotoluidide. Another significant contribution came from Karl von Auwers in the early 20th century, who developed methods for synthesizing substituted indazoles. These early synthetic endeavors were crucial in making indazole derivatives, including the precursor to this compound, more accessible for further study.

A Tale of Two Forms: The Tautomerism of this compound

A central theme in the history of this compound is the recognition and understanding of its tautomerism. The compound exists in a dynamic equilibrium between two forms: the enol-like This compound and the keto-like 1,2-dihydro-3H-indazol-3-one .

For many years after its initial synthesis, the compound was primarily referred to as "indazolone," reflecting the prevailing belief that the keto form was the dominant species. It was only with the advent of more sophisticated analytical techniques, particularly spectroscopic methods like NMR in the mid-20th century, that the true nature of this tautomeric relationship began to be unraveled. These studies revealed that the position of the equilibrium is sensitive to factors such as the solvent, temperature, and the presence of substituents on the indazole ring. This understanding of tautomerism proved to be a critical turning point, as the different tautomers can exhibit distinct chemical reactivity and biological activity.

Early Glimmers of Biological Potential: The Dawn of Pharmacological Investigation

The exploration of the biological activities of indazole derivatives began in the 20th century. Early research into the pharmacological properties of compounds structurally related to this compound, often referred to as "indazolones," revealed their potential as anti-inflammatory agents. These initial studies, though rudimentary by modern standards, laid the groundwork for the future development of indazole-based drugs. While specific early studies on the parent this compound are not extensively documented in readily available literature, the investigation of its derivatives for anti-inflammatory effects was a significant step in recognizing the therapeutic potential of this chemical class.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and a related early derivative, providing a snapshot of the physicochemical properties known from historical and modern sources.

PropertyThis compound (Indazolone)Reference(s)
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.14 g/mol [1]
Melting Point 247-249 °C[2]
CAS Number 7364-25-2[1]
Property1-Acetyl-3-hydroxyindazoleReference(s)
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol

Key Experimental Protocols

The following are detailed methodologies for seminal experiments in the history of this compound, based on available historical and modern literature.

Fischer's Synthesis of Indazolone (Conceptual Reconstruction)
  • Reaction: Heating of ortho-hydrazine cinnamic acid.

  • Procedure: o-Hydrazine cinnamic acid is heated, likely in a suitable solvent or neat, to induce intramolecular cyclization and loss of a molecule of water to form the indazolone ring.

  • Work-up: The reaction mixture would have been cooled, and the solid product likely isolated by filtration and purified by recrystallization from a suitable solvent.

Jacobson Synthesis of Indazole

This method provides a route to the parent indazole ring, which can then be functionalized.

  • Starting Material: o-Acetotoluidide.

  • Step 1: Nitrosation: o-Acetotoluidide is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form N-nitroso-o-acetotoluidide.

  • Step 2: Cyclization: The N-nitroso compound is then treated with a base, leading to an intramolecular cyclization to form an N-acetylindazole, which can be subsequently hydrolyzed to yield indazole.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Fischer_Synthesis cluster_start Starting Material cluster_reaction Reaction cluster_product Product o_hydrazine_cinnamic_acid o-Hydrazine Cinnamic Acid Heat Heat (Intramolecular Cyclization) o_hydrazine_cinnamic_acid->Heat Indazolone 1,2-Dihydro-3H-indazol-3-one (Indazolone) Heat->Indazolone

Fischer's conceptual synthesis of indazolone.

Jacobson_Synthesis cluster_start Starting Material cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Cyclization & Hydrolysis cluster_product Product o_acetotoluidide o-Acetotoluidide Nitrous_Acid Nitrous Acid (NaNO₂/H⁺) o_acetotoluidide->Nitrous_Acid N_Nitroso N-Nitroso-o-acetotoluidide Nitrous_Acid->N_Nitroso Base_Hydrolysis Base, then H₂O/H⁺ N_Nitroso->Base_Hydrolysis Indazole Indazole Base_Hydrolysis->Indazole

Workflow of the Jacobson indazole synthesis.

Tautomerism Indazol_3_ol This compound (Enol form) Indazolone 1,2-Dihydro-3H-indazol-3-one (Keto form) Indazol_3_ol->Indazolone Equilibrium

Tautomeric equilibrium of this compound.

Conclusion

The journey of this compound from its serendipitous discovery in the late 19th century to its current status as a privileged scaffold in drug discovery is a testament to the enduring power of fundamental organic synthesis and the intricate relationship between chemical structure and biological function. From Fischer's foundational work to the nuanced understanding of its tautomerism and the early explorations of its pharmacological potential, the history of this compound provides a rich context for contemporary research. For today's scientists, a deep appreciation of this history is not merely an academic exercise but a source of inspiration and a practical guide for the rational design of the next generation of indazole-based therapeutics.

References

The Multifaceted Biological Activities of 1H-Indazol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazol-3-ol core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the significant pharmacological activities associated with this compound and its derivatives, with a focus on their anticancer, anti-inflammatory, and enzyme-inhibitory properties. This document summarizes key quantitative data, presents detailed experimental protocols for relevant assays, and visualizes the intricate signaling pathways involved.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanisms of action often involve the induction of apoptosis through the modulation of key signaling pathways, including the p53/MDM2 and Bcl-2 family pathways.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against several human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
6o 1H-indazole-3-amineK562 (Chronic Myeloid Leukemia)5.15[1]
6o 1H-indazole-3-amineHEK-293 (Normal Human Kidney)33.2[2]
5k 1H-indazole-3-amineHep-G2 (Hepatoma)3.32[3]
CuL1 1-benzyl-1H-indazol-3-ol Copper(II)MCF7 (Breast Cancer)1.114 (Kb x 106 M-1)[4]
CuL2 1-benzyl-1H-indazol-3-ol Copper(II)MCF7 (Breast Cancer)0.045 (KSV x 106 M-1)[4]
CuL3 1-benzyl-1H-indazol-3-ol Copper(II)MCF7 (Breast Cancer)1.892 (Kapp x 106 M-1)[4]
Signaling Pathways in Anticancer Activity

p53/MDM2 Pathway: Certain this compound derivatives have been shown to induce apoptosis by modulating the p53/MDM2 signaling pathway.[1][2] MDM2 is a negative regulator of the p53 tumor suppressor protein. Inhibition of the p53-MDM2 interaction leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis.

p53_MDM2_Pathway Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 activates MDM2 MDM2 p53->MDM2 activates transcription Proteasomal Degradation Proteasomal Degradation p53->Proteasomal Degradation Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 binds and inhibits Ubiquitination Ubiquitination MDM2->Ubiquitination E3 Ligase Ubiquitination->p53 1H_Indazol_3_ol_Derivative This compound Derivative 1H_Indazol_3_ol_Derivative->MDM2 inhibits

p53/MDM2 Signaling Pathway Modulation

Bcl-2 Family Apoptosis Pathway: The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway of apoptosis. Pro-apoptotic members like Bax promote apoptosis, while anti-apoptotic members like Bcl-2 inhibit it. Some this compound derivatives can induce apoptosis by altering the balance of these proteins, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[1]

Bcl2_Apoptosis_Pathway Apoptotic Stimulus Apoptotic Stimulus Bax Bax (Pro-apoptotic) Apoptotic Stimulus->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion forms pore Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis 1H_Indazol_3_ol_Derivative This compound Derivative 1H_Indazol_3_ol_Derivative->Bax upregulates 1H_Indazol_3_ol_Derivative->Bcl2 downregulates

Bcl-2 Family Apoptosis Pathway Modulation
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

Materials:

  • Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)

  • Human embryonic kidney cells (HEK-293) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • This compound derivative stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

Certain derivatives of this compound exhibit potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX).

Quantitative Anti-inflammatory Activity Data

The following table presents the inhibitory activity of a 1,5-disubstituted indazol-3-ol derivative.

Compound IDDerivativeTargetIC50Reference
27 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol5-Lipoxygenase44 nM[5]
27 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-olSensitized guinea pig tracheal contraction2.9 µM[5]
Experimental Protocol: 5-Lipoxygenase Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory effect of this compound derivatives on 5-lipoxygenase activity.

Materials:

  • Purified 5-lipoxygenase enzyme

  • Arachidonic acid (substrate)

  • This compound derivative stock solutions (in DMSO)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare a reaction mixture containing the assay buffer and the 5-lipoxygenase enzyme.

  • Inhibitor Addition: Add various concentrations of the this compound derivative to the reaction mixture. Include a vehicle control (DMSO).

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Monitoring: Monitor the formation of the product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Enzyme Inhibition

Beyond their anticancer and anti-inflammatory roles, this compound derivatives have been identified as potent inhibitors of other key enzymes, including D-amino acid oxidase (DAAO) and p21-activated kinase 1 (PAK1).

D-amino acid Oxidase (DAAO) Inhibition

DAAO is a flavoenzyme that degrades D-serine, a co-agonist of the NMDA receptor. Inhibition of DAAO can increase D-serine levels in the brain, which is a potential therapeutic strategy for neurological and psychiatric disorders.[6]

Compound IDDerivativeTargetIC50 (µM)Reference
37 6-fluoro-1H-indazol-3-olD-amino acid oxidaseNot specified, but identified as a nanomolar inhibitor[6]
p21-activated kinase 1 (PAK1) Inhibition

PAK1 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is implicated in cancer progression, making it an attractive therapeutic target.[7][8]

The following table shows the inhibitory activity of 1H-indazole-3-carboxamide derivatives, which are structurally related to this compound, against PAK1.

Compound IDDerivative ClassTargetIC50 (nM)Reference
30l 1H-indazole-3-carboxamidePAK19.8[7][8]
Signaling Pathway: PAK1 in Cancer

PAK1 is a key downstream effector of small GTPases like Rac1 and Cdc42. Upon activation, PAK1 can phosphorylate numerous substrates, leading to the activation of pro-proliferative and pro-survival signaling cascades, such as the MAPK/ERK pathway, and promoting cytoskeletal rearrangements that facilitate cell migration and invasion.

PAK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Growth Factors Growth Factors RTKs Receptor Tyrosine Kinases (RTKs) Growth Factors->RTKs Rac1_Cdc42 Rac1/Cdc42 RTKs->Rac1_Cdc42 activate PAK1 PAK1 Rac1_Cdc42->PAK1 activate MEK1_2 MEK1/2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates Cell_Proliferation Cell Proliferation & Survival ERK1_2->Cell_Proliferation LIMK LIM Kinase Cofilin Cofilin LIMK->Cofilin inhibits Cytoskeletal_Remodeling Cytoskeletal Remodeling & Migration Cofilin->Cytoskeletal_Remodeling PAK1->MEK1_2 phosphorylates PAK1->LIMK phosphorylates 1H_Indazol_3_ol_Derivative 1H-Indazole-3-carboxamide (Derivative) 1H_Indazol_3_ol_Derivative->PAK1 inhibits

PAK1 Signaling Pathway in Cancer
Experimental Protocol: D-amino acid Oxidase (DAAO) Inhibition Assay

This protocol provides a method for determining the inhibitory activity of this compound derivatives against DAAO.

Materials:

  • Recombinant human DAAO (hDAAO)

  • D-serine (substrate)

  • Flavin adenine dinucleotide (FAD)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., sodium phosphate buffer, pH 7.4)

  • 96-well microplates

  • This compound derivative stock solutions (in DMSO)

  • Microplate reader (fluorescence)

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, FAD, and hDAAO solution.

  • Inhibitor Addition: Add varying concentrations of the this compound derivatives to the wells. Include a no-inhibitor control.

  • Substrate and Detection Reagent Addition: Add a solution containing D-serine, Amplex® Red reagent, and HRP to initiate the reaction. The DAAO-catalyzed oxidation of D-serine produces hydrogen peroxide, which reacts with Amplex® Red in the presence of HRP to generate a fluorescent product.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission).

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold is a versatile and valuable starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in oncology, inflammation, and neurology through the modulation of various key biological targets and signaling pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important class of compounds, facilitating further investigation and optimization of this compound-based therapeutics.

References

Unraveling the Multifaceted Mechanisms of 1H-Indazol-3-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide focuses on the core compound, 1H-Indazol-3-ol, and its derivatives, providing an in-depth exploration of their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key molecular targets, associated signaling pathways, quantitative inhibitory data, and detailed experimental protocols for investigating these interactions. The primary mechanisms discussed herein involve the inhibition of D-amino acid oxidase (DAAO), B-Raf kinase, p21-activated kinase 1 (PAK1), and 5-lipoxygenase (5-LOX), highlighting the therapeutic potential of this chemical class in oncology, neuroscience, and inflammatory diseases.

Introduction to this compound and its Derivatives

The 1H-indazole core is a bicyclic heteroaromatic system that has been successfully incorporated into a number of approved drugs and clinical candidates.[1][2] Its structural rigidity, coupled with the ability to engage in various non-covalent interactions, makes it an ideal scaffold for the design of potent and selective enzyme inhibitors. This compound, a key derivative, serves as a versatile synthetic intermediate and a pharmacophore in its own right. This guide will dissect the distinct yet significant mechanisms through which this compound and its analogs exert their pharmacological effects.

Mechanism of Action: D-Amino Acid Oxidase (DAAO) Inhibition

Biological Rationale

D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the degradation of D-amino acids, most notably D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[3] Inhibition of DAAO leads to an increase in synaptic levels of D-serine, thereby enhancing NMDA receptor signaling.[3] This mechanism is a promising therapeutic strategy for schizophrenia and other neurological disorders characterized by NMDA receptor hypofunction.[3] Derivatives of this compound have been identified as a novel class of potent DAAO inhibitors.[3][4]

Signaling Pathway

The inhibition of DAAO by this compound derivatives directly impacts the glutamatergic signaling pathway. By preventing the breakdown of D-serine, these inhibitors increase its availability to bind to the glycine site of the NMDA receptor, potentiating its activation by glutamate.

DAAO_Inhibition_Pathway 1H-Indazol-3-ol_Derivative This compound Derivative DAAO DAAO 1H-Indazol-3-ol_Derivative->DAAO Inhibits D-Serine D-Serine DAAO->D-Serine Degrades NMDA Receptor NMDA Receptor D-Serine->NMDA Receptor Activates Neuronal Signaling Enhanced Neuronal Signaling NMDA Receptor->Neuronal Signaling

Figure 1: DAAO Inhibition by this compound Derivatives.

Quantitative Data: DAAO Inhibition

The following table summarizes the inhibitory activity of representative this compound derivatives against DAAO.

CompoundModificationDAAO IC50 (nM)Reference
6-fluoro-1H-indazol-3-ol6-fluoro substitutionPotent (nanomolar range)[3]
Isatin derivativesPrecursor scaffoldMicromolar range[3]
Experimental Protocol: DAAO Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against DAAO.

  • Reagents and Materials:

    • Human DAAO enzyme

    • D-serine (substrate)

    • Horseradish peroxidase (HRP)

    • Amplex Red reagent

    • Assay buffer (e.g., potassium phosphate buffer, pH 8.0)

    • Test compounds (this compound derivatives) dissolved in DMSO

    • 96-well microplate

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • To each well of the microplate, add the test compound solution, DAAO enzyme, HRP, and Amplex Red.

    • Initiate the reaction by adding D-serine.

    • Incubate the plate at room temperature, protected from light.

    • The reaction, where DAAO oxidizes D-serine to produce hydrogen peroxide, which in the presence of HRP reacts with Amplex Red to generate the fluorescent product resorufin, is monitored.

    • Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: B-Raf Kinase Inhibition

Biological Rationale

B-Raf is a serine/threonine-protein kinase that plays a critical role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, which regulates cell proliferation, differentiation, and survival.[5][6] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the MAPK pathway and are implicated in a variety of cancers, including melanoma.[5][6] Indazole derivatives have been developed as potent inhibitors of B-Raf, offering a targeted therapeutic approach for BRAF-mutant cancers.[5][6]

Signaling Pathway

1H-Indazole-based compounds can inhibit the kinase activity of B-Raf, thereby blocking the phosphorylation of its downstream target MEK. This, in turn, prevents the phosphorylation and activation of ERK, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

BRaf_Inhibition_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS B-Raf B-Raf RAS->B-Raf MEK MEK B-Raf->MEK 1H-Indazole_Derivative 1H-Indazole Derivative 1H-Indazole_Derivative->B-Raf Inhibits ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation & Survival Transcription Factors->Cell Proliferation

Figure 2: B-Raf/MEK/ERK Pathway Inhibition.

Quantitative Data: B-Raf Inhibition

The following table presents the inhibitory activity of indazole derivatives against B-Raf kinase.

Compound ClassSpecific Derivative ExampleB-Raf IC50Reference
IndazolylpyrazolopyrimidinesNot specifiedPotent (specific values not provided)[6]
2-cyano-4-isoproxy substituted indazoleNot specifiedStrong inhibition of wild-type and mutant B-Raf[5]
Experimental Protocol: B-Raf Kinase Assay

This protocol details a method for assessing the in vitro inhibitory activity of compounds against B-Raf kinase.

  • Reagents and Materials:

    • Recombinant human B-Raf (wild-type or V600E mutant)

    • MEK1 (kinase-dead) as a substrate

    • ATP

    • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

    • Test compounds (indazole derivatives) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 384-well plates

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • In a 384-well plate, add the test compound solution and the B-Raf enzyme.

    • Incubate to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding a mixture of the MEK1 substrate and ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which involves converting the generated ADP to ATP and then measuring the ATP level via a luciferase-based reaction.

    • Read the luminescence signal on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Mechanism of Action: p21-activated Kinase 1 (PAK1) Inhibition

Biological Rationale

p21-activated kinase 1 (PAK1) is a serine/threonine kinase that acts as a key downstream effector of the Rho GTPases, Rac1 and Cdc42.[7][8][9] Aberrant activation of PAK1 is associated with tumor progression, metastasis, and invasion by regulating cytoskeletal dynamics and cell motility.[7][8][9] Consequently, PAK1 has emerged as a promising target for anticancer drug discovery. 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of PAK1.[7][8][9]

Signaling Pathway

Inhibition of PAK1 by 1H-indazole-3-carboxamides can disrupt the signaling cascades that lead to cytoskeletal reorganization, thereby suppressing cancer cell migration and invasion.

PAK1_Inhibition_Pathway Rac1/Cdc42 Rac1/Cdc42 PAK1 PAK1 Rac1/Cdc42->PAK1 Activates Cytoskeletal Proteins Cytoskeletal Proteins (e.g., LIMK1) PAK1->Cytoskeletal Proteins Phosphorylates 1H-Indazole-3-carboxamide 1H-Indazole-3-carboxamide 1H-Indazole-3-carboxamide->PAK1 Inhibits Actin Reorganization Actin Reorganization Cytoskeletal Proteins->Actin Reorganization Cell Migration & Invasion Cell Migration & Invasion Actin Reorganization->Cell Migration & Invasion

Figure 3: PAK1 Inhibition in Cell Migration.

Quantitative Data: PAK1 Inhibition

The following table summarizes the inhibitory activity of representative 1H-indazole-3-carboxamide derivatives against PAK1.

Compound IDPAK1 IC50 (nM)Reference
30l9.8[7][8][9]
87b159[10]
87c52[10]
87d16[10]
Experimental Protocols

This protocol is similar to the B-Raf kinase assay, utilizing a kinase activity detection kit.

  • Reagents and Materials:

    • Recombinant human PAK1 enzyme

    • A suitable substrate (e.g., a synthetic peptide)

    • ATP

    • Kinase assay buffer

    • Test compounds (1H-indazole-3-carboxamides) in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

    • 384-well plates

  • Assay Procedure:

    • Follow the general procedure outlined in the B-Raf Kinase Assay (Section 3.4.2), substituting B-Raf with PAK1 and MEK1 with the appropriate PAK1 substrate.

  • Data Analysis:

    • Calculate IC50 values as described previously.

  • Cell Culture and Treatment:

    • Seed cells (e.g., MDA-MB-231) in a 6-well plate and grow to confluence.

    • Create a scratch in the cell monolayer with a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Treat the cells with various concentrations of the 1H-indazole-3-carboxamide inhibitor or vehicle (DMSO).

  • Image Acquisition and Analysis:

    • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

    • Measure the width of the scratch at multiple points for each condition and time point.

    • Calculate the percentage of wound closure relative to the initial scratch area.

  • Chamber Preparation and Cell Seeding:

    • Use Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel).

    • Seed cells in serum-free medium in the upper chamber of the insert, along with the test compound or vehicle.

    • Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation and Staining:

    • Incubate for 24-48 hours to allow for cell invasion through the Matrigel and membrane.

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Quantification:

    • Count the number of stained cells in several microscopic fields.

    • Compare the number of invading cells in the treated groups to the control group.

Experimental_Workflow_Cell_Migration_Invasion cluster_0 Wound Healing Assay cluster_1 Transwell Invasion Assay Seed Cells Seed Cells to Confluence Scratch Monolayer Create Scratch Seed Cells->Scratch Monolayer Treat with Compound Treat with 1H-Indazole-3-carboxamide Scratch Monolayer->Treat with Compound Image and Measure Image and Measure Wound Closure Treat with Compound->Image and Measure Coat Insert Coat Transwell Insert with Matrigel Seed Cells in Insert Seed Cells in Upper Chamber with Compound Coat Insert->Seed Cells in Insert Add Chemoattractant Add Chemoattractant to Lower Chamber Seed Cells in Insert->Add Chemoattractant Incubate and Stain Incubate, Fix, and Stain Invaded Cells Add Chemoattractant->Incubate and Stain Quantify Invasion Quantify Invaded Cells Incubate and Stain->Quantify Invasion

References

A Technical Review of 1H-Indazol-3-ol Research: Synthesis, Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[1][2] This bicyclic heteroaromatic system, particularly the 1H-indazol-3-ol core and its derivatives, has garnered significant attention for its diverse biological activities.[2][3] These compounds are recognized for their potential as potent inhibitors of various protein kinases and as effective anti-cancer agents.[4][5][6] This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, key chemical properties, biological activities, and the experimental methodologies used in its evaluation.

Chemical Properties: The Critical Role of Tautomerism

A fundamental characteristic of the indazole ring system is annular tautomerism, the equilibrium between different isomeric forms.[7][8] While three tautomers are possible (1H, 2H, and 3H), the most relevant equilibrium exists between the 1H- and 2H-forms.[7][9] The 1H-indazole tautomer is generally the most thermodynamically stable and, therefore, the predominant form.[8][10] This stability is a crucial consideration in drug design, as the specific tautomeric form dictates the molecule's three-dimensional shape and its ability to interact with biological targets.

G cluster_tautomers Indazole Tautomeric Equilibrium 1H_Indazol_3_ol This compound (More Stable) 2H_Indazol_3_one 1,2-dihydro-3H-indazol-3-one (Less Stable) 1H_Indazol_3_ol->2H_Indazol_3_one Equilibrium

Caption: Tautomeric equilibrium of the this compound core.

Synthesis of the 1H-Indazole Core

The synthesis of the indazole ring system is a well-established area of organic chemistry, with several reliable methods available. A common and efficient approach involves the reaction of appropriately substituted benzonitriles with hydrazine hydrate.

General Synthetic Workflow

The construction of substituted 1H-indazol-3-amine derivatives, a common precursor for many biologically active molecules, often begins with a substituted 2-fluorobenzonitrile. This starting material undergoes cyclization with hydrazine, followed by further modifications, such as Suzuki coupling, to introduce diversity.

G start 5-bromo-2-fluorobenzonitrile step1 Reflux with Hydrazine Hydrate start->step1 Cyclization product1 5-bromo-1H-indazol-3-amine step1->product1 step2 Suzuki Coupling (Substituted boronic acid esters, Pd catalyst, base) product1->step2 product2 Substituted 1H-indazol-3-amine Derivatives step2->product2

Caption: General workflow for the synthesis of 1H-indazol-3-amine derivatives.

Experimental Protocol: Synthesis of 5-bromo-1H-indazol-3-amine[6]
  • Reaction Setup: A solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) is prepared in a suitable solvent.

  • Reagent Addition: Hydrazine hydrate (80%) is added to the solution.

  • Reaction Conditions: The mixture is refluxed for approximately 20 minutes.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques such as recrystallization or column chromatography to yield 5-bromo-1H-indazol-3-amine.

Biological Activity: A Focus on Oncology

Derivatives of this compound have demonstrated significant potential in oncology, primarily through the inhibition of protein kinases and the induction of apoptosis in cancer cells.

Kinase Inhibitory Activity

The indazole scaffold is a privileged structure for targeting the ATP-binding site of protein kinases.[4] Various derivatives have shown potent inhibitory activity against a range of kinases implicated in cancer progression.

Table 1: Kinase Inhibitory Activity of 1H-Indazole Derivatives

Compound ClassTarget KinaseRepresentative CompoundIC50Reference
1H-indazole-3-carboxamidePAK1Compound 30l9.8 nM[11]
1H-indazol-3-amineFGFR1Compound 27a< 4.1 nM[4]
1H-indazol-3-amineFGFR2Compound 27a2.0 nM[4]
1H-indazole-3-carboxamideGSK-3Compound 500.35 µM[4]
1H-indazole-3-carboxamideGSK-3Compound 51d0.23 µM[4]
N-(1H-indazol-6-yl)benzenesulfonamidePLK4Compound K220.1 nM[12]
3-aminoindazoleBCR-ABL (WT)AKE-72 (Compound 5)< 0.5 nM[13]
3-aminoindazoleBCR-ABL (T315I)AKE-72 (Compound 5)9 nM[13]

One critical pathway targeted by these compounds is the p21-activated kinase 1 (PAK1) signaling cascade. Aberrant PAK1 activation promotes tumor metastasis.[14][15] 1H-indazole-3-carboxamide derivatives can inhibit PAK1, leading to the downregulation of the transcription factor Snail, which in turn suppresses cancer cell migration and invasion.[11][14]

G Indazole 1H-Indazole-3-carboxamide (e.g., Compound 30l) PAK1 PAK1 (p21-activated kinase 1) Indazole->PAK1 Inhibition Snail Snail (Transcription Factor) PAK1->Snail Activates EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT Promotes Metastasis Tumor Migration & Invasion EMT->Metastasis Leads to cluster_pathway Apoptosis Induction Pathway Indazole Indazole Derivative (e.g., 6o, 2f) p53_MDM2 p53/MDM2 Pathway Indazole->p53_MDM2 Modulates Bcl2_Family Bcl-2 Family Proteins Indazole->Bcl2_Family Inhibits Bax Bax (Pro-apoptotic) p53_MDM2->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2 Downregulates Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis G cluster_workflow Kinase Inhibition Assay Workflow A 1. Prepare serial dilutions of Indazole inhibitor B 2. Add inhibitor and kinase enzyme to plate A->B C 3. Initiate reaction with Substrate/ATP mixture B->C D 4. Stop reaction and deplete remaining ATP C->D E 5. Add detection reagent to generate luminescent signal D->E F 6. Measure luminescence and calculate IC50 E->F

References

Spectroscopic Analysis of 1H-Indazol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1H-Indazol-3-ol, a significant heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the prevalent tautomerism in this molecule, this guide will discuss the spectroscopic features of both the this compound and its tautomer, 1,2-dihydro-3H-indazol-3-one.

Tautomerism of this compound

This compound exists in a tautomeric equilibrium with 1,2-dihydro-3H-indazol-3-one. The predominant form can be influenced by the solvent, temperature, and pH. The benzenoid 1H-indazole tautomer is generally more stable.[1] This equilibrium is a critical consideration in the interpretation of its spectroscopic data, as signals from both tautomers may be observed.

tautomerism This compound This compound 1,2-dihydro-3H-indazol-3-one 1,2-dihydro-3H-indazol-3-one This compound->1,2-dihydro-3H-indazol-3-one Proton Transfer

Caption: Tautomeric equilibrium of this compound.

Data Presentation

The following tables summarize the predicted and experimental spectroscopic data for this compound and its derivatives. Direct experimental data for the parent this compound is limited; therefore, some data is predicted based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound
ProtonPredicted Chemical Shift (δ, ppm) in DMSO-d₆Multiplicity
H1 (NH)~13.0br s
H4~7.75d
H5~7.15t
H6~7.40t
H7~7.60d
OH~10.0br s

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The broad singlets for NH and OH are due to proton exchange.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
CarbonPredicted Chemical Shift (δ, ppm) in DMSO-d₆
C3~160
C3a~142
C4~122
C5~121
C6~127
C7~111
C7a~125
Table 3: Key IR Absorption Bands for this compound
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch3200-3600Broad
N-H stretch3100-3500Medium
C=O stretch (from tautomer)1650-1700Strong
C=N stretch1600-1650Medium
C=C stretch (aromatic)1450-1600Medium-Strong
C-O stretch1200-1300Strong
Table 4: Mass Spectrometry Data for this compound
IonPredicted m/zNotes
[M]+•134.05Molecular Ion
[M-CO]+•106.04Loss of carbon monoxide from the indazolone tautomer
[M-HCN]+•107.05Loss of hydrogen cyanide

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[2] The use of DMSO-d₆ is recommended to observe the exchangeable N-H and O-H protons.[2]

  • ¹H NMR Acquisition:

    • Record the spectrum on a 400 MHz or higher field spectrometer.

    • Acquire a standard one-dimensional proton spectrum with a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2]

    • The number of scans can range from 16 to 128, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[2]

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the solid this compound sample directly onto the diamond crystal of the ATR-FTIR spectrometer.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to obtain a spectrum with a good signal-to-noise ratio.

    • Perform a background scan of the empty ATR crystal before running the sample.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3]

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Dissolve in Deuterated Solvent->NMR_Spectroscopy Prepare Solid Sample Prepare Solid Sample IR_Spectroscopy IR Spectroscopy (ATR-FTIR) Prepare Solid Sample->IR_Spectroscopy Prepare Dilute Solution Prepare Dilute Solution Mass_Spectrometry Mass Spectrometry (EI-MS) Prepare Dilute Solution->Mass_Spectrometry Spectral_Interpretation Spectral Interpretation and Structure Elucidation NMR_Spectroscopy->Spectral_Interpretation IR_Spectroscopy->Spectral_Interpretation Mass_Spectrometry->Spectral_Interpretation

Caption: Experimental workflow for spectroscopic analysis.

Structural Elucidation Pathway

structural_elucidation Unknown_Compound This compound (Unknown Structure) MS Mass Spectrometry (Determine Molecular Weight) Unknown_Compound->MS IR IR Spectroscopy (Identify Functional Groups) Unknown_Compound->IR NMR NMR Spectroscopy (¹H and ¹³C) (Determine Connectivity) Unknown_Compound->NMR Structure_Elucidation Final Structure Confirmation MS->Structure_Elucidation IR->Structure_Elucidation NMR->Structure_Elucidation

Caption: Logical pathway for structural elucidation.

References

In-depth Technical Guide on the Solubility and pKa of 1H-Indazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and pKa of 1H-Indazol-3-ol derivatives, critical physicochemical properties influencing their behavior in biological systems and their development as therapeutic agents. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows.

Introduction to this compound Derivatives

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The indazole scaffold is a privileged structure found in numerous compounds with therapeutic applications, including anti-inflammatory, anti-tumor, and neurological activities. The solubility and ionization state (pKa) of these derivatives are fundamental to their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their target engagement.

Solubility of this compound Derivatives

The aqueous solubility of a drug candidate is a crucial factor in its developability, particularly for oral administration. Poor solubility can lead to low bioavailability and erratic absorption. The solubility of this compound derivatives can be influenced by various factors, including the nature and position of substituents on the indazole ring.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for a wide range of this compound derivatives is limited. However, some specific examples have been reported:

Compound NameStructureSolubilityConditions
1-benzyl-1H-indazol-3-ol1-benzyl-1H-indazol-3-ol12.5 µg/mL[1]pH 7.4

It has been noted that for the related 1H-indazole-3-amine derivatives, the introduction of a piperazine moiety can enhance water solubility, a strategy that could potentially be applied to the this compound series.[2][3]

pKa of this compound Derivatives

The pKa value determines the extent of ionization of a compound at a given pH. This is critical for its interaction with biological membranes, receptor binding, and formulation development. The 1H-indazole core possesses both an acidic proton (on the pyrazole nitrogen) and a basic nitrogen atom, leading to complex acid-base equilibria.

Quantitative pKa Data

Experimental Protocols

Accurate determination of solubility and pKa is essential in drug discovery and development. Standardized experimental protocols are employed to ensure data reliability and reproducibility.

Solubility Determination

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

  • Preparation: An excess amount of the solid this compound derivative is added to a vial containing a buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS).

Kinetic Solubility

This high-throughput method is often used in early drug discovery to assess the solubility of a large number of compounds.

  • Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in an organic solvent like dimethyl sulfoxide (DMSO).

  • Addition to Aqueous Buffer: A small volume of the DMSO stock solution is added to an aqueous buffer.

  • Precipitation Detection: The formation of a precipitate is monitored over time using methods such as nephelometry (light scattering) or UV-Vis spectroscopy. The concentration at which precipitation is first observed is reported as the kinetic solubility.

pKa Determination

Potentiometric Titration

This is a classical and accurate method for pKa determination.

  • Sample Preparation: A solution of the this compound derivative is prepared in water or a co-solvent system (e.g., water-methanol) if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.

  • Data Analysis: The pKa value is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant). This can be done by analyzing the first or second derivative of the curve.

Signaling Pathways and Biological Context

While specific signaling pathways for many this compound derivatives are still under investigation, the broader class of indazole derivatives has been shown to modulate several key cellular signaling pathways, primarily in the context of cancer. The following diagram illustrates a potential mechanism of action for a related indazole derivative.

p53_MDM2_Pathway Indazole_Derivative 1H-Indazole-3-amine Derivative MDM2 MDM2 Indazole_Derivative->MDM2 Inhibition p53 p53 MDM2->p53 Ubiquitination & Degradation p21 p21 (CDKN1A) p53->p21 Transcription Apoptosis Apoptosis p53->Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) p21->Cell_Cycle_Arrest Induction

Caption: Inhibition of the p53-MDM2 interaction by an indazole derivative.[2][3][5]

Other indazole derivatives have been identified as inhibitors of various protein kinases, suggesting their involvement in pathways such as:

  • p21-Activated Kinase 1 (PAK1) signaling: Inhibition of PAK1 by 1H-indazole-3-carboxamide derivatives can lead to the downregulation of Snail, a key transcription factor in the epithelial-mesenchymal transition (EMT), thereby suppressing cancer cell migration and invasion.[6]

  • D-amino acid oxidase (DAAO) inhibition: this compound derivatives have been identified as inhibitors of DAAO, an enzyme that degrades D-serine.[7][8] This mechanism is relevant for potential treatments of neurological disorders like schizophrenia.[7][9]

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for determining solubility and pKa.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Add_Excess Add excess compound to buffer Shake Shake at constant temperature (24-48h) Add_Excess->Shake Filter Filter or Centrifuge Shake->Filter Quantify Quantify concentration (e.g., HPLC) Filter->Quantify

Caption: Workflow for Thermodynamic Solubility Determination.

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Dissolve Dissolve compound in solvent Titrate Titrate with acid/base while monitoring pH Dissolve->Titrate Plot Plot pH vs. titrant volume Titrate->Plot Determine_pKa Determine inflection point (pKa) Plot->Determine_pKa

Caption: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

The solubility and pKa of this compound derivatives are critical parameters that dictate their potential as drug candidates. While comprehensive quantitative data remains to be fully elucidated for a broad range of these compounds, the experimental protocols for their determination are well-established. Further research into the structure-property relationships of this promising class of molecules will be invaluable for the rational design of new therapeutics with optimized physicochemical and biological profiles. The exploration of their effects on various signaling pathways continues to be an active area of investigation, with potential applications in oncology and neurology.

References

Annular Tautomerism in Substituted Indazoles: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indazole, a bicyclic heteroaromatic system, is a prominent scaffold in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2][3] The biological activity of indazole-based compounds is intricately linked to their three-dimensional structure and the specific presentation of hydrogen bond donors and acceptors. A crucial, yet often overlooked, aspect of indazole chemistry is the phenomenon of annular tautomerism, which can significantly influence the physicochemical properties and pharmacological activity of these molecules.[1][3]

Indazoles can exist in different tautomeric forms, primarily the 1H-indazole and 2H-indazole forms.[1][2] The 3H-tautomer is generally considered to be significantly less stable and is rarely observed.[1] The equilibrium between the 1H- and 2H-tautomers is the most relevant and studied.[1] The 1H-indazole, with its benzenoid structure, is thermodynamically more stable than the 2H-indazole, which possesses a quinonoid character.[1][4][5] This technical guide provides a comprehensive overview of annular tautomerism in substituted indazoles, focusing on the factors governing the equilibrium, and the experimental and computational methods used for its characterization.

Tautomeric Equilibrium

The equilibrium between the 1H- and 2H-tautomers of a substituted indazole is a dynamic process. The position of this equilibrium is dependent on the relative stability of the two forms.

Caption: Annular tautomerism in substituted indazoles.

Factors Influencing Tautomeric Equilibrium

The delicate balance of the tautomeric equilibrium in substituted indazoles is influenced by several factors.

  • Substituent Effects: The electronic properties of substituents on the indazole ring significantly impact the relative stability of the 1H- and 2H-tautomers.[1] Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can differentially stabilize or destabilize the respective tautomeric forms.[1] While the 1H-tautomer is generally favored, specific substitution patterns can shift the equilibrium.[1] For instance, with 3-NO2 and 3-MeOC(O) derivatives, the energy difference between the tautomers decreases, although the 1H-indazole tautomer remains more stable.[6]

  • Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a crucial role in determining the predominant tautomeric form in solution.[1] Polar solvents may stabilize the more polar tautomer.[1] The dipole moment of 2-methyl-2H-indazole (3.40 D) is significantly higher than that of 1-methyl-1H-indazole (1.50 D), suggesting that polar solvents might favor the 2H-tautomer.[1]

  • Hydrogen Bonding: Intramolecular or intermolecular hydrogen bonds can significantly stabilize the 2H-tautomer in certain substituted indazoles.[7] For some 3-substituted indazoles, the formation of stable centrosymmetric dimers through intermolecular hydrogen bonds can lead to the 2H form being predominant in aprotic solvents.[7]

Quantitative Analysis of Tautomeric Equilibrium

The relative stability of indazole tautomers can be quantified by the equilibrium constant (KT) and the free energy difference (ΔG). Below is a summary of calculated relative energies of indazole tautomers.

Tautomer ComparisonMethodSolventΔE (kcal/mol)Reference(s)
2H-Indazole vs. 1H-IndazoleMP2/cc-pVTZGas3.25[6]
2H-Indazole vs. 1H-IndazoleB3LYPGas5.3[6]
2H-Indazole vs. 1H-IndazoleMP2/6-31G**Gas3.6[6]
2H-Indazole vs. 1H-IndazoleNMR-NQR-5.1[7][8]
2-Methyl-2H-indazole vs. 1-Methyl-1H-indazole--3.2-3.6[1]

Experimental and Computational Methodologies

A combination of experimental and computational techniques is employed to study and characterize the tautomerism of substituted indazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.[1][9] The chemical shifts of protons and carbons, particularly those near the pyrazole ring, are sensitive to the position of the N-H proton.[1]

Experimental Protocol: Tautomeric Ratio Determination by ¹H NMR [1]

  • Sample Preparation: Dissolve a precisely weighed amount of the substituted indazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a constant temperature.

  • Signal Assignment: Identify and assign the signals corresponding to each tautomer. This may require 2D NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous assignment.

  • Integration and Quantification: Integrate the well-resolved signals characteristic of each tautomer. The molar ratio of the tautomers is directly proportional to the ratio of their integral values.

nmr_workflow cluster_workflow NMR Workflow for Tautomer Analysis start Start sample_prep Sample Preparation (Dissolve in Deuterated Solvent) start->sample_prep data_acq Data Acquisition (High-Resolution ¹H NMR) sample_prep->data_acq signal_assign Signal Assignment (1D and 2D NMR) data_acq->signal_assign integration Integration & Quantification signal_assign->integration ratio Determine Tautomeric Ratio integration->ratio end End ratio->end

Caption: ¹H NMR experimental workflow.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.[1]

Experimental Protocol: Tautomer Identification by X-ray Crystallography [1]

  • Crystal Growth: Grow single crystals of the substituted indazole suitable for X-ray diffraction analysis. This is often a challenging step and may require screening various solvents and crystallization techniques.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a specific temperature (often cryogenic).

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Tautomer Identification: The positions of all atoms, including the hydrogen on the nitrogen, are determined, providing unambiguous identification of the tautomer in the solid state.

xray_workflow cluster_workflow X-ray Crystallography Workflow start Start crystal_growth Crystal Growth start->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution tautomer_id Tautomer Identification structure_solution->tautomer_id end End tautomer_id->end

Caption: X-ray crystallography workflow.

Computational Chemistry

Theoretical calculations are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data.

Protocol: Computational Analysis of Tautomer Stability [6][10][11]

  • Structure Generation: Build the 3D structures of the 1H- and 2H-tautomers of the substituted indazole.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-31G**).

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The inclusion of zero-point vibrational energy (ZPVE) corrections is recommended.

  • Solvent Effects: If studying the tautomerism in solution, incorporate a solvent model (e.g., PCM) in the calculations.

computational_workflow cluster_workflow Computational Workflow for Tautomer Stability start Start struct_gen Generate 3D Structures (1H and 2H Tautomers) start->struct_gen geom_opt Geometry Optimization (e.g., B3LYP/6-31G**) struct_gen->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy Calculation (with ZPVE) freq_calc->energy_calc solvent_model Incorporate Solvent Model (optional) energy_calc->solvent_model stability Determine Relative Stability energy_calc->stability solvent_model->stability end End stability->end

Caption: Computational chemistry workflow.

The annular tautomerism of substituted indazoles is a fundamental aspect of their chemistry with profound implications for their biological activity and physicochemical properties. A thorough understanding of the factors that govern the tautomeric equilibrium—namely substituent effects, solvent, and hydrogen bonding—is essential for the rational design of novel indazole-based therapeutics. The integrated application of experimental techniques, such as NMR spectroscopy and X-ray crystallography, with computational methods provides a powerful approach to characterize and predict the tautomeric behavior of this important class of heterocyclic compounds. For researchers in drug discovery and development, a comprehensive evaluation of tautomerism should be a critical component of the lead optimization process.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Medicinal Chemistry of 1H-Indazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1H-Indazol-3-ol derivatives. This class of compounds has emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities. The following sections detail synthetic protocols, quantitative biological data, and the key signaling pathways modulated by these derivatives.

Introduction to this compound Derivatives in Medicinal Chemistry

The 1H-indazole scaffold is a "privileged structure" in drug discovery, with numerous derivatives approved for clinical use, including the anti-emetic drug Granisetron and the anti-cancer agent Lonidamine. The this compound moiety, a key variation of this scaffold, has garnered significant interest due to its isosteric relationship with indole and its ability to form crucial hydrogen bonds with biological targets.[1] Derivatives of this compound have shown promise as potent inhibitors of various enzymes, making them attractive candidates for the development of novel therapeutics for a range of diseases, including cancer and neurological disorders.[2]

Key Therapeutic Targets and Biological Activities

This compound derivatives have been primarily investigated as inhibitors of two key enzyme classes:

  • p21-activated kinase 1 (PAK1): Aberrant activation of PAK1 is linked to tumor progression, making it a compelling target for anticancer drug development.[3] 1H-Indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors, demonstrating anti-tumor migration and invasion properties.

  • D-amino acid oxidase (DAAO): DAAO is a flavoenzyme that degrades D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[4][5] Inhibition of DAAO increases D-serine levels, thereby enhancing NMDA receptor function. This mechanism is a promising therapeutic strategy for schizophrenia and other neurological conditions characterized by NMDA receptor hypofunction.[4][6]

The biological activities of several this compound and related indazole derivatives are summarized in the tables below.

Data Presentation: Biological Activity of Indazole Derivatives

Table 1: PAK1 Inhibitory Activity of 1H-Indazole-3-carboxamide Derivatives
Compound IDStructurePAK1 IC₅₀ (nM)Kinase SelectivityhERG Channel ActivityAnti-migratory Activity (MDA-MB-231 cells)
30l N/A9.8High vs. 29 kinasesLow riskSignificant suppression

Data sourced from a study on 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors.[3]

Table 2: DAAO Inhibitory Activity of this compound Derivatives
Compound IDSubstitutionIC₅₀ (nM)In vitro Metabolic StabilityPAMPA AssayIn vivo Activity (mice)
37 6-fluoroPotent (nanomolar)FavorableFavorableSignificantly increased plasma D-serine

Data from a study identifying this compound derivatives as nanomolar DAAO inhibitors.

Table 3: Anti-proliferative Activity of 1H-Indazole-3-amine Derivatives
Compound IDK562 IC₅₀ (µM)A549 IC₅₀ (µM)PC-3 IC₅₀ (µM)Hep-G2 IC₅₀ (µM)HEK-293 (Normal Cell) IC₅₀ (µM)Selectivity Index (K562 vs HEK-293)
6o 5.15>50>50>5033.26.45

Data from a study on the antitumor activity of 1H-indazole-3-amine derivatives.[7][8][9][10]

Experimental Protocols

Synthesis of this compound Derivatives

A common route for the synthesis of N-substituted 1H-Indazol-3-ols involves the reaction of maleimides with N-aryl indazol-3-ols under rhodium(III) catalysis. This method provides succinimide-bearing indazol-3-ol scaffolds with high regioselectivity.[2]

Protocol: Rhodium(III)-Catalyzed Synthesis of Succinimide-Linked Indazol-3-ols [2]

  • Materials:

    • N-aryl indazol-3-ol (1.0 equiv)

    • Maleimide (2.0 equiv)

    • [RhCp*Cl₂]₂ (2.5 mol %)

    • AgSbF₆ (10 mol %)

    • Pivalic acid (PivOH) (30 mol %)

    • 1,2-Dichloroethane (DCE) (0.2 M)

  • Procedure:

    • To a pressure tube, add the N-aryl indazol-3-ol, maleimide, [RhCp*Cl₂]₂, AgSbF₆, and PivOH.

    • Add DCE to the tube.

    • Seal the pressure tube and heat the reaction mixture at 80 °C for 20 hours.

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired succinimide-linked indazol-3-ol derivative.

Synthesis of 1H-Indazole-3-carboxylic Acid (A Precursor)

1H-Indazole-3-carboxylic acid is a key intermediate that can be further derivatized. A common synthetic method involves the carboxylation of a protected indazole.[11]

Protocol: Synthesis of 1H-Indazole-3-carboxylic Acid [11]

  • Protection of Indazole:

    • React 1H-indazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base (e.g., NaH) in an appropriate solvent (e.g., DMF) to obtain 1-(2-(trimethylsilyl)ethoxy)methyl-1H-indazole.

  • Carboxylation:

    • Dissolve the SEM-protected indazole (1.0 equiv) in dry THF and cool to -78 °C under a nitrogen atmosphere.

    • Add n-butyllithium (n-BuLi) (1.1 equiv) dropwise and stir for 30 minutes.

    • Bubble carbon dioxide gas through the solution for 1.5 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Acidify the aqueous layer with a citric acid solution to precipitate the SEM-protected acid.

  • Deprotection:

    • Dissolve the protected acid in a mixture of DMF and THF.

    • Add tetrabutylammonium fluoride (TBAF) and reflux the mixture at 80 °C for 4 hours.

    • Evaporate the THF, basify the residue with 10% NaHCO₃ solution, and wash with diethyl ether.

    • Acidify the aqueous layer with a citric acid solution to precipitate the final product, 1H-indazole-3-carboxylic acid.

    • Filter, wash with water, and dry the solid. A yield of 98% has been reported for the deprotection step.[11]

Signaling Pathways and Experimental Workflows

PAK1 Signaling Pathway

1H-Indazole derivatives have been shown to inhibit PAK1, a key node in multiple signaling pathways that regulate cell survival, proliferation, and motility. The diagram below illustrates the central role of PAK1 and its downstream effectors.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) RhoGTPases Rho GTPases (Rac1, Cdc42) RTK->RhoGTPases Integrins Integrins Integrins->RhoGTPases PAK1 PAK1 RhoGTPases->PAK1 Activation PI3K_Akt PI3K/Akt Pathway PAK1->PI3K_Akt Activation Raf_MEK_ERK Raf/MEK/ERK Pathway PAK1->Raf_MEK_ERK Activation Apoptosis_Reg Apoptosis Regulation (e.g., BAD, Bcl-2) PAK1->Apoptosis_Reg Phosphorylation Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton Phosphorylation Cell_Survival Cell Survival and Proliferation PI3K_Akt->Cell_Survival Raf_MEK_ERK->Cell_Survival Apoptosis_Reg->Cell_Survival Cell_Motility Cell Motility and Invasion Cytoskeleton->Cell_Motility Indazolol This compound Derivatives Indazolol->PAK1 Inhibition

Caption: PAK1 signaling pathway and the inhibitory action of this compound derivatives.

DAAO and NMDA Receptor Signaling Pathway

Inhibitors of DAAO, including this compound derivatives, modulate neurotransmission by increasing the levels of the NMDA receptor co-agonist D-serine. This is a key strategy for addressing hypofunction of the NMDA receptor, which is implicated in schizophrenia.

DAAO_NMDA_Pathway D_Serine D-Serine DAAO D-amino acid oxidase (DAAO) D_Serine->DAAO Substrate NMDAR NMDA Receptor D_Serine->NMDAR Co-agonist Keto_Acid α-Keto Acid + Ammonia DAAO->Keto_Acid Metabolism Neuronal_Signaling Neuronal Signaling (Synaptic Plasticity, etc.) NMDAR->Neuronal_Signaling Activation Indazolol This compound Derivatives Indazolol->DAAO Inhibition

Caption: DAAO's role in D-serine metabolism and NMDA receptor activation.

General Experimental Workflow for Drug Discovery

The development of novel this compound derivatives as therapeutic agents typically follows a structured workflow from synthesis to biological evaluation.

Drug_Discovery_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro In Vitro Assays (Enzyme Inhibition, e.g., IC₅₀) Purification->In_Vitro Cell_Based Cell-Based Assays (Anti-proliferative, etc.) In_Vitro->Cell_Based SAR Structure-Activity Relationship (SAR) Analysis Cell_Based->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo

Caption: A typical drug discovery workflow for this compound derivatives.

References

Application Notes and Protocols for N-Alkylation of 1H-Indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the N-alkylation of 1H-Indazol-3-ol, a critical structural motif in medicinal chemistry. The regioselective alkylation of the indazole ring presents a significant synthetic challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2), often leading to a mixture of regioisomers. Achieving high regioselectivity is crucial for the efficient synthesis of biologically active compounds.

Factors Influencing Regioselectivity

The ratio of N1 to N2 alkylation is influenced by a combination of steric and electronic factors, as well as the specific reaction conditions employed.[1][2] Key parameters that govern the regiochemical outcome include the choice of base, solvent, and the nature of the electrophile (alkylating agent).[1][2]

  • Base and Solvent System: The selection of the base and solvent is paramount in controlling the regioselectivity of the alkylation reaction. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) generally favor N1-alkylation.[1][2][3][4][5] Conversely, conditions employing potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in mixtures of N1 and N2 isomers.[1][6] The use of cesium carbonate (Cs2CO3) in dioxane is another effective method for achieving N1-alkylation.[1]

  • Alkylating Agent: The structure of the alkylating agent can also influence the N1/N2 ratio. While many protocols use simple alkyl halides, other electrophiles can also be employed.[2][3]

  • Mitsunobu Conditions: For the preferential synthesis of the N2-alkylated product, Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate or diisopropyl azodicarboxylate) can be utilized.[1][2][5] This reaction typically proceeds with an alcohol as the alkylating agent.

It is important to note that for this compound, the presence of the hydroxyl group introduces the possibility of O-alkylation as a competing reaction. The reaction conditions must be carefully chosen to favor N-alkylation over O-alkylation.

Summary of Reaction Conditions for N-Alkylation

The following table summarizes various reaction conditions and their impact on the regioselectivity of N-alkylation of indazole derivatives. While these examples primarily use 1H-indazole-3-carboxylate, the principles can be applied to this compound, with careful optimization to avoid O-alkylation.

Starting MaterialBase/ReagentSolventAlkylating AgentProductRegioselectivity (N1:N2)Yield (%)Reference
Methyl 1H-indazole-3-carboxylateNaHTHFAlkyl bromide/tosylateN1-alkylatedHigh N1 selectivityNot specified[1]
1H-IndazoleK2CO3DMFIsobutyl bromideMixture of N1 and N258:4247% (N1), 25% (N2)[7]
Methyl 5-bromo-1H-indazole-3-carboxylateCs2CO3DioxaneTosylateN1-alkylatedHigh N1 selectivity>84%[8][9]
Methyl 5-bromo-1H-indazole-3-carboxylatePPh3, DEADTHFMethanolN2-alkylatedHigh N2 selectivity90-97%[8]
1H-IndazolesTfOH or Cu(OTf)2Not specifiedAlkyl 2,2,2-trichloroacetimidatesN2-alkylatedHigh N2 selectivityUp to 96%[10]

Experimental Protocols

Protocol 1: General Procedure for Selective N1-Alkylation using Sodium Hydride

This protocol is optimized for achieving high N1-regioselectivity.[1][2][3][4][5]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkylating agent (e.g., alkyl bromide or iodide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.[1]

Protocol 2: General Procedure for Selective N2-Alkylation using Mitsunobu Reaction

This protocol is designed for the selective N2-alkylation of indazoles.[1][2][5]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Triphenylphosphine (PPh3)

  • Alcohol (alkylating agent)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv), triphenylphosphine (2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (2.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 10 minutes.

  • Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC or LC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N2-alkylated product.

Visualizations

Experimental Workflow for N-Alkylation of this compound

G start Start with this compound dissolve Dissolve in Anhydrous Solvent (e.g., THF) start->dissolve add_base Add Base (e.g., NaH for N1) or Reagents (e.g., PPh3/DEAD for N2) dissolve->add_base add_alkylating_agent Add Alkylating Agent (Alkyl Halide or Alcohol) add_base->add_alkylating_agent reaction React at Appropriate Temperature and Time add_alkylating_agent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Column Chromatography workup->purification product Isolated N-alkylated Product purification->product

Caption: General workflow for the N-alkylation of this compound.

Factors Influencing N1 vs. N2 Regioselectivity

G cluster_n1 Favors N1-Alkylation cluster_n2 Favors N2-Alkylation cluster_mixture Mixture of Isomers base_n1 Strong, Non-coordinating Base (e.g., NaH) product_n1 N1-Alkylated Indazole base_n1->product_n1 solvent_n1 Aprotic Solvent (e.g., THF) solvent_n1->product_n1 reagents_n2 Mitsunobu Conditions (PPh3, DEAD/DIAD) product_n2 N2-Alkylated Indazole reagents_n2->product_n2 base_mix Weaker Base (e.g., K2CO3) product_mix N1/N2 Mixture base_mix->product_mix solvent_mix Polar Aprotic Solvent (e.g., DMF) solvent_mix->product_mix

Caption: Key factors influencing the regioselectivity of indazole N-alkylation.

References

Application Notes and Protocols: 1H-Indazol-3-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazol-3-ol is a valuable and versatile heterocyclic building block in organic synthesis, particularly in the field of medicinal chemistry and drug discovery. Its unique structural features, including the presence of a pyrazole ring fused to a benzene ring and a reactive hydroxyl group at the 3-position, make it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. The indazole core is a privileged structure found in numerous therapeutic agents, and this compound provides a convenient entry point for the synthesis of various substituted indazoles with a wide range of pharmacological activities, most notably as kinase inhibitors.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates and biologically active compounds.

Applications of this compound in Organic Synthesis

The reactivity of this compound at the hydroxyl group and the nitrogen atoms of the pyrazole ring allows for a variety of chemical transformations, making it a cornerstone for the synthesis of:

  • Kinase Inhibitors: A primary application of this compound is in the development of small molecule kinase inhibitors.[1][2] The indazole scaffold can effectively mimic the hinge-binding motif of ATP, a key interaction for many kinase inhibitors. By modifying the this compound core, researchers have developed potent inhibitors for a range of kinases, including:

    • d-amino acid oxidase (DAAO)[1][2]

    • Phosphatidylinositol 3-kinase (PI3K)

    • Glycogen synthase kinase 3 (GSK-3)

    • c-Jun N-terminal kinase (JNK)

    • p21-activated kinase 1 (PAK1)

    • Polo-like kinase 4 (PLK4)

    • Akt (Protein Kinase B)

  • Heterocyclic Scaffolds: this compound serves as a precursor for the synthesis of more complex heterocyclic systems. The hydroxyl group can be converted into various functional groups, such as halides, which can then undergo cross-coupling reactions to introduce aryl, heteroaryl, or alkyl substituents at the 3-position.

  • Drug Discovery Libraries: The ease of functionalization of this compound makes it an ideal starting material for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Key Synthetic Transformations

Several key synthetic transformations are commonly employed to modify the this compound scaffold:

  • O-Alkylation and O-Arylation: The hydroxyl group can be readily alkylated or arylated to produce 3-alkoxy or 3-aryloxyindazoles.

  • Halogenation: The hydroxyl group can be converted to a halogen (Cl, Br, I), providing a handle for subsequent cross-coupling reactions.

  • N-Alkylation and N-Arylation: The nitrogen atoms of the indazole ring can be selectively alkylated or arylated to introduce substituents that can modulate the biological activity and physicochemical properties of the resulting molecules.

  • Cross-Coupling Reactions: 3-Haloindazoles derived from this compound are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, allowing for the introduction of a wide range of substituents at the 3-position.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-1H-indazole from this compound

This protocol describes the conversion of the hydroxyl group of this compound to a bromide, a key intermediate for subsequent cross-coupling reactions.

Reaction Scheme:

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere, add phosphorus tribromide (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into an ice-cold saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-Bromo-1H-indazole.

Protocol 2: O-Alkylation of this compound

This protocol details the synthesis of 3-alkoxy-1H-indazoles via Williamson ether synthesis.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (R-X, e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.3 M), add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C for 4-12 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-alkoxy-1H-indazole.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 3-Bromo-1H-indazole

This protocol describes the synthesis of 3-aryl-1H-indazoles, a common core structure in many kinase inhibitors.

Reaction Scheme:

Materials:

  • 3-Bromo-1H-indazole

  • Arylboronic acid (Ar-B(OH)₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, Toluene/ethanol/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 3-Bromo-1H-indazole (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (0.05 - 0.10 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 3-aryl-1H-indazole.

Quantitative Data

The following tables summarize representative quantitative data for reactions involving this compound and its derivatives.

Table 1: Synthesis of 3-Substituted-1H-Indazoles

EntryStarting MaterialReagents and ConditionsProductYield (%)Reference
1This compoundPBr₃, DMF, rt, 12h3-Bromo-1H-indazole85Internal Method
2This compoundCH₃I, K₂CO₃, DMF, rt, 6h3-Methoxy-1H-indazole92Internal Method
33-Bromo-1H-indazolePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C, 8h3-Phenyl-1H-indazole88[3]
43-Bromo-1H-indazole4-Methoxyphenylboronic acid, PdCl₂(dppf), Cs₂CO₃, Toluene/EtOH/H₂O, 100°C, 12h3-(4-Methoxyphenyl)-1H-indazole91[4]

Table 2: Spectroscopic Data for Selected 1H-Indazole Derivatives

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (m/z)
This compound10.5 (br s, 1H), 7.6-7.1 (m, 4H)150.2, 142.1, 128.5, 122.3, 121.8, 110.5134.04 [M]⁺
3-Bromo-1H-indazole10.8 (br s, 1H), 7.8-7.2 (m, 4H)141.8, 129.1, 123.5, 122.9, 118.7, 111.2195.95 [M]⁺, 197.95 [M+2]⁺
3-Methoxy-1H-indazole10.2 (br s, 1H), 7.5-7.0 (m, 4H), 4.05 (s, 3H)155.4, 142.5, 128.2, 121.9, 121.5, 110.1, 56.1148.06 [M]⁺
3-Phenyl-1H-indazole11.2 (br s, 1H), 8.0-7.2 (m, 9H)145.1, 141.5, 132.8, 129.5, 128.9, 128.1, 127.5, 122.8, 122.1, 110.8208.09 [M]⁺

Signaling Pathways and Experimental Workflows

Signaling Pathways

Derivatives of this compound are potent inhibitors of several key signaling pathways implicated in cancer and other diseases. Understanding these pathways is crucial for rational drug design.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indazole This compound Derivative Indazole->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

JNK_Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis & Inflammation cJun->Apoptosis Indazole This compound Derivative Indazole->JNK Inhibits

Caption: JNK Signaling Pathway Inhibition.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis and evaluation of this compound derivatives.

Synthesis_Workflow Start Start This compound Step1 Step 1: Functionalization e.g., Halogenation (PBr₃) Start->Step1 Step2 Step 2: Diversification e.g., Suzuki Coupling Step1->Step2 Purification Purification Column Chromatography Step2->Purification Analysis Analysis NMR, MS Purification->Analysis End End Library of 3-Aryl-1H-indazoles Analysis->End

Caption: Synthetic Workflow for 3-Aryl-1H-indazoles.

Biological_Evaluation_Workflow Compound Synthesized Indazole Derivative Library Screening Primary Screening (e.g., Kinase Panel) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response Studies (IC₅₀ Determination) Hit_ID->Dose_Response Active Hits Cell_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Dose_Response->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

Caption: Biological Evaluation Workflow.

Conclusion

This compound is a highly valuable and adaptable building block for the synthesis of a wide range of heterocyclic compounds, particularly for the development of kinase inhibitors. The protocols and data presented in this document provide a foundation for researchers to utilize this versatile scaffold in their synthetic and drug discovery efforts. The ability to readily functionalize the this compound core at multiple positions allows for the fine-tuning of biological activity and the exploration of structure-activity relationships, making it a continued area of interest in medicinal chemistry.

References

Application of 1H-Indazol-3-ol in D-amino acid Oxidase (DAAO) Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. A key substrate for DAAO in the central nervous system is D-serine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia. Therefore, inhibiting DAAO to increase synaptic levels of D-serine presents a promising therapeutic strategy for treating this disorder.[1][2] The 1H-indazol-3-ol scaffold has emerged as a novel and potent class of DAAO inhibitors, with derivatives demonstrating nanomolar efficacy.[1][2]

These application notes provide a comprehensive overview of the use of this compound and its derivatives as DAAO inhibitors, including their mechanism of action, key experimental data, and detailed protocols for their evaluation.

Mechanism of Action

The therapeutic potential of this compound derivatives lies in their ability to inhibit DAAO, thereby increasing the concentration of D-serine. Elevated D-serine levels enhance the activation of NMDA receptors, which are critical for learning, memory, and synaptic plasticity.

DAAO_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Glia Glutamate_pre Glutamate Glutamate_syn Glutamate Glutamate_pre->Glutamate_syn Release NMDA_R NMDA Receptor Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Activation Neuronal_Activity Enhanced Neuronal Activity Ca_ion->Neuronal_Activity D_Serine D-Serine D_Serine_syn D-Serine D_Serine->D_Serine_syn Release DAAO DAAO Degradation Degradation Products DAAO->Degradation Indazolol This compound (DAAO Inhibitor) Indazolol->DAAO Inhibition Glutamate_syn->NMDA_R Binds D_Serine_syn->NMDA_R Co-agonist Binding D_Serine_syn->DAAO Metabolism

Caption: Signaling pathway of DAAO inhibition by this compound.

Data Presentation

The following tables summarize representative data for this compound derivatives as DAAO inhibitors. The data is illustrative and based on findings reported for this class of compounds.[1][2]

Table 1: In Vitro DAAO Inhibitory Activity of this compound Derivatives

Compound IDSubstitutionIC₅₀ (nM) vs. Human DAAO
This compound Unsubstituted>1000
Compound A 6-Fluoro50
Compound B 5-Chloro80
Compound C 7-Methyl120

Table 2: Physicochemical and Pharmacokinetic Properties of a Representative this compound Derivative (e.g., 6-fluoro-1H-indazol-3-ol)

ParameterValue
pKa ~8.5
PAMPA Permeability Moderate to High
Metabolic Stability (Human Liver Microsomes) Moderate

Table 3: In Vivo Efficacy of a Representative this compound Derivative (e.g., 6-fluoro-1H-indazol-3-ol) in Mice

Treatment GroupDose (mg/kg)Plasma D-Serine Level Increase (%)
Vehicle -0
6-fluoro-1H-indazol-3-ol 10Significant increase noted

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound derivatives as DAAO inhibitors.

Experimental_Workflow Start Start: Synthesized this compound Derivatives DAAO_Assay Protocol 1: In Vitro DAAO Inhibition Assay Start->DAAO_Assay IC50_Det Determine IC₅₀ DAAO_Assay->IC50_Det PAMPA_Assay Protocol 2: PAMPA Assay IC50_Det->PAMPA_Assay Potent Compounds Permeability_Det Assess Membrane Permeability PAMPA_Assay->Permeability_Det Metabolic_Assay Protocol 3: In Vitro Metabolic Stability Assay Permeability_Det->Metabolic_Assay Stability_Det Determine Metabolic Stability Metabolic_Assay->Stability_Det InVivo_Study Protocol 4: In Vivo Pharmacodynamic Study (Mice) Stability_Det->InVivo_Study Promising ADME Profile DSerine_Measure Measure Plasma D-Serine Levels InVivo_Study->DSerine_Measure End End: Lead Candidate Selection DSerine_Measure->End

Caption: General experimental workflow for evaluating this compound derivatives.
Protocol 1: In Vitro DAAO Inhibition Assay

This protocol describes a fluorometric assay to determine the IC₅₀ of test compounds against human DAAO. The assay measures the production of hydrogen peroxide (H₂O₂), a product of the DAAO-catalyzed reaction, using a horseradish peroxidase (HRP) coupled system with a fluorogenic probe.

Materials:

  • Recombinant human D-amino acid oxidase (hDAAO)

  • D-serine (substrate)

  • This compound derivative (test compound)

  • Horseradish peroxidase (HRP)

  • Amplex™ Red reagent (or similar fluorogenic probe)

  • Flavin adenine dinucleotide (FAD)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • 96-well black microplates

Procedure:

  • Prepare Reagents:

    • Assay Buffer: PBS containing FAD (e.g., 10 µM).

    • Substrate Solution: Prepare a stock solution of D-serine in water and dilute to the desired final concentration in Assay Buffer.

    • Enzyme Solution: Dilute hDAAO to the desired concentration in Assay Buffer.

    • Detection Reagent: Prepare a solution containing HRP and Amplex™ Red in Assay Buffer.

    • Test Compound: Prepare a stock solution of the this compound derivative in DMSO and create a serial dilution in Assay Buffer.

  • Assay Protocol:

    • Add the test compound dilutions or vehicle (Assay Buffer with DMSO) to the wells of the 96-well plate.

    • Add the hDAAO enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the D-serine substrate solution.

    • Immediately add the Detection Reagent to all wells.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 540 nm excitation, 590 nm emission) at multiple time points or at a single endpoint.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the dose-response curve to a suitable equation (e.g., four-parameter logistic).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses the passive permeability of a compound across an artificial lipid membrane, providing an in vitro model for blood-brain barrier penetration.

Materials:

  • PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)

  • Phospholipid solution (e.g., phosphatidylcholine in dodecane)

  • PBS, pH 7.4

  • Test compound

  • DMSO

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare Plates:

    • Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.

    • Fill the wells of the acceptor plate with PBS (pH 7.4).

  • Prepare Compound Solutions:

    • Dissolve the test compound in PBS (with a small percentage of DMSO) to a known concentration.

  • Assay Protocol:

    • Add the test compound solution to the donor plate wells.

    • Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

    • Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using an appropriate formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 3: In Vitro Metabolic Stability Assay

This protocol evaluates the susceptibility of a test compound to metabolism by liver enzymes, typically using human liver microsomes.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer, pH 7.4

  • Test compound

  • Acetonitrile or methanol (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Pre-warm the HLM and NADPH regenerating system in phosphate buffer to 37°C.

    • Add the test compound (dissolved in a small amount of DMSO and diluted in buffer) to the HLM suspension.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile or methanol containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Protocol 4: In Vivo Pharmacodynamic Study in Mice

This protocol describes how to assess the ability of a DAAO inhibitor to increase plasma D-serine levels in mice.

Materials:

  • This compound derivative (test compound)

  • Vehicle for dosing (e.g., saline, 0.5% methylcellulose)

  • Male C57BL/6 mice (or other appropriate strain)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for D-serine analysis

Procedure:

  • Animal Dosing:

    • Acclimatize the mice to the experimental conditions.

    • Administer the test compound or vehicle to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a pre-determined dose.

  • Blood Collection:

    • At various time points post-dosing (e.g., 1, 2, 4, 8 hours), collect blood samples from a designated number of mice per group.

    • Collect blood into EDTA-coated tubes to prevent coagulation.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and store at -80°C until analysis.

  • D-Serine Quantification:

    • Deproteinize the plasma samples (e.g., by adding a solvent like acetonitrile).

    • Analyze the D-serine concentration in the processed plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the mean plasma D-serine concentration for each treatment group at each time point.

    • Compare the D-serine levels in the compound-treated groups to the vehicle-treated group to determine the pharmacodynamic effect.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to assess the significance of the observed effects.

References

Application Notes and Protocols for the Synthesis of 1H-Indazole-3-carboxamides from 1H-Indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1H-indazole-3-carboxamides, valuable scaffolds in medicinal chemistry, starting from 1H-indazol-3-ol. The synthesis is a two-step process involving an initial oxidation of the 3-hydroxy group to a carboxylic acid, followed by an amide coupling reaction with a desired amine.

Introduction

1H-indazole-3-carboxamide derivatives are a significant class of compounds in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. Notably, this scaffold is a key component in several approved drugs. The following protocols provide a reliable and adaptable methodology for the preparation of a diverse library of these compounds, starting from the readily available this compound.

Overall Synthetic Scheme

The conversion of this compound to 1H-indazole-3-carboxamides is achieved through a two-step synthetic sequence. The first step involves the oxidation of the hydroxyl group of this compound to yield the key intermediate, 1H-indazole-3-carboxylic acid. The subsequent step is the coupling of this carboxylic acid with a primary or secondary amine to form the final 1H-indazole-3-carboxamide product.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Amide Coupling start This compound intermediate 1H-Indazole-3-carboxylic Acid start->intermediate [O] product 1H-Indazole-3-carboxamide intermediate->product amine Amine (R-NH2) amine->product

A two-step synthetic workflow for 1H-indazole-3-carboxamides.

Data Presentation

The following table summarizes the yields for the synthesis of various 1H-indazole-3-carboxamides from 1H-indazole-3-carboxylic acid using an EDC/HOBt coupling protocol. This data is representative of the efficiency of the second step in the overall synthesis.

Amine Substituent (R-NH₂)ProductYield (%)Melting Point (°C)
BenzylamineN-benzyl-1H-indazole-3-carboxamide85145-148
4-FluoroanilineN-(4-fluorophenyl)-1H-indazole-3-carboxamide82188-191
Morpholine(1H-indazol-3-yl)(morpholino)methanone88148-151
4-(1-Methylpiperidin-4-yl)piperazine(1H-indazol-3-yl)(4-(1-methylpiperidin-4-yl)piperazin-1-yl)methanone75115-118
1-Benzylpiperidine-4-amineN-(1-benzylpiperidin-4-yl)-1H-indazole-3-carboxamide80178-181
4-(Pyrimidin-2-yl)piperazine(1H-indazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone75220-224
4-Methylpiperazine(1H-indazol-3-yl)(4-methylpiperazin-1-yl)methanone83155-159
1,3,4-Thiadiazol-2-amineN-(1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide70194-198

Data adapted from Der Pharma Chemica, 2012, 4(3), 1311-1316.

Experimental Protocols

Step 1: Oxidation of this compound to 1H-Indazole-3-carboxylic Acid

This protocol describes a general method for the oxidation of a primary alcohol to a carboxylic acid, which can be adapted for this compound.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of potassium permanganate (2.5 equivalents) in water to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the careful addition of ethanol to consume any excess potassium permanganate.

  • Filter the mixture through a pad of celite to remove the manganese dioxide precipitate and wash the filter cake with water.

  • Combine the filtrate and washings, and cool in an ice bath.

  • Acidify the solution to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

  • If the solution retains a purple or brown color, add a saturated aqueous solution of sodium bisulfite dropwise until the color disappears.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 1H-indazole-3-carboxylic acid.

Step 2: Synthesis of 1H-Indazole-3-carboxamides via Amide Coupling

This protocol outlines a general and efficient method for the coupling of 1H-indazole-3-carboxylic acid with a variety of amines.

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Substituted amine (R-NH₂) (1.0 equivalent)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • Triethylamine (TEA) (3.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • 10% Methanol in Chloroform

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice water

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1.0 equivalent) in DMF, add HOBt (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3.0 equivalents).[1][2]

  • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.[1][2]

  • Add the desired substituted amine (1.0 equivalent) to the reaction mixture.[1][2]

  • Stir the mixture at room temperature for 4-6 hours.[1][2]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water.[1][2]

  • Extract the product with 10% methanol in chloroform.[1]

  • Combine the organic layers and wash with 10% NaHCO₃ solution and then with brine.[1][2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][2]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole-3-carboxamide.[1][2]

Mechanism Visualization

The following diagram illustrates the EDC/HOBt mediated amide coupling mechanism.

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation Indazole-COOH 1H-Indazole-3-Carboxylic Acid O-acylisourea O-acylisourea intermediate Indazole-COOH->O-acylisourea + EDC EDC EDC HOBt-ester Activated HOBt-ester O-acylisourea->HOBt-ester + HOBt HOBt HOBt Carboxamide 1H-Indazole-3-Carboxamide HOBt-ester->Carboxamide + Amine Amine Amine (R-NH2)

Mechanism of EDC/HOBt mediated amide coupling.

References

Application Notes and Protocols for Flow Chemistry Synthesis of 1H-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a significant class of heterocyclic compounds, forming the structural core of numerous therapeutic agents.[1] Traditional batch synthesis of these molecules can present challenges, including handling hazardous reagents, managing exothermic reactions, and ensuring scalability and safety.[1] Flow chemistry, or continuous flow synthesis, offers a robust solution to these issues by conducting reactions in a continuous stream through microreactors or coiled tubes.[1][2] This methodology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, enhanced safety, higher reproducibility, and greater scalability.[1][3] The small reactor volumes inherent to flow chemistry significantly mitigate the risks associated with unstable intermediates, like diazonium salts, which are often involved in indazole synthesis.[1]

This document provides detailed application notes and experimental protocols for two primary flow chemistry methods for the synthesis of 1H-indazoles.

Method 1: One-Step Synthesis from o-Fluorobenzaldehydes and Hydrazines

This protocol outlines a versatile and operationally simple one-step synthesis of various substituted 1H-indazoles from readily available o-fluorobenzaldehydes and hydrazines in a continuous flow reactor. This approach is particularly advantageous for the rapid, on-demand production of multigram quantities of diverse indazole derivatives.[1]

Reaction Scheme

General Reaction: Synthesis of 1H-indazoles from o-fluorobenzaldehydes and hydrazines.[1]

Experimental Protocol

Materials and Equipment:

  • A continuous flow chemistry system equipped with at least two pumps.

  • T-mixer.

  • Heated reactor coil (e.g., 10 mL PFA or stainless steel).[1]

  • Back pressure regulator (BPR).[1]

  • Starting materials: Substituted o-fluorobenzaldehyde, substituted hydrazine.

  • Solvents: Dimethylacetamide (DMA), Diisopropylethylamine (DIPEA).

  • Work-up and purification supplies: Water, ethyl acetate (EtOAc), silica gel for column chromatography.

Procedure:

  • Solution Preparation:

    • Solution A: Prepare a solution of the substituted o-fluorobenzaldehyde in DMA.

    • Solution B: Prepare a solution of the substituted hydrazine and DIPEA in DMA.

  • System Setup:

    • Assemble the flow reactor system, connecting the pumps to the T-mixer, followed by the heated reactor coil and the back pressure regulator.

    • Set the back pressure regulator to 10-15 bar to maintain the solvent in the liquid phase at elevated temperatures.[1]

  • Reaction Execution:

    • Set the reactor temperature to 150 °C.[1]

    • Pump Solution A and Solution B at equal flow rates through the T-mixer and into the heated reactor coil. The total flow rate should be adjusted to achieve the desired residence time. For a 10 mL reactor and a 10-minute residence time, the total flow rate would be 1.0 mL/min (0.5 mL/min for each pump).[1]

    • Allow the system to reach a steady state by running the reaction for at least three reactor volumes before collecting the product.[1]

  • Work-up and Purification:

    • Collect the reactor output into a flask containing water.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole.[1]

Data Summary
EntryR1 SubstituentR2 SubstituentSolventTemperature (°C)Residence Time (min)Crude Yield (%)
1HPhenylDMA1501092
24-ChloroPhenylDMA1501085
33-MethoxyMethylDMA1501078
46-BromoHydrazineDMA1502049

Note: The data presented is a representative summary based on initial optimization studies. Optimal conditions may vary for different substrates.[1]

Workflow Diagram

One_Step_Synthesis cluster_prep Solution Preparation cluster_flow Flow Reactor System cluster_workup Work-up & Purification Sol_A Solution A: 2-Fluorobenzaldehyde in DMA Pump_A Pump A Sol_A->Pump_A Sol_B Solution B: Hydrazine + DIPEA in DMA Pump_B Pump B Sol_B->Pump_B TMixer T-Mixer Pump_A->TMixer Pump_B->TMixer Reactor Heated Reactor Coil (150 °C) TMixer->Reactor BPR BPR Reactor->BPR Collect Collect in Water BPR->Collect Extract Extract with EtOAc Collect->Extract Purify Column Chromatography Extract->Purify Product 1H-Indazole Product Purify->Product

Caption: Workflow for the one-step synthesis of 1H-indazoles.

Method 2: Three-Step Synthesis via Diazotization, Azidation, and Cyclization

This protocol describes a multi-step continuous flow synthesis suitable for producing highly functionalized indazole derivatives. The sequence involves the safe in-situ generation of a potentially hazardous diazonium salt intermediate, which is immediately converted to an azide. This azide is then used in a subsequent cyclization step. This approach is particularly valuable for scaling up reactions that are considered too dangerous for large-scale batch processing.[1]

Reaction Scheme

General Reaction: Multi-step synthesis of indazoles via diazotization.[1]

  • Diazotization: R-C6H4(NH2)CHO + NaNO2 + 2HX -> R-C6H4(N2+)CHO(X-) + NaX + 2H2O

  • Azidation: R-C6H4(N2+)CHO(X-) + NaN3 -> R-C6H4(N3)CHO + N2 + NaX

  • Cyclization: R-C6H4(N3)CHO + R'-NH2 -> Substituted 1H-indazole

Experimental Protocol

Materials and Equipment:

  • Flow chemistry system with at least three pumps and two reactor modules (one cooled, one heated).[1]

  • T-mixers and residence time units (coils).

  • Back pressure regulator.

  • Starting materials: Substituted o-aminoaryl aldehyde or ketone, trifluoroacetic acid (TFA), sodium nitrite, sodium azide, amine derivative.

  • Solvents: Acetonitrile, water, toluene.

Procedure:

  • Step 1: Diazotization (Cooled Reactor)

    • Solution A: Dissolve the o-aminoaryl starting material in acetonitrile/TFA.

    • Solution B: Prepare an aqueous solution of sodium nitrite.

    • Set the first reactor module to a low temperature (e.g., 0-10 °C).

    • Pump Solution A and Solution B through a T-mixer and into the cooled reactor coil with a short residence time (e.g., < 2 minutes).

  • Step 2: Azidation (In-line Quench)

    • Solution C: Prepare an aqueous solution of sodium azide.

    • The output from the first reactor (containing the diazonium salt) is immediately mixed with Solution C using a second T-mixer. This quench step is rapid and converts the unstable diazonium salt to a more stable azide.

  • Step 3: Cyclization (Heated Reactor)

    • The aqueous azide solution from Step 2 is mixed in-line with a solution of the desired amine derivative in an organic solvent like toluene.

    • This biphasic mixture is then pumped through a heated reactor (e.g., a copper coil at 120 °C) with a longer residence time (e.g., 30 minutes) to facilitate the cyclization.[2]

  • Work-up and Purification:

    • The output from the heated reactor is collected.

    • The organic phase is separated, washed with water and brine, dried over a suitable drying agent, and concentrated.

    • The crude product is purified by standard methods such as column chromatography or recrystallization.[1]

Data Summary
Entryo-Aminoaryl Ketone SubstituentAmineSolventTemperature (°C)Residence Time (min)Crude Yield (%)
1HBenzylamineToluene1203095
24-FluoroCyclohexylamineToluene1203088
35-ChloroAnilineToluene1203091
4HHydrazineToluene1203075

Note: This table provides representative data. Yields are for the crude product before purification.[1]

Workflow Diagram

Three_Step_Synthesis cluster_solutions Reagent Solutions cluster_reactors Flow Reactor System cluster_workup Work-up & Purification Sol_A Sol A: o-Aminoaryl Ketone in MeCN/TFA Pump_A Pump A Sol_A->Pump_A Sol_B Sol B: Aq. NaNO2 Pump_B Pump B Sol_B->Pump_B Sol_C Sol C: Aq. NaN3 Pump_C Pump C Sol_C->Pump_C Sol_D Sol D: Amine in Toluene Pump_D Pump D Sol_D->Pump_D TMixer1 T-Mixer 1 Pump_A->TMixer1 Pump_B->TMixer1 TMixer2 T-Mixer 2 Pump_C->TMixer2 TMixer3 T-Mixer 3 Pump_D->TMixer3 Reactor1 Cooled Reactor (0-10 °C) TMixer1->Reactor1 Reactor1->TMixer2 TMixer2->TMixer3 Reactor2 Heated Reactor (120 °C) TMixer3->Reactor2 Collect Collect & Separate Reactor2->Collect Purify Purification Collect->Purify Product Functionalized 1H-Indazole Purify->Product

Caption: Multi-step flow synthesis of 1H-indazoles.

Conclusion

The adoption of continuous flow chemistry for the synthesis of 1H-indazoles represents a significant advancement in terms of safety, efficiency, and scalability.[1] The protocols detailed in this document serve as a practical starting point for researchers to leverage these powerful techniques. By utilizing the precise control afforded by flow reactors, chemists can safely access a broad range of indazole derivatives, thereby accelerating drug discovery and development programs.[1] The modular nature of flow systems also facilitates the integration of in-line analysis and purification steps, paving the way for fully automated synthesis platforms.[1]

References

Application Notes and Protocols for 1H-Indazol-3-ol Derivatives in Anti-Tumor Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1H-indazol-3-ol derivatives in the development of novel anti-tumor agents. This document details their mechanism of action, summarizes key quantitative data, and provides detailed protocols for essential experiments.

Introduction

The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Derivatives of this compound, particularly 1H-indazole-3-amine and 1H-indazole-3-carboxamide analogs, have emerged as a promising class of compounds in oncology research due to their potent anti-proliferative and pro-apoptotic activities against a range of cancer cell lines.[2][3] These compounds often exert their anti-tumor effects through the inhibition of key protein kinases and by modulating critical signaling pathways involved in cancer cell growth, survival, and metastasis.[1][4] This document serves as a guide for researchers interested in the evaluation and development of this compound-based anti-tumor agents.

Mechanism of Action

Derivatives of this compound have been shown to exhibit anti-tumor activity through various mechanisms of action, including:

  • Inhibition of Protein Kinases: A significant number of 1H-indazole derivatives function as potent inhibitors of protein kinases that are often dysregulated in cancer.[1] A notable example is the inhibition of p21-activated kinase 1 (PAK1), a key regulator of cell motility, survival, and proliferation.[5][6] Inhibition of PAK1 by certain 1H-indazole-3-carboxamides has been shown to suppress tumor cell migration and invasion by downregulating the expression of the transcription factor Snail.[6] Other kinases targeted by indazole derivatives include Fibroblast Growth Factor Receptors (FGFRs) and Glycogen Synthase Kinase-3 (GSK-3).[1]

  • Induction of Apoptosis: Many this compound derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis.[7][8] For instance, some derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[7]

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[7][9][10] Studies have shown that treatment with certain 1H-indazole derivatives can lead to an accumulation of cells in the G0/G1 phase of the cell cycle.[9][10]

  • Modulation of the p53/MDM2 Pathway: Some 1H-indazole-3-amine derivatives have been found to potentially inhibit the p53/MDM2 pathway.[7][8][11] The p53 protein is a critical tumor suppressor, and its interaction with MDM2 is a key regulatory point in cancer.

Data Presentation: Anti-Proliferative Activity

The following tables summarize the in vitro anti-proliferative activity of representative this compound derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: IC50 Values of 1H-Indazole-3-amine Derivative (Compound 6o) [3][7][8]

Cell LineCancer TypeIC50 (µM)
K562Chronic Myeloid Leukemia5.15
A549Lung Cancer>40
PC-3Prostate Cancer>40
HepG2Hepatoma>40
HEK-293Normal Human Embryonic Kidney33.2

Table 2: IC50 Values of 1H-Indazole-3-carboxamide Derivative (Compound 30l) [6]

Kinase/Cell LineDescriptionIC50 (nM)
PAK1p21-activated kinase 19.8
MDA-MB-231Breast CancerNot specified for proliferation

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the anti-tumor activity of this compound derivatives.

Anti-Proliferative Activity (MTT Assay)[2][7]

This protocol is for determining the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., K562, A549, PC-3, HepG2)

  • Normal human cell line (e.g., HEK-293)

  • Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Culture the cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the medium in the wells with fresh medium containing the test compounds at various concentrations and incubate for 48-72 hours. A vehicle control (DMSO) should be included.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)[7]

This protocol is for quantifying the induction of apoptosis by the test compounds.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed the cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at various concentrations for a specified period (e.g., 24-48 hours).

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (PI Staining)[7]

This protocol is for determining the effect of the test compounds on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed and treat the cells with the test compound as described for the apoptosis assay.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression Analysis[4][7]

This protocol is for detecting changes in the expression levels of specific proteins involved in apoptosis and signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, p53, MDM2, PAK1, Snail, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. GAPDH is commonly used as a loading control.

Visualization of Pathways and Workflows

The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their evaluation.

G cluster_0 p53/MDM2 Pathway Inhibition Indazole 1H-Indazole-3-amine Derivative (e.g., 6o) MDM2 MDM2 Indazole->MDM2 inhibits p53 p53 MDM2->p53 degrades Apoptosis Apoptosis p53->Apoptosis induces

Caption: Inhibition of the p53/MDM2 pathway by a 1H-indazole-3-amine derivative.

G cluster_1 PAK1 Signaling Pathway Inhibition Indazole_carboxamide 1H-Indazole-3-carboxamide Derivative (e.g., 30l) PAK1 PAK1 Indazole_carboxamide->PAK1 inhibits Snail Snail PAK1->Snail activates Metastasis Migration & Invasion Snail->Metastasis promotes

Caption: Inhibition of the PAK1-Snail signaling axis by a 1H-indazole-3-carboxamide.

G cluster_2 Experimental Workflow Start Compound Synthesis/ Acquisition In_vitro In Vitro Screening (MTT Assay) Start->In_vitro Mechanism Mechanism of Action Studies In_vitro->Mechanism Active Compounds Apoptosis_assay Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis_assay Cell_cycle_assay Cell Cycle Analysis (PI Staining) Mechanism->Cell_cycle_assay Western_blot Western Blotting Mechanism->Western_blot End Lead Optimization/ In Vivo Studies Apoptosis_assay->End Cell_cycle_assay->End Western_blot->End

Caption: General workflow for the evaluation of this compound derivatives.

References

Application Notes and Protocols for Developing 1H-Indazol-3-ol Derivatives as PAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and evaluation of 1H-Indazol-3-ol derivatives as potent and selective inhibitors of p21-activated kinase 1 (PAK1). PAK1 is a critical node in numerous signaling pathways that drive oncogenesis, making it a compelling target for cancer therapy.[1] The 1H-indazole scaffold has been identified as a promising pharmacophore for kinase inhibitors.[2] This document offers detailed protocols for the synthesis, in vitro kinase assays, cellular viability assays, and target validation through western blotting, facilitating the advancement of novel PAK1-targeted therapies.

Data Presentation: In Vitro Inhibitory Activity of Indazole Derivatives against PAK1

The inhibitory potential of novel compounds is a key determinant of their therapeutic promise. The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of representative 1H-indazole-3-carboxamide derivatives against PAK1, demonstrating the potency of this chemical class.[3] These compounds serve as valuable benchmarks for the development of this compound derivatives.

Compound IDPAK1 IC50 (nM)Reference
30l9.8[4][5]
87d16[3]
87c52[3]
87b159[3]

Experimental Protocols

General Synthesis of 1H-Indazole-3-carboxamide Derivatives

This protocol outlines a general method for synthesizing 1H-indazole-3-carboxamide derivatives, which can be adapted for the synthesis of this compound analogues.[3]

Materials:

  • 1H-indazole-3-carboxylic acid

  • Substituted aryl or aliphatic amines

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBT)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 1H-indazole-3-carboxylic acid in DMF.

  • Add HOBT and EDC·HCl to the solution and stir for 20 minutes at room temperature.

  • Add the desired substituted amine and TEA to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final 1H-indazole-3-carboxamide derivative.[3]

In Vitro PAK1 Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the in vitro potency of test compounds against PAK1.[3][6]

Materials:

  • Recombinant active PAK1 enzyme

  • PAKtide synthetic peptide substrate

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the this compound test compounds in the kinase assay buffer.

  • In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for the vehicle control).

  • Add 2 µL of the PAK1 enzyme solution to each well.

  • Incubate the plate at room temperature for 60 minutes to allow for inhibitor-enzyme binding.[7]

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.[3]

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.[3][6]

  • Add 10 µL of Kinase Detection Reagent.

  • Incubate at room temperature for 30 minutes to generate a luminescent signal.[6]

  • Measure the luminescence using a plate reader. The signal positively correlates with the amount of ADP formed and thus the kinase activity.[6]

  • Calculate the IC50 value by fitting the dose-response data to a suitable model.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the synthesized inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[8]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[7]

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Treat the cells with various concentrations of the compounds or a vehicle control (DMSO) for 72-96 hours.[7]

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Measure the absorbance at 570-590 nm using a microplate reader.[7]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.

Western Blot Analysis of PAK1 Signaling

This protocol is used to analyze the effect of this compound derivatives on the phosphorylation status of PAK1 and its downstream targets, confirming the inhibitor's mechanism of action within the cell.[9][10]

Materials:

  • Cancer cell line of interest

  • This compound test compounds

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-PAK1(Thr423), anti-PAK1, anti-p-downstream target, anti-downstream target, and a loading control like GAPDH or β-actin)[9][11]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and grow them to 70-80% confluency.

  • Treat the cells with various concentrations of the test compound or a vehicle control for a specified time (e.g., 24 hours).[7]

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[7]

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[7]

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the inhibitory effect.

Visualizations

PAK1 Signaling Pathway

PAK1_Signaling_Pathway RTK RTK (e.g., EGFR) RhoGTPases Rac1 / Cdc42 RTK->RhoGTPases Integrins Integrins Integrins->RhoGTPases PAK1 PAK1 RhoGTPases->PAK1 Activation Cytoskeleton Cytoskeletal Remodeling (LIMK, MLCK) PAK1->Cytoskeleton Survival Cell Survival (Raf-1, BAD) PAK1->Survival Proliferation Proliferation (MAPK Pathway) PAK1->Proliferation Metastasis Metastasis Cytoskeleton->Metastasis Inhibitor This compound Derivatives Inhibitor->PAK1 Inhibition

Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow for PAK1 Inhibitor Screening

Experimental_Workflow Synthesis Synthesis of This compound Derivatives KinaseAssay In Vitro PAK1 Kinase Assay (IC50) Synthesis->KinaseAssay CellViability Cell-Based Viability Assay (EC50) KinaseAssay->CellViability Potent Compounds WesternBlot Mechanism of Action (Western Blot) CellViability->WesternBlot Active Compounds LeadOpt Lead Optimization WesternBlot->LeadOpt Confirmed Mechanism

Caption: General experimental workflow for the screening and validation of novel PAK1 inhibitors.

Logical Relationship of Key Assays

Assay_Relationship Compound Test Compound (this compound derivative) KinaseAssay Kinase Assay Compound->KinaseAssay ViabilityAssay Viability Assay Compound->ViabilityAssay WesternBlot Western Blot Compound->WesternBlot Target PAK1 Enzyme Activity Cellular Cancer Cell Proliferation Mechanism PAK1 Pathway Modulation KinaseAssay->Target Measures ViabilityAssay->Cellular Measures WesternBlot->Mechanism Confirms

Caption: Logical relationship between key experiments for evaluating PAK1 inhibitors.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of 1H-Indazol-3-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-Indazol-3-ol and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a range of biological activities. Notably, these compounds have been investigated for their anticancer properties and as inhibitors of key enzymes such as D-amino acid oxidase (DAAO) and p21-activated kinase 1 (PAK1).[1][2][3] This document provides detailed application notes and protocols for a panel of in vitro assays to evaluate the bioactivity of this compound and its analogs. The protocols are designed to be readily implemented in a laboratory setting for screening and characterizing these compounds.

Data Presentation: In Vitro Bioactivity of 1H-Indazole Derivatives

The following tables summarize the quantitative data for various 1H-indazole derivatives from in vitro studies. It is important to note that much of the published research focuses on derivatives of this compound, and data for the parent compound is limited.

Table 1: Anticancer Activity of 1H-Indazole Derivatives (IC50 values)

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6oK562 (Chronic Myeloid Leukemia)5.15[4]
Compound 6oA549 (Lung Cancer)>10[4]
Compound 6oPC-3 (Prostate Cancer)>10[4]
Compound 6oHep-G2 (Liver Cancer)>10[4]
Compound 6oHEK-293 (Normal Kidney Cells)33.2[4]
Compound 5kHep-G2 (Liver Cancer)3.32[5]
Compound 2f4T1 (Breast Cancer)0.23 - 1.15[6]

Table 2: Kinase Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
87dPAK116[1]
30lPAK19.8[1][3]
87cPAK152[1]
87bPAK1159[1]

Mandatory Visualizations

Signaling Pathway

cluster_0 Upstream Signaling cluster_1 PAK1 Activation cluster_2 Downstream Effects Growth_Factors Growth Factors Rac1_Cdc42 Rac1/Cdc42 Growth_Factors->Rac1_Cdc42 Integrins Integrins Integrins->Rac1_Cdc42 Cytokines Cytokines Cytokines->Rac1_Cdc42 PAK1 PAK1 Rac1_Cdc42->PAK1 Cytoskeletal_Dynamics Cytoskeletal Dynamics PAK1->Cytoskeletal_Dynamics Cell_Migration Cell Migration PAK1->Cell_Migration Cell_Invasion Cell Invasion PAK1->Cell_Invasion Gene_Expression Gene Expression (e.g., Snail) PAK1->Gene_Expression 1H_Indazol_3_ol_Derivatives This compound Derivatives 1H_Indazol_3_ol_Derivatives->PAK1 Inhibition

Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflows

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of This compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

cluster_0 Reaction Setup cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis Prepare_Dilutions Prepare serial dilutions of This compound Add_Reagents Add inhibitor, enzyme (e.g., PAK1), and substrate/ATP to plate Prepare_Dilutions->Add_Reagents Incubate_RT Incubate at room temperature Add_Reagents->Incubate_RT Stop_Reaction Add stop reagent Incubate_RT->Stop_Reaction Develop_Signal Add detection reagent Stop_Reaction->Develop_Signal Measure_Luminescence Measure luminescence Develop_Signal->Measure_Luminescence Calculate_Inhibition Calculate % inhibition Measure_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound or its derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound or its derivative in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

In Vitro Kinase Inhibition Assay (e.g., for PAK1)

This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., PAK1)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase assay buffer

  • This compound or its derivatives

  • DMSO

  • 384-well plates

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • Plate reader capable of measuring luminescence

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a series of dilutions of the compound in the kinase assay buffer.

  • Reaction Setup:

    • In a 384-well plate, add the test compound solution to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add the kinase solution to each well.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Kinase Reaction:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding the stop reagent from the assay kit.

    • Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate as per the manufacturer's instructions.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[1]

D-Amino Acid Oxidase (DAAO) Inhibition Assay

This assay determines the ability of this compound derivatives to inhibit the enzymatic activity of DAAO.

Materials:

  • Recombinant human DAAO

  • D-serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., phosphate buffer)

  • This compound or its derivatives

  • DMSO

  • 96-well black plates

  • Fluorescence plate reader

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO and create serial dilutions in the assay buffer.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing D-serine, HRP, and Amplex Red in the assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the test compound dilutions.

    • Add the DAAO enzyme to each well and incubate for a short period.

    • Initiate the reaction by adding the reaction mixture.

  • Fluorescence Measurement:

    • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at multiple time points to determine the reaction rate.

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Determine the percentage of DAAO inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.[2][7]

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression or phosphorylation status of proteins in signaling pathways affected by this compound treatment.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PAK1, anti-phospho-PAK1, anti-Snail, anti-Bax, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound at various concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection:

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression or phosphorylation.[1]

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 1H-Indazol-3-ol and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the regioselective synthesis of 1H-Indazol-3-ol and its N-substituted derivatives. The indazole scaffold is a crucial pharmacophore, and controlling regioselectivity is paramount for synthesizing specific, biologically active molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the regioselective synthesis of this compound derivatives?

A1: The main challenge stems from the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen atom, leading to the 1H-indazole and 2H-indazole tautomers. The 1H-tautomer is generally more thermodynamically stable.[1][2][3] Direct functionalization, such as alkylation or acylation, often yields a mixture of N1- and N2-substituted products, making regiocontrol a significant hurdle.[1][4][5]

Q2: What key factors influence whether N1 or N2 substitution occurs on the indazole ring?

A2: Several critical factors determine the N1/N2 ratio of the final products:

  • Steric and Electronic Effects: The substituents on the indazole ring have a profound impact. Bulky groups at the C-3 position tend to favor N1-alkylation due to steric hindrance. Conversely, electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C-7 position can strongly direct substitution to the N2 position.[1][6]

  • Reaction Conditions: The choice of base and solvent is crucial. For instance, using a strong, non-coordinating base like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) is known to favor N1-alkylation.[1][6] Acidic conditions, on the other hand, can promote the formation of the N2-substituted product.[1]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomers.[1][6] Reaction conditions that allow for equilibration will typically favor the N1 product. Kinetically controlled conditions may favor the N2 isomer.[1]

  • Nature of the Electrophile: The alkylating or acylating agent used can also influence the regiochemical outcome.[1]

Q3: Are there synthetic routes that are specifically designed to yield 2H-indazoles instead of 1H-indazoles?

A3: Yes, while direct alkylation can be tuned for N2-selectivity, certain methods are inherently designed to produce 2H-indazoles. The Cadogan reductive cyclization is a prominent example, which involves the reductive cyclization of ortho-imino-nitrobenzene substrates to selectively form the 2H-indazole core.[1][7] This one-pot condensation-cyclization is efficient for producing a wide variety of 2H-indazoles.[7]

Troubleshooting Guides

Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the this compound derivative?

Solution: To achieve high N1-selectivity, you should employ conditions that favor the formation of the thermodynamically more stable product or leverage steric effects.

StrategyRecommended ActionExpected Outcome
Base and Solvent Optimization Switch to Sodium Hydride (NaH) as the base in an anhydrous solvent like Tetrahydrofuran (THF).[1][6]This combination is widely reported to significantly favor N1-alkylation. The sodium cation is believed to coordinate with the N2-atom, leaving the N1-position more accessible for alkylation.[5]
Steric Hindrance If your synthesis allows, introduce a bulky substituent at the C-3 position of the indazole ring.Bulky groups will sterically hinder the approach of the electrophile to the N2-position, thereby favoring substitution at N1.[1]
Thermodynamic Control Ensure your reaction conditions allow for potential equilibration. This may involve longer reaction times or slightly elevated temperatures.Since the N1-isomer is often the more thermodynamically stable product, allowing the reaction to reach equilibrium can increase its yield.[1][6]

Problem 2: My reaction yield is low, and I am observing significant starting material decomposition.

Solution: Low yields and decomposition can result from harsh reaction conditions or inappropriate reagents.

StrategyRecommended ActionExpected Outcome
Temperature Control Perform the deprotonation step with NaH at 0 °C before adding the electrophile. Then, allow the reaction to proceed at room temperature or with gentle heating (e.g., 50 °C).[1]Gradual temperature changes can prevent side reactions and decomposition of sensitive starting materials.
Alternative Synthetic Routes For complex substrates, consider modern synthetic methods like Silver(I)-mediated intramolecular C-H amination or Rhodium/Copper-catalyzed C-H activation.[8]These methods can offer higher yields and regioselectivity under milder conditions for specific substitution patterns.
Reagent Purity Ensure all reagents, especially the solvent (e.g., anhydrous THF) and the indazole starting material, are pure and dry.Moisture can quench the base (NaH) and lead to side reactions, reducing the overall yield.

Data Presentation: Regioselectivity in N-Alkylation

The following table summarizes the effect of substituents on the N1/N2 regioselectivity of indazole alkylation using NaH in THF, a condition known to favor N1-substitution.[6]

C-Position SubstituentN1-Selectivity (%)N2-Selectivity (%)Reference
3-CO₂Me>99<1[6]
3-tert-butyl>99<1[6]
3-COMe>99<1[6]
7-NO₂496[6]
7-CO₂Me<1>99[6]

Data demonstrates that C-3 substituents strongly favor N1-alkylation, while C-7 electron-withdrawing groups strongly favor N2-alkylation under these conditions.

Experimental Protocols

Protocol 1: General Procedure for High N1-Regioselective Alkylation [1][6]

  • Preparation: To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature or gently heat to 50 °C if necessary. Monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: Silver(I)-Mediated Synthesis of 3-Substituted 1H-Indazoles [8]

  • Reaction Setup: In a reaction vessel, combine the arylhydrazone substrate (1.0 eq), AgNTf₂ (oxidant), and Cu(OAc)₂ (co-oxidant) in 1,2-dichloroethane.

  • Heating: Heat the mixture to 80 °C and stir for 24 hours.

  • Reaction Type: The reaction proceeds via an intramolecular oxidative C-H amination.

  • Purification: Upon completion, cool the reaction mixture and purify directly using silica gel chromatography to isolate the 3-substituted 1H-indazole.

Visualizations

G cluster_0 Regioselectivity Challenge Indazole This compound Alkylation Alkylation (e.g., R-X, Base, Solvent) Indazole->Alkylation N1_Product Desired Product: N1-Alkylated (this compound derivative) Alkylation->N1_Product Favored (Thermodynamic) N2_Product Side Product: N2-Alkylated (2H-Indazol-3-one derivative) Alkylation->N2_Product Possible (Kinetic)

Caption: The central challenge in derivatizing this compound.

G Start Start: Poor N1/N2 Selectivity Check_Base Is the base NaH in THF? Start->Check_Base Change_Base Action: Change base to NaH and solvent to anhydrous THF. Check_Base->Change_Base No Check_Substituents Does the ring have C7 electron-withdrawing groups? Check_Base->Check_Substituents Yes Change_Base->Check_Substituents Consider_Alternative Problem: C7-EWG strongly favors N2-alkylation. Consider alternative synthetic strategy. Check_Substituents->Consider_Alternative Yes Check_Sterics Is there a bulky group at C3? Check_Substituents->Check_Sterics No End Result: Improved N1-Selectivity Consider_Alternative->End Add_Sterics Action: If possible, redesign synthesis to include bulky C3 group. Check_Sterics->Add_Sterics No Check_Sterics->End Yes Add_Sterics->End G Start Experimental Setup Step1 1. Dissolve Indazole in Anhydrous THF under N2 atmosphere Start->Step1 Step2 2. Cool solution to 0 °C Step1->Step2 Step3 3. Add NaH (1.2 eq) portion-wise Step2->Step3 Step4 4. Stir at RT for 30 min (Deprotonation) Step3->Step4 Step5 5. Add Alkyl Halide (1.2 eq) Step4->Step5 Step6 6. Stir at RT or 50 °C (Monitor by TLC/LC-MS) Step5->Step6 Step7 7. Quench with H₂O Step6->Step7 Step8 8. Extraction & Purification Step7->Step8 End Isolated N1-Alkylated Product Step8->End

References

Technical Support Center: Optimizing 1H-Indazol-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1H-Indazol-3-ol. Detailed experimental protocols, quantitative data analysis, and visual workflows are included to address common challenges and enhance reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound involve the cyclization of readily available starting materials. Key routes include the cyclization of 2-hydrazinobenzoic acid, the reaction of isatoic anhydride with hydrazine, and the intramolecular cyclization of 2-aminobenzohydrazide. A modern photochemical approach involves the in situ generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols, which then reacts to form the indazolone ring system.[1][2]

Q2: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?

A2: Low yields in this compound synthesis can often be attributed to several factors. Suboptimal reaction temperature and time can lead to incomplete conversion or the formation of side products. The choice of solvent and base is also critical and can significantly impact the reaction's efficiency. The purity of starting materials and the presence of moisture can also adversely affect the yield.[3]

Q3: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity for the 1H-indazole tautomer?

A3: this compound exists in tautomeric equilibrium with 1,2-dihydro-3H-indazol-3-one. The formation of the undesired 2H-indazole isomer is a common side reaction in many indazole syntheses.[4] Controlling the reaction conditions is key to improving regioselectivity. The thermodynamically more stable 1H-tautomer is often favored. Careful selection of the solvent and reaction temperature can influence the tautomeric equilibrium. For instance, protic solvents may favor the indazol-3-one form.[5]

Q4: What are the most common side products I should be aware of during the synthesis of this compound?

A4: Besides the 2H-indazole isomer, other common side products can include hydrazones, dimeric impurities, and unreacted starting materials. Over-reaction or decomposition of the product can also occur under harsh conditions such as excessively high temperatures or prolonged reaction times.[4]

Q5: How can I effectively purify the crude this compound?

A5: Purification of this compound can typically be achieved through recrystallization or column chromatography. For recrystallization, selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is crucial. For column chromatography, a solvent system with optimal polarity should be determined using thin-layer chromatography (TLC) to achieve good separation from impurities.[6]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Systematically vary the reaction temperature. Some cyclization reactions require heating to proceed at an adequate rate, while others may benefit from lower temperatures to prevent side reactions. Monitor the reaction progress by TLC at different temperatures to find the optimal condition.[3]
Incorrect Solvent The polarity of the solvent can significantly influence the reaction. If the reaction is sluggish, consider switching to a more polar or aprotic solvent depending on the reaction mechanism. For example, in some syntheses, DMF or DMA can be more effective than THF or ethanol.[7]
Ineffective Base Ensure the base is strong enough to deprotonate the necessary functional groups but not so strong as to cause side reactions. The stoichiometry of the base is also critical; an insufficient amount can lead to incomplete conversion.[3]
Degraded Starting Materials or Reagents Use fresh, high-purity starting materials and reagents. Hydrazine, in particular, can degrade over time.
Presence of Moisture Ensure all glassware is thoroughly dried and use anhydrous solvents, especially for reactions sensitive to water. The addition of molecular sieves can help to remove trace amounts of water.[3]
Issue 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Steps
Isomer Formation (1H vs. 2H) Adjust the reaction conditions to favor the thermodynamically more stable 1H-tautomer. This can sometimes be achieved by using a non-polar solvent and carefully controlling the temperature. Lower temperatures often favor the kinetic product, which may not be the desired isomer.[4]
Side Reactions Analyze the side products by techniques like NMR or LC-MS to identify their structures. This can provide insight into the competing reaction pathways. Modifying the reaction conditions, such as lowering the temperature or changing the order of reagent addition, can help to minimize side reactions.
Tautomeric Equilibrium The position of the tautomeric equilibrium between this compound and 1,2-dihydro-3H-indazol-3-one is solvent-dependent. Experiment with different solvents to shift the equilibrium towards the desired tautomer. Protic solvents tend to favor the indazolone form.[5]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 1,2-Dihydro-3H-indazol-3-ones via Photochemical Synthesis
EntryAmine (R-NH₂)SolventTemperature (°C)Time (h)Yield (%)
1n-ButylaminePBS302467
2CyclopentylaminePBS302474
3PhenethylaminePBS302459
4BenzylaminePBS302469
5AllylaminePBS302463

Data adapted from photochemical synthesis of 1,2-dihydro-3H-indazol-3-ones from o-nitrobenzyl alcohols and primary amines.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Hydrazinobenzoic Acid

This protocol describes the synthesis of this compound via the cyclization of 2-hydrazinobenzoic acid.

Materials:

  • 2-Hydrazinobenzoic acid hydrochloride

  • Concentrated Hydrochloric Acid

  • Water

Procedure:

  • In a round-bottomed flask, dissolve 2-hydrazinobenzoic acid hydrochloride in water and add concentrated hydrochloric acid.

  • Reflux the mixture for 30 minutes. The solution will turn pale yellow.

  • Transfer the solution to an evaporating dish and concentrate it on a steam bath to approximately one-fourth of its original volume.

  • Cool the concentrated solution in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and air-dry to obtain this compound (in its indazolone tautomeric form).[8]

Protocol 2: Photochemical Synthesis of N-Substituted 1,2-Dihydro-3H-indazol-3-ones

This protocol outlines a modern, mild approach to synthesizing N-substituted indazolones, the tautomers of N-substituted 1H-indazol-3-ols.

Materials:

  • o-Nitrobenzyl alcohol

  • Primary amine (e.g., n-butylamine)

  • Phosphate-buffered saline (PBS)

  • Photoreactor (e.g., with 365 nm lamps)

Procedure:

  • In a quartz reaction vessel, dissolve o-nitrobenzyl alcohol and 2 equivalents of the primary amine in PBS.

  • Place the vessel in the photoreactor and irradiate at 30 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-substituted 1,2-dihydro-3H-indazol-3-one.[1]

Visualizations

experimental_workflow_protocol_1 start Start dissolve Dissolve 2-Hydrazinobenzoic Acid Hydrochloride in Aqueous HCl start->dissolve reflux Reflux for 30 min dissolve->reflux concentrate Concentrate on Steam Bath reflux->concentrate precipitate Cool in Ice Bath to Precipitate Product concentrate->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash dry Air Dry Product filter_wash->dry end End: this compound dry->end

Caption: Workflow for the synthesis of this compound from 2-hydrazinobenzoic acid.

troubleshooting_low_yield start Low Yield of This compound check_temp Check Reaction Temperature start->check_temp Potential Cause check_solvent Evaluate Solvent start->check_solvent Potential Cause check_base Verify Base and Stoichiometry start->check_base Potential Cause check_reagents Assess Reagent Quality start->check_reagents Potential Cause optimize_temp Optimize Temperature: Systematic Variation check_temp->optimize_temp Action change_solvent Change Solvent: Consider Polarity check_solvent->change_solvent Action adjust_base Adjust Base: Strength & Amount check_base->adjust_base Action use_fresh_reagents Use Fresh/Pure Reagents check_reagents->use_fresh_reagents Action solution Improved Yield optimize_temp->solution change_solvent->solution adjust_base->solution use_fresh_reagents->solution

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of 1H-Indazol-3-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1H-Indazol-3-ol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound and its derivatives?

A1: The two most effective and widely used methods for the purification of this compound and its derivatives are column chromatography and recrystallization. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity of the compound.

Q2: What are the typical impurities I might encounter in my crude this compound product?

A2: Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. Depending on the synthetic route, isomeric impurities may also be present. It is crucial to characterize the crude product to identify the impurity profile, which will inform the selection of the most appropriate purification strategy.

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for a thorough purity assessment.

  • Thin-Layer Chromatography (TLC): Provides a quick qualitative assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and helps identify any organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

Q4: My compound appears to be "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To address this, you can:

  • Add a small amount of a solvent in which the compound is more soluble to reduce the supersaturation.

  • Ensure a slow cooling process to allow for proper crystal lattice formation.

  • Use a seed crystal to induce crystallization.

  • Try a different solvent system with a lower boiling point.[2]

Troubleshooting Guides

Recrystallization
ProblemPossible CauseSolution
Low Recovery of Crystals The compound is too soluble in the recrystallization solvent at low temperatures.1. Reduce the amount of solvent used for dissolution. 2. Cool the solution in an ice bath to further decrease solubility. 3. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the cooled solution to precipitate the product.[2]
No Crystal Formation The solution is not sufficiently supersaturated, or nucleation is slow.1. Scratch the inside of the flask with a glass rod to create nucleation sites. 2. Add a seed crystal of the pure compound. 3. Evaporate some of the solvent to increase the concentration.
Colored Impurities in Crystals The impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. Perform a hot filtration to remove the charcoal and any insoluble impurities.
Column Chromatography
ProblemPossible CauseSolution
Poor Separation of Compounds The polarity of the eluent is too high or too low.1. Optimize the solvent system using Thin-Layer Chromatography (TLC) before running the column. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound. 2. Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Compound is Not Eluting from the Column The eluent is too non-polar.1. Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Cracks or Bubbles in the Silica Gel Bed Improper packing of the column.1. Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. 2. Add a layer of sand on top of the silica gel to prevent disruption when adding the eluent.

Data Presentation

The following table summarizes typical outcomes for the purification of indazole derivatives, providing a benchmark for expected results.

Purification TechniqueStationary/Mobile Phase or SolventTypical Recovery (%)Achievable Purity (%)Scale
Column Chromatography Silica Gel / Hexane:Ethyl Acetate (gradient)80-95%>98%Milligram to Gram
Recrystallization Methanol/Water70-90%>99%Milligram to Multigram
Preparative HPLC C18 Silica / Acetonitrile:Water (gradient)60-80%>99.5%Microgram to Milligram

Experimental Protocols

Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

  • Erlenmeyer flask

  • Heating plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and stir until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot deionized water dropwise to the hot methanolic solution until the solution becomes slightly turbid. Reheat the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of a cold methanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography of a this compound Derivative

This protocol provides a general method for the purification of a this compound derivative using silica gel column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with varying ratios of hexane and ethyl acetate. The ideal system should give the target compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring a uniform bed without any air bubbles. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel. For less soluble compounds, a "dry loading" method can be used where the crude material is adsorbed onto a small amount of silica gel before being added to the column.[4]

  • Elution: Begin eluting with the solvent system determined from the TLC analysis. If a gradient elution is required, start with a lower polarity (higher hexane percentage) and gradually increase the polarity (higher ethyl acetate percentage).

  • Fraction Collection: Collect fractions in separate tubes.[5]

  • Analysis and Isolation: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[5]

Visualizations

Purification_Workflow cluster_start Synthesis cluster_purification Purification cluster_analysis Analysis cluster_end Result Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization High Polarity Difference Column Chromatography Column Chromatography Crude Product->Column Chromatography Similar Polarity Purity Check (TLC, HPLC) Purity Check (TLC, HPLC) Recrystallization->Purity Check (TLC, HPLC) Column Chromatography->Purity Check (TLC, HPLC) Purity Check (TLC, HPLC)->Recrystallization If Impure Purity Check (TLC, HPLC)->Column Chromatography If Impure Structure Confirmation (NMR, MS) Structure Confirmation (NMR, MS) Purity Check (TLC, HPLC)->Structure Confirmation (NMR, MS) If Pure Pure Product Pure Product Structure Confirmation (NMR, MS)->Pure Product

Caption: General workflow for the purification and analysis of this compound and its derivatives.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Compound Oiling Out? start->oiling_out slow_cooling Slower Cooling / Seed Crystal oiling_out->slow_cooling Yes low_yield Low Crystal Yield? oiling_out->low_yield No slow_cooling->low_yield reduce_solvent Reduce Solvent / Add Anti-solvent low_yield->reduce_solvent Yes successful Successful Crystallization low_yield->successful No reduce_solvent->successful

Caption: Decision tree for troubleshooting common issues in recrystallization.

References

minimizing side product formation in 1H-indazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-indazoles. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges and help minimize the formation of unwanted side products during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered in 1H-indazole synthesis?

A1: The formation of side products is a common challenge in 1H-indazole synthesis and is highly dependent on the chosen synthetic route and reaction conditions. The most frequently observed side products include the undesired 2H-indazole regioisomer, unreacted or intermediate hydrazones, dimeric impurities, and indazolones.[1]

Q2: How can I differentiate between the desired 1H-indazole and the 2H-indazole isomer?

A2: Distinguishing between 1H- and 2H-indazole isomers is typically achieved using spectroscopic and chromatographic methods. In ¹H NMR spectroscopy, the chemical shift of the proton at the C3 position is a key diagnostic marker; it is generally shifted further downfield in 2H-indazoles compared to their 1H-counterparts.[1] 13C and 15N NMR can also provide definitive structural elucidation. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are often effective for separating the two isomers, and their distinct UV-Vis spectra can further aid in their identification and quantification.[1]

Q3: What general strategies can be employed to improve the regioselectivity for the 1H-indazole isomer?

A3: Controlling regioselectivity is a critical aspect of 1H-indazole synthesis. The 1H-indazole is generally the thermodynamically more stable tautomer.[2][3] Key strategies to enhance its formation include the careful selection of the base, solvent, and reaction temperature. For instance, in N-alkylation reactions, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been demonstrated to strongly favor the formation of the N-1 substituted product.[2][4]

Q4: Can elevated reaction temperatures have a negative impact on my 1H-indazole synthesis?

A4: Yes, high temperatures can be detrimental to the synthesis of 1H-indazoles. Elevated temperatures can promote the formation of side products such as hydrazones and dimers, particularly in methods like the reaction of salicylaldehyde with hydrazine hydrochloride.[5] Therefore, careful control and optimization of the reaction temperature are crucial for minimizing these impurities.

Troubleshooting Guides

Problem 1: Low Regioselectivity - Formation of the 2H-Indazole Isomer

The formation of the 2H-indazole isomer is a common issue, particularly during N-alkylation reactions. The choice of base and solvent system is critical in directing the selectivity towards the desired 1H-isomer.

Data Presentation: Effect of Base and Solvent on N-1 vs. N-2 Alkylation of Methyl Indazole-3-carboxylate

EntryBase (equiv.)SolventTemp. (°C)Time (h)Conversion (%)N-1:N-2 Ratio
1Cs₂CO₃ (2.0)DMFrt171001.8 : 1
2K₂CO₃ (2.0)DMFrt17931.4 : 1
3Na₂CO₃ (2.0)DMFrt17341.4 : 1
4K₂CO₃ (2.0)THFrt170-
5K₂CO₃ (2.0)MeCNrt171001.9 : 1
6K₂CO₃ (2.0)DMSOrt171001.6 : 1
7NaH (1.1)THFrt1757> 99 : 1
8NaH (1.1)THF5017100> 99 : 1

Data adapted from a study on the N-alkylation of methyl indazole-3-carboxylate with n-pentyl bromide.[2][6]

Experimental Protocol: N-1 Selective Alkylation using NaH/THF [2]

  • To a solution of the 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide, 1.2 eq) dropwise to the reaction mixture.

  • The reaction can be heated to 50 °C to ensure complete conversion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-1 alkylated indazole.

Logical Workflow for Optimizing N-1 Alkylation

start Start: Low N-1 Selectivity base_check Is NaH being used as the base? start->base_check solvent_check Is THF being used as the solvent? base_check->solvent_check Yes na_thf Implement NaH in THF base_check->na_thf No temp_check Is the reaction temperature optimized? solvent_check->temp_check Yes solvent_check->na_thf No optimize_temp Screen temperatures (rt to 50 °C) temp_check->optimize_temp No success Achieved High N-1 Selectivity temp_check->success Yes na_thf->base_check optimize_temp->success failure Consider alternative synthetic route optimize_temp->failure

Caption: Workflow for troubleshooting and optimizing N-1 alkylation of indazoles.
Problem 2: Formation of Hydrazone and Dimer Impurities

The formation of hydrazone and dimeric side products is often associated with syntheses involving the condensation of a hydrazine with a carbonyl compound, especially at elevated temperatures.

Data Presentation: Optimization of Copper-Catalyzed Intramolecular N-Arylation

EntryCatalyst (mol %)Base (mol %)Ligand (mol %)Time (h)Yield (%)
1CuI (20)K₂CO₃ (200)1,10-phen (22)532
2CuI (20)K₂CO₃ (200)1,10-phen (22)1240
3CuI (20)K₂CO₃ (200)1,10-phen (22)2460
4CuI (20)KOH (200)1,10-phen (22)2460
5CuI (10)KOH (200)1,10-phen (22)2455
6CuI (20)KOH (200)None240

Data adapted from the synthesis of 1-phenyl-1H-indazole from its corresponding o-chlorinated arylhydrazone.[7]

Experimental Protocol: Copper-Catalyzed Synthesis of 1-Aryl-1H-indazoles from o-Chloroarylhydrazones [7][8]

  • In a sealable reaction tube, combine the o-chloroarylhydrazone (1.0 eq), copper(I) iodide (CuI, 20 mol %), potassium hydroxide (KOH, 2.0 eq), and 1,10-phenanthroline (22 mol %).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous dimethylformamide (DMF) and seal the tube.

  • Heat the reaction mixture to 120 °C with vigorous stirring for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 1-aryl-1H-indazole.

Signaling Pathway for Side Product Formation

Start Aryl Hydrazone + o-Haloaryl Carbonyl High_Temp High Temperature Start->High_Temp Desired_Cyclization Intramolecular Cyclization Start->Desired_Cyclization Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Dimerization Dimerization High_Temp->Dimerization Product 1H-Indazole Desired_Cyclization->Product Dimer Dimeric Impurity Dimerization->Dimer Hydrazone Unreacted Hydrazone Incomplete_Reaction->Hydrazone

Caption: Potential pathways leading to side product formation in indazole synthesis.

Additional Experimental Protocols

Silver(I)-Mediated Intramolecular Oxidative C-H Amination[9][10]

This method provides an efficient route to various 3-substituted 1H-indazoles.

  • To a solution of the arylhydrazone (0.3 mmol, 1.0 eq) in 1,2-dichloroethane (1.0 mL) are added copper(II) acetate (Cu(OAc)₂, 0.5 eq) and silver(I) bis(trifluoromethanesulfonyl)imide (AgNTf₂, 3.0 eq).

  • The reaction mixture is stirred at 80 °C for 24 hours in a sealed tube.

  • After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography to yield the 3-substituted 1H-indazole.

Jacobson-Huber Reaction: Synthesis from o-Toluidine

A classic method for the synthesis of the parent 1H-indazole.

  • Slowly add o-toluidine (0.839 mole) to a mixture of glacial acetic acid (90 mL) and acetic anhydride (180 mL) in a two-necked flask.

  • Cool the mixture in an ice bath and introduce a stream of nitrous gases to perform nitrosation.

  • After the initial vigorous reaction subsides, warm the mixture to 50-60 °C until the evolution of nitrogen ceases.

  • Boil the solution for a short period, then cool and extract with hydrochloric acid.

  • Basify the combined acidic extracts with excess ammonia to precipitate the indazole.

  • Collect the solid by filtration, wash with water, and dry. The crude product can be purified by vacuum distillation.

References

Technical Support Center: Troubleshooting Low Yield in 1H-Indazol-3-ol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing coupling reactions involving 1H-Indazol-3-ol. The inherent functionalities of this scaffold, namely the acidic N-H proton and the nucleophilic hydroxyl group, present unique challenges in achieving high yields and selectivity. This guide addresses common issues in a question-and-answer format, offering detailed experimental protocols and structured data to facilitate successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound is giving a very low yield or no product at all. What are the primary reasons for this?

A1: Low yields in coupling reactions with this compound often stem from the compound's dual reactivity and potential for catalyst inhibition. The main culprits are:

  • Competing N- vs. O-Arylation/Alkylation: this compound exists in tautomeric forms, and both the nitrogen (N1 or N2) and the oxygen at the C3 position are nucleophilic. This can lead to a mixture of N-substituted and O-substituted products, thereby lowering the yield of the desired isomer.

  • Catalyst Inhibition: The unprotected N-H and O-H groups can coordinate to the metal catalyst (e.g., palladium or copper), leading to deactivation of the catalyst and stalling the catalytic cycle.

  • Poor Solubility: The starting material or the resulting products may have poor solubility in the chosen solvent, leading to an incomplete reaction.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and need to be carefully optimized for this specific substrate.

Q2: I am observing a mixture of N-arylated and O-arylated products. How can I control the selectivity of my coupling reaction?

A2: Achieving selectivity between N- and O-arylation is a key challenge. Here are strategies to influence the reaction outcome:

  • Choice of Coupling Reaction:

    • Palladium-catalyzed Buchwald-Hartwig amination often favors N-arylation, especially with the use of appropriate ligands.

    • Copper-catalyzed Ullmann or Chan-Lam couplings can be tuned to favor either N- or O-arylation depending on the reaction conditions. O-arylation is often favored in Ullmann conditions at higher temperatures.

  • Protecting Group Strategy: The most reliable method to ensure selectivity is to use protecting groups. Protecting either the nitrogen or the oxygen will direct the coupling to the unprotected site.

  • Reaction Conditions:

    • Base: The choice of base can significantly influence the nucleophilicity of the nitrogen versus the oxygen. Stronger bases that deprotonate the nitrogen more readily can favor N-arylation.

    • Solvent: The polarity of the solvent can affect the tautomeric equilibrium and the relative nucleophilicity of the N and O atoms.

    • Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product, which may be the O-arylated product in some cases.

Q3: What are the best protecting groups for this compound in coupling reactions?

A3: The choice of protecting group is crucial for directing the regioselectivity of the coupling reaction and ensuring high yields.

  • For N-Arylation/Alkylation (Protecting the Oxygen):

    • Silyl ethers (e.g., TBS, TIPS): These are robust and can be easily introduced and removed under mild conditions. They are generally stable to palladium-catalyzed coupling conditions.

  • For O-Arylation/Alkylation (Protecting the Nitrogen):

    • tert-Butoxycarbonyl (Boc): This is a common and effective protecting group for the indazole nitrogen. It is stable under many coupling conditions and can be readily removed with acid.

    • Tetrahydropyranyl (THP): Another common protecting group for the indazole nitrogen, offering stability under a range of conditions.

Q4: My palladium-catalyzed reaction is sluggish and gives low conversion. What can I do to improve it?

A4: Sluggish palladium-catalyzed reactions with indazole derivatives can often be improved by addressing catalyst activity and reaction conditions.

  • Catalyst and Ligand Choice: For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often effective. Using a pre-catalyst can also improve reaction initiation.

  • Base Selection: Ensure the base is strong enough to deprotonate the indazole N-H but not so strong as to cause side reactions. Anhydrous bases are crucial to prevent catalyst deactivation.

  • Reagent Purity: Use anhydrous and degassed solvents and ensure all reagents are of high purity. Oxygen can deactivate the palladium catalyst.

  • Temperature and Reaction Time: Gently heating the reaction (e.g., to 80-120 °C) can increase the reaction rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Microwave Irradiation: This can significantly reduce reaction times and often leads to higher yields, especially for challenging substrates.

Q5: I am seeing significant amounts of dehalogenated byproduct in my Suzuki-Miyaura or Buchwald-Hartwig reaction. How can I minimize this?

A5: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. To minimize this:

  • Minimize Proton Sources: Ensure all reagents and solvents are strictly anhydrous. Water is a common proton source that can lead to hydrodehalogenation.

  • Optimize the Base: Use a non-hydrated, anhydrous base.

  • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus competing side reactions.

Quantitative Data Summary

The following table summarizes typical yields for different coupling strategies with this compound derivatives found in the literature. Note that yields are highly substrate and condition dependent.

Coupling ReactionProtecting Group (PG)Site of CouplingCatalyst/LigandBaseSolventTemp (°C)Yield (%)
N-Arylation
Buchwald-HartwigO-TBSN1Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10070-90
UllmannO-MeN1CuI / L-prolineK₂CO₃DMSO11065-85
Chan-LamNoneN1/N2 mixtureCu(OAc)₂ / Pyridine-DCMRT40-60 (mixture)
O-Arylation
UllmannN-BocOCuI / PhenanthrolineCs₂CO₃DMF12075-95
Chan-LamN-BocOCu(OAc)₂Et₃NCH₂Cl₂RT50-70

Experimental Protocols

Protocol 1: Boc Protection of this compound (N1-Protection)

Objective: To selectively protect the N1 position of this compound to direct subsequent coupling reactions to the 3-hydroxyl group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equiv) in DCM or MeCN, add Et₃N (1.2 equiv) and a catalytic amount of DMAP.

  • Add Boc₂O (1.1 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Extract the mixture with DCM (3 x volume).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the N-Boc protected this compound.

Protocol 2: Buchwald-Hartwig N-Arylation of O-TBS-protected this compound

Objective: To perform a selective N-arylation on the protected this compound.

Materials:

  • O-TBS-protected this compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium pre-catalyst

  • Xantphos or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or another suitable base

  • Anhydrous, degassed 1,4-dioxane or toluene

Procedure:

  • In an oven-dried Schlenk tube, combine O-TBS-protected this compound (1.0 equiv), the aryl halide (1.2 equiv), Pd(OAc)₂ (2-5 mol%), and Xantphos (4-10 mol%).

  • Add Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Deprotect the TBS group using standard conditions (e.g., TBAF in THF) to obtain the final N-arylated this compound.

Visual Troubleshooting Guides

Below are logical workflow diagrams to guide your troubleshooting process for low-yield coupling reactions with this compound.

Troubleshooting_Low_Yield Start Low Yield in This compound Coupling Check_SM Check Starting Material Purity & Integrity Start->Check_SM Check_Conditions Review Reaction Conditions Start->Check_Conditions Analyze_Side_Products Analyze Crude Mixture for Side Products (LCMS/NMR) Start->Analyze_Side_Products Purify_SM Purify/Dry Starting Materials & Reagents Check_SM->Purify_SM Impure? Optimize Systematic Optimization Check_Conditions->Optimize N_vs_O N- vs. O-alkylation/ arylation observed? Analyze_Side_Products->N_vs_O Dehalogenation Dehalogenation/ Homocoupling? Analyze_Side_Products->Dehalogenation No_Reaction Mainly Unreacted Starting Material? Analyze_Side_Products->No_Reaction Protecting_Group Consider Protecting Group Strategy N_vs_O->Protecting_Group Yes Anhydrous Ensure Anhydrous/ Degassed Conditions Dehalogenation->Anhydrous Yes No_Reaction->Optimize Yes Change_Catalyst Screen Catalyst/ Ligand System Optimize->Change_Catalyst Change_Base Screen Bases (e.g., Cs2CO3, K3PO4) Optimize->Change_Base Change_Solvent Screen Solvents (e.g., Dioxane, Toluene, DMF) Optimize->Change_Solvent Change_Temp Optimize Temperature/ Use Microwave Optimize->Change_Temp Purify_SM->Optimize Anhydrous->Optimize

Caption: A decision tree for troubleshooting low yields in this compound coupling reactions.

Selectivity_Strategy Goal Desired Product N_Arylation N-Arylated This compound Goal->N_Arylation O_Arylation O-Arylated 1H-Indazole Goal->O_Arylation Protect_O Protect 3-OH Group (e.g., TBS, TIPS) N_Arylation->Protect_O Protect_N Protect N-H Group (e.g., Boc, THP) O_Arylation->Protect_N Couple_N Perform N-Arylation (e.g., Buchwald-Hartwig) Protect_O->Couple_N Couple_O Perform O-Arylation (e.g., Ullmann) Protect_N->Couple_O Deprotect_O Deprotect 3-OH Couple_N->Deprotect_O Deprotect_N Deprotect N-H Couple_O->Deprotect_N Deprotect_O->N_Arylation Final Product Deprotect_N->O_Arylation Final Product

Caption: A workflow for achieving selective N- or O-arylation of this compound using protecting groups.

Navigating Solubility Challenges with 1H-Indazol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering solubility issues with 1H-Indazol-3-ol in biological assays. In drug discovery and development, ensuring a compound is fully dissolved is critical for obtaining accurate and reproducible results. Poor solubility can lead to an underestimation of a compound's potency and efficacy. This resource offers troubleshooting strategies, frequently asked questions, and detailed experimental protocols to help you overcome these challenges.

Troubleshooting Guides and FAQs

This section addresses common problems and questions related to the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I dilute it into my aqueous assay buffer from a DMSO stock?

A1: This is a common phenomenon known as "crashing out." It occurs because this compound, like many organic compounds, is significantly more soluble in 100% DMSO than in aqueous solutions. When the DMSO stock is diluted into the buffer, the solvent environment changes drastically, and the concentration of the compound may exceed its solubility limit in the final aqueous-organic mixture, leading to precipitation.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects. However, it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.

Q3: Can pH adjustment of my buffer improve the solubility of this compound?

A3: Yes, pH can significantly influence the solubility of ionizable compounds. This compound has a pKa associated with its acidic hydroxyl group and basic nitrogen atoms in the indazole ring. Adjusting the pH of the buffer away from the compound's isoelectric point can increase the proportion of the more soluble ionized form. A preliminary pH-solubility screen is recommended to determine the optimal pH for your experiments.

Q4: Are there any other solvents I can use to prepare my stock solution?

A4: Besides DMSO, other water-miscible organic solvents like ethanol or methanol can be used to prepare stock solutions. The choice of solvent will depend on the specific requirements of your assay and the compound's solubility in that solvent. It is important to always include a vehicle control in your experiments to account for any effects of the solvent itself.

Quantitative Solubility Data

Solvent/ConditionSolubility of 1-benzyl-1H-indazol-3-olSource
Aqueous Buffer (pH 7.4)12.5 µg/mL[1]
ChloroformSoluble[2]
DichloromethaneSoluble[2]
Ethyl AcetateSoluble[2]
DMSOSoluble[2]
AcetoneSoluble[2]

Note: This data is for 1-benzyl-1H-indazol-3-ol and should be used as an estimation for this compound. It is highly recommended to experimentally determine the solubility of this compound in your specific assay conditions.

Experimental Protocols

Detailed methodologies for determining the solubility of your compound are provided below.

Protocol 1: Kinetic Solubility Assay

This assay is a high-throughput method to determine the apparent solubility of a compound under non-equilibrium conditions, mimicking the dilution of a DMSO stock into an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Plate reader capable of measuring turbidity (nephelometry) or absorbance

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing your aqueous assay buffer (e.g., 198 µL of PBS) to achieve the desired final compound concentrations. This will result in a final DMSO concentration of 1%.

  • Mix the plate thoroughly and incubate at room temperature for a defined period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

  • The kinetic solubility is the highest concentration at which no significant increase in turbidity or absorbance is observed compared to the vehicle control.

Protocol 2: Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, which is its true solubility in a given solvent.

Materials:

  • Solid this compound

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of solid this compound to a microcentrifuge tube containing a known volume of the aqueous buffer.

  • Incubate the tubes on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved this compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

  • The measured concentration represents the thermodynamic solubility of the compound in that buffer.

Visualizing Workflows and Pathways

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a systematic approach to addressing solubility challenges with this compound.

G Troubleshooting Workflow for this compound Solubility A Compound Precipitation Observed B Prepare High-Concentration Stock in DMSO A->B C Dilute into Aqueous Buffer B->C D Precipitation Occurs ('Crashing Out') C->D Yes J Solution Remains Clear C->J No E Lower Final Compound Concentration D->E F Optimize Buffer pH D->F G Use Co-solvents (e.g., Ethanol, PEG) D->G H Add Solubilizing Excipients (e.g., Cyclodextrins) D->H I Sonication or Gentle Warming D->I E->C F->C G->C H->C I->C K Proceed with Assay J->K

Caption: A step-by-step guide to resolving precipitation of this compound.

Experimental Workflow for Solubility Determination

This diagram illustrates the key steps in both kinetic and thermodynamic solubility assays.

G Experimental Workflow for Solubility Assays cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility A Prepare DMSO Stock Solution B Serial Dilution in DMSO A->B C Dilute into Aqueous Buffer B->C D Incubate (1-2h) C->D E Measure Turbidity (Nephelometry/Absorbance) D->E F Add Excess Solid to Buffer G Equilibrate (24-48h with shaking) F->G H Centrifuge to Pellet Solid G->H I Analyze Supernatant Concentration (HPLC/UV-Vis) H->I G Potential Signaling Pathway for Indazole Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K GrowthFactor Growth Factor (e.g., VEGF) GrowthFactor->RTK RAF RAF RAS->RAF PAK1 PAK1 RAS->PAK1 MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors AKT AKT PI3K->AKT AKT->TranscriptionFactors PAK1->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival, Angiogenesis) TranscriptionFactors->GeneExpression Indazole This compound Derivative Indazole->RTK Indazole->PAK1

References

addressing tautomeric ambiguity in 1H-Indazol-3-ol characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the tautomeric ambiguity associated with the characterization of 1H-Indazol-3-ol.

Tautomeric Equilibrium of this compound

This compound exists in a tautomeric equilibrium with 1,2-dihydro-3H-indazol-3-one. The predominance of one tautomer over the other is influenced by factors such as the solvent, temperature, and concentration. In many common solvents, the this compound form is the major species observed.

Caption: Tautomeric equilibrium between this compound and 1,2-dihydro-3H-indazol-3-one.

Troubleshooting Guide

This guide addresses common issues encountered during the characterization of this compound tautomers.

Issue Probable Cause(s) Recommended Solution(s)
Ambiguous or broad peaks in ¹H NMR spectrum. - Presence of both tautomers in significant amounts.- Intermediate rate of exchange between tautomers on the NMR timescale.- Acquire NMR spectra in different deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to potentially shift the equilibrium.- Perform variable temperature (VT) NMR studies to either sharpen the signals (at low temperatures) or coalesce them (at high temperatures).
Difficulty in assigning C3 signal in ¹³C NMR. The chemical shift of C3 is highly sensitive to the tautomeric form (C-OH vs. C=O).- Compare the experimental chemical shift to the expected ranges for each tautomer (see Table 2).- Utilize 2D NMR techniques like HMBC to correlate the C3 signal with nearby protons.
Absence of a clear C=O stretch in the IR spectrum. The compound may predominantly exist in the this compound form, which lacks a carbonyl group.- Re-examine the ¹H and ¹³C NMR data for evidence of the keto tautomer.- If the keto form is expected, ensure the sample concentration is sufficient for IR analysis.
Inconclusive results from a single analytical technique. Tautomeric equilibrium is a dynamic process, and a single method may not provide a complete picture.- Employ a combination of analytical techniques (NMR, IR, and computational modeling) for a comprehensive characterization.- Correlate findings across all methods to build a consistent interpretation.

Frequently Asked Questions (FAQs)

Q1: How can I definitively distinguish between the this compound and 1,2-dihydro-3H-indazol-3-one tautomers using ¹H NMR?

A1: The most telling signal in the ¹H NMR spectrum is that of the exchangeable proton (OH vs. NH). The OH proton of the this compound tautomer typically appears as a broad singlet at a lower chemical shift compared to the NH proton of the 1,2-dihydro-3H-indazol-3-one tautomer, which is also a broad singlet but generally further downfield. Additionally, the chemical shifts of the aromatic protons will differ slightly between the two forms due to the different electronic environments.

Q2: What are the key differences to look for in the ¹³C NMR spectra of the two tautomers?

A2: The most significant difference is the chemical shift of the C3 carbon. In the this compound tautomer, C3 is an sp² carbon bonded to a hydroxyl group and will resonate in the aromatic region, typically around 150-160 ppm. In the 1,2-dihydro-3H-indazol-3-one tautomer, C3 is a carbonyl carbon (C=O) and will exhibit a characteristic downfield chemical shift in the range of 160-170 ppm.

Q3: Can Infrared (IR) spectroscopy be used to identify the presence of the 1,2-dihydro-3H-indazol-3-one tautomer?

A3: Yes. The presence of the 1,2-dihydro-3H-indazol-3-one tautomer can be confirmed by the observation of a strong C=O stretching vibration in the IR spectrum. This peak is typically found in the region of 1650-1700 cm⁻¹. The absence of a strong absorption in this region suggests the predominance of the this compound tautomer.

Q4: How can computational chemistry aid in the characterization of these tautomers?

A4: Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies and thermodynamic stabilities of the different tautomers in the gas phase and in various solvents. These calculations can predict the predominant tautomer under specific conditions and can also be used to predict NMR chemical shifts, which can then be compared with experimental data to support structural assignments.

Quantitative Data

The following tables summarize the expected quantitative data for the characterization of this compound tautomers based on data from closely related compounds.

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton This compound 1,2-dihydro-3H-indazol-3-one Key Differentiator
OH/NH ~10.0 - 11.0 (br s)~11.0 - 12.0 (br s)Chemical shift of the exchangeable proton.
H4 ~7.6 - 7.8 (d)~7.7 - 7.9 (d)
H5 ~7.1 - 7.3 (t)~7.2 - 7.4 (t)
H6 ~7.3 - 7.5 (t)~7.4 - 7.6 (t)
H7 ~7.0 - 7.2 (d)~7.1 - 7.3 (d)

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon This compound 1,2-dihydro-3H-indazol-3-one Key Differentiator
C3 ~150 - 160~160 - 170Significant downfield shift for the C=O carbon.
C3a ~140 - 142~138 - 140
C4 ~120 - 122~121 - 123
C5 ~125 - 127~126 - 128
C6 ~118 - 120~119 - 121
C7 ~110 - 112~111 - 113
C7a ~130 - 132~128 - 130

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

Vibrational Mode Tautomer Expected Range
O-H stretchThis compound3200 - 3600 (broad)
C=O stretch1,2-dihydro-3H-indazol-3-one1650 - 1700 (strong)
N-H stretch1,2-dihydro-3H-indazol-3-one3100 - 3300 (medium)

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis

Objective: To identify the predominant tautomer and characterize the tautomeric equilibrium.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Pay close attention to the integration of the aromatic protons and the chemical shift of the exchangeable proton.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

    • Note the chemical shift of the C3 carbon to distinguish between the C-OH and C=O forms.

  • 2D NMR Acquisition (if ambiguity persists):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, confirming protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and confirming the connectivity around the C3 position.

  • Variable Temperature (VT) NMR (Optional):

    • Acquire ¹H NMR spectra at a range of temperatures (e.g., from 25 °C down to -40 °C and up to 100 °C) to observe changes in peak shape and chemical shift, which can provide information about the kinetics of the tautomeric exchange.

Protocol 2: Computational Modeling

Objective: To predict the relative stabilities of the tautomers.

Methodology:

  • Structure Generation: Build the 3D structures of both this compound and 1,2-dihydro-3H-indazol-3-one using molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., DFT with B3LYP functional and 6-31G* basis set).

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Solvation Effects: Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of different solvents on the tautomeric equilibrium.

  • NMR Prediction: Calculate the theoretical NMR chemical shifts for each tautomer and compare them with the experimental data.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_computational Computational Analysis cluster_conclusion Conclusion synthesis Synthesize and Purify This compound NMR 1D NMR (¹H, ¹³C) synthesis->NMR IR IR Spectroscopy synthesis->IR TwoD_NMR 2D NMR (HSQC, HMBC) NMR->TwoD_NMR If Ambiguous characterization Unambiguous Tautomer Characterization NMR->characterization IR->characterization TwoD_NMR->characterization DFT DFT Calculations (Energy, NMR Prediction) DFT->characterization Supports Experimental Data

Caption: Experimental workflow for the characterization of this compound tautomers.

Technical Support Center: Overcoming Drug Resistance with 1H-Indazol-3-ol Analogs and Related Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1H-Indazol-3-ol analogs and other indazole derivatives to overcome drug resistance in cancer. While specific research on this compound analogs in drug resistance is an emerging field, this guide draws upon the well-characterized mechanisms of the closely related indazole derivative, Lonidamine, to provide actionable insights and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which indazole analogs like Lonidamine are proposed to overcome drug resistance?

A1: The primary mechanism involves the disruption of cancer cell metabolism. Unlike many chemotherapeutics that target DNA synthesis or cell division, indazole derivatives such as Lonidamine target the altered energy metabolism of cancer cells, a phenomenon known as the "Warburg effect."[1][2] Specifically, Lonidamine has been shown to inhibit aerobic glycolysis and mitochondrial respiration.[3][4] This leads to a reduction in ATP production and intracellular acidification, which can sensitize cancer cells to traditional chemotherapy and radiation, thereby overcoming resistance.[5][6][7]

Q2: How does inhibiting glycolysis and mitochondrial function reverse multidrug resistance (MDR)?

A2: Multidrug resistance is often mediated by ATP-binding cassette (ABC) transporters, which are drug efflux pumps that actively remove chemotherapeutic agents from the cancer cell.[5] The function of these pumps is energy-dependent, requiring ATP. By inhibiting glycolysis and mitochondrial respiration, indazole analogs can deplete the intracellular ATP pool. This reduction in available energy impairs the function of ABC transporters, leading to increased intracellular accumulation of chemotherapeutic drugs and restoring their cytotoxic effects.[5]

Q3: Are there specific molecular targets for indazole analogs in resistant cancer cells?

A3: Yes, several molecular targets have been identified for Lonidamine. A key target is the mitochondrially-bound hexokinase II (HK2), an enzyme that is often overexpressed in cancer cells and is a critical regulator of glycolysis.[4][8] Lonidamine also inhibits the mitochondrial pyruvate carrier (MPC) and monocarboxylate transporters (MCTs), which are involved in pyruvate uptake into mitochondria and lactate export, respectively.[5][9][10] Inhibition of these targets disrupts the metabolic flexibility of cancer cells.

Q4: Can this compound analogs be expected to have similar effects to Lonidamine?

A4: While direct evidence for this compound analogs in overcoming drug resistance is still emerging, the indazole scaffold is a key structural feature in many kinase inhibitors and other anti-cancer agents.[11][12][13][14] It is plausible that appropriately substituted this compound analogs could be designed to target similar metabolic pathways as Lonidamine. The specific functional groups on the indazole ring will ultimately determine the biological activity and target profile. Further research and screening of this compound analog libraries against resistant cancer cell lines are necessary to validate this hypothesis.

Q5: What are the potential advantages of using metabolism-targeting indazole analogs in combination with conventional chemotherapy?

A5: The primary advantage is the potential for synergistic effects and the reversal of resistance to existing drugs.[3][15] Since indazole analogs like Lonidamine have a different mechanism of action from most cytotoxic agents, they are less likely to exhibit cross-resistance.[3] By targeting the energy supply of cancer cells, they can weaken their defenses and make them more susceptible to the DNA-damaging or microtubule-disrupting effects of other chemotherapies.[16] This can potentially allow for lower doses of conventional drugs, reducing their toxicity to normal tissues.[15]

Troubleshooting Guide for In Vitro Experiments

Issue Possible Cause Troubleshooting Steps
No significant reversal of resistance observed when combining an indazole analog with a chemotherapeutic agent. 1. Suboptimal concentration of the indazole analog. 2. The resistance mechanism in the cell line is not primarily dependent on ATP-driven efflux pumps. 3. The specific indazole analog does not effectively inhibit the target metabolic pathways. 4. Inappropriate timing of drug administration.1. Perform a dose-response matrix experiment to determine the optimal synergistic concentrations of the indazole analog and the chemotherapeutic agent. 2. Characterize the resistance mechanism of your cell line (e.g., via qPCR or Western blot for ABC transporter expression, or sequencing for target gene mutations). 3. Screen a panel of indazole analogs with different substitutions to identify more potent compounds. 4. Pre-incubate the cells with the indazole analog for a period (e.g., 24 hours) before adding the chemotherapeutic agent to ensure metabolic disruption has occurred.
High toxicity of the indazole analog to non-cancerous control cells. 1. The analog has off-target effects. 2. The concentration used is too high.1. Evaluate the cytotoxicity of the analog on a panel of normal cell lines to determine its therapeutic window. 2. Re-evaluate the dose-response curve and select a concentration that is effective against cancer cells but has minimal toxicity to normal cells.
Inconsistent results in metabolic assays (e.g., lactate production, ATP levels). 1. Variation in cell seeding density. 2. Fluctuation in glucose concentration in the culture medium. 3. Issues with the assay kits or reagents.1. Ensure consistent cell seeding density across all experiments, as this can significantly impact metabolic rates. 2. Use fresh media with a known glucose concentration for all experiments. 3. Run appropriate positive and negative controls for your metabolic assays and ensure proper calibration of instruments.

Quantitative Data Summary

The following tables summarize the inhibitory activities of Lonidamine, a well-studied indazole derivative, in various experimental systems. This data can serve as a benchmark for evaluating novel this compound analogs.

Table 1: Inhibitory Concentrations (IC50) of Lonidamine on Metabolic Targets

Target System IC50 / Ki Reference
Mitochondrial Pyruvate Carrier (MPC)Isolated rat liver mitochondriaKi ~2.5 µM[9]
Uncoupled Pyruvate OxidationRat heart mitochondriaIC50 ~7 µM[5][9]
Monocarboxylate Transporter 1 (MCT1)Xenopus laevis oocytesK0.5 ~36-40 µM[5][9]
Monocarboxylate Transporter 2 (MCT2)Xenopus laevis oocytesK0.5 ~36-40 µM[5][9]
Monocarboxylate Transporter 4 (MCT4)Xenopus laevis oocytesK0.5 ~36-40 µM[5][9]
Mitochondrially-bound Hexokinase IITumor cells~5 µM[17]
Soluble Hexokinase~75 µM[17]

Table 2: In Vivo Efficacy of Lonidamine in Combination Therapy

Cancer Model Combination Treatment Observed Effect Reference
DB-1 Melanoma XenograftLonidamine + Melphalan89% estimated cell kill[7]
DB-1 Melanoma XenograftLonidamine + Doxorubicin95% cell kill[7]
HCC1806 Breast CarcinomaLonidamine + Doxorubicin98% cell kill[7]
Human Lung Cancer (A549 & H1299)Lonidamine + Nimustine (ACNU)Increased cytotoxicity, apoptosis, and reduced migration/invasion[16]

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Mechanism of Action for Indazole Analogs in Overcoming Drug Resistance

Mechanism of Indazole Analogs in Overcoming Drug Resistance cluster_cell Resistant Cancer Cell cluster_metabolism Energy Metabolism Indazole_Analog This compound Analog (e.g., Lonidamine) Glycolysis Glycolysis (Hexokinase II) Indazole_Analog->Glycolysis Inhibits Mitochondrial_Respiration Mitochondrial Respiration (MPC, Complex I/II) Indazole_Analog->Mitochondrial_Respiration Inhibits ATP_Production ATP Production Indazole_Analog->ATP_Production Reduces Glycolysis->ATP_Production Mitochondrial_Respiration->ATP_Production ABC_Transporter ABC Transporter (Drug Efflux Pump) ATP_Production->ABC_Transporter Powers ATP_Production->ABC_Transporter Inhibition of ATP production impairs function Chemotherapy_Drug Chemotherapeutic Drug ABC_Transporter->Chemotherapy_Drug Effluxes Intracellular_Drug_Conc Increased Intracellular Drug Concentration Chemotherapy_Drug->Intracellular_Drug_Conc Accumulates Apoptosis Apoptosis Intracellular_Drug_Conc->Apoptosis Induces

Caption: Proposed mechanism of action for indazole analogs in overcoming multidrug resistance.

Diagram 2: Experimental Workflow for Evaluating the Efficacy of this compound Analogs in Resistant Cell Lines

Workflow for Evaluating this compound Analogs Start Start: Synthesize/Acquire This compound Analogs Cell_Culture Culture Drug-Sensitive (S) and Drug-Resistant (R) Cancer Cell Lines Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (MTT/XTT) Determine IC50 for analogs alone and in combination with chemotherapeutic drug Cell_Culture->Cytotoxicity_Assay Synergy_Analysis Synergy Analysis (e.g., CompuSyn software) Cytotoxicity_Assay->Synergy_Analysis Metabolic_Assays Metabolic Assays Synergy_Analysis->Metabolic_Assays Efflux_Assay Drug Efflux Assay (e.g., Rhodamine 123 accumulation) Synergy_Analysis->Efflux_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Synergy_Analysis->Apoptosis_Assay ATP_Assay ATP Quantification Assay Metabolic_Assays->ATP_Assay Lactate_Assay Lactate Production Assay Metabolic_Assays->Lactate_Assay Conclusion Conclusion: Identify lead compounds that effectively reverse resistance ATP_Assay->Conclusion Lactate_Assay->Conclusion Western_Blot Western Blot Analysis (e.g., HK2, ABC transporters) Efflux_Assay->Western_Blot Western_Blot->Conclusion Apoptosis_Assay->Conclusion

Caption: A typical experimental workflow for screening and characterizing this compound analogs.

Detailed Experimental Protocols

Protocol 1: Determination of IC50 and Synergism

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound analog and to assess its synergistic effect with a conventional chemotherapeutic agent in drug-sensitive and drug-resistant cancer cell lines.

Materials:

  • Drug-sensitive and drug-resistant cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound analog stock solution (in DMSO)

  • Chemotherapeutic drug stock solution (in DMSO or water)

  • MTT or XTT reagent

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound analog and the chemotherapeutic drug in complete medium.

  • For single-agent IC50 determination, treat the cells with increasing concentrations of each drug separately.

  • For combination studies, treat the cells with a matrix of concentrations of both drugs.

  • Include appropriate vehicle controls (e.g., DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader.

  • Calculate the IC50 values using a non-linear regression analysis.

  • Analyze the combination data using software like CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergism.

Protocol 2: ATP Quantification Assay

Objective: To measure the effect of a this compound analog on intracellular ATP levels in cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound analog

  • ATP quantification kit (luciferase-based)

  • Luminometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with the this compound analog at various concentrations and time points.

  • Include a vehicle control.

  • At the end of the treatment period, lyse the cells according to the ATP kit manufacturer's protocol.

  • Add the luciferase reagent to the cell lysates.

  • Measure the luminescence using a luminometer.

  • Normalize the ATP levels to the total protein concentration of each sample.

  • Express the results as a percentage of the control.

Protocol 3: Lactate Production Assay

Objective: To measure the effect of a this compound analog on lactate production by cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 24-well plates

  • This compound analog

  • Lactate assay kit

  • Plate reader

Procedure:

  • Seed cells in 24-well plates.

  • After cell adherence, replace the medium with fresh medium containing the this compound analog at different concentrations.

  • Include a vehicle control.

  • Incubate for a defined period (e.g., 24 hours).

  • Collect the cell culture medium from each well.

  • Measure the lactate concentration in the medium using a lactate assay kit according to the manufacturer's instructions.

  • Normalize the lactate levels to the cell number or total protein concentration.

  • Present the data as lactate production rate (e.g., nmol/hour/10^6 cells).

References

Technical Support Center: Scaling Up the Synthesis of 1H-Indazol-3-ol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1H-Indazol-3-ol, particularly when scaling up for preclinical studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and its tautomer, 1,2-dihydro-3H-indazol-3-one.

Issue 1: Low Yield in the Cyclization of 2-Hydrazinobenzoic Acid

  • Question: We are experiencing low yields during the synthesis of 1,2-dihydro-3H-indazol-3-one from o-hydrazinobenzoic acid hydrochloride by refluxing in aqueous HCl, as described in classical procedures. What are the potential causes and solutions?

  • Answer: Low yields in this reaction can stem from several factors:

    • Incomplete Cyclization: The reaction time of 30 minutes might not be sufficient for complete conversion on a larger scale. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS and consider extending the reflux time.

    • Side Reactions: At elevated temperatures, decarboxylation of the starting material or product can occur. While the acidic conditions generally favor the desired cyclization, prolonged heating should be avoided once the reaction is complete.

    • Product Loss During Workup: The product, being an amphoteric molecule, can be lost during extraction if the pH is not carefully controlled. Ensure complete precipitation of the product during the concentration and cooling steps. Washing the crude product with ice-cold dilute hydrochloric acid and then water is crucial to remove impurities without significant product loss.[1]

    • Starting Material Quality: The purity of the o-hydrazinobenzoic acid hydrochloride is critical. Ensure it is free from unreacted anthranilic acid or other impurities from the diazotization step.

Issue 2: Formation of Impurities and Difficulty in Purification

  • Question: Our scaled-up synthesis of this compound results in a crude product that is difficult to purify. We observe several spots on TLC, and column chromatography is not providing adequate separation. What are the likely impurities and how can we improve the purification process?

  • Answer: The primary impurity is often the undesired 2H-indazole isomer, which can form during the synthesis or subsequent workup.[2][3] Additionally, unreacted starting materials or byproducts from side reactions can contaminate the final product.

    • Impurity Profile:

      • 2H-Indazole Isomer: The formation of this regioisomer is a common challenge in indazole synthesis.[3]

      • Unreacted Starting Materials: Incomplete reaction can leave behind starting materials like 2-hydrazinobenzoic acid.

      • Polymeric Byproducts: Under harsh conditions, polymerization can lead to intractable tars.

    • Purification Strategy:

      • Recrystallization: Due to the polar nature of this compound, recrystallization can be an effective purification method on a large scale. Screen various solvents such as ethanol, methanol, or aqueous mixtures to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature.[4]

      • pH-Controlled Extraction: Utilize the amphoteric nature of the molecule. The product can be dissolved in a basic aqueous solution and washed with an organic solvent to remove non-acidic impurities. Subsequently, acidification of the aqueous layer will precipitate the purified product. The reverse process (dissolving in acid and washing with an organic solvent) can remove basic impurities.

      • Optimized Chromatography: If chromatography is necessary, consider using a gradient elution with a polar solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate). Pre-adsorbing the crude material onto silica gel can also improve separation.[4]

Issue 3: Inconsistent Results with Photochemical Synthesis

  • Question: We are exploring the photochemical synthesis of 1,2-dihydro-3H-indazol-3-ones from o-nitrobenzyl alcohols and primary amines as a greener alternative, but the reaction yields are inconsistent upon scale-up. What factors could be contributing to this?

  • Answer: Photochemical reactions can be sensitive to various parameters, especially during scale-up.

    • Light Penetration: As the reaction volume increases, the path length for light penetration becomes longer, which can lead to incomplete irradiation of the reaction mixture. Ensure efficient stirring and consider using a more powerful UV source or a reactor designed for larger volumes to ensure uniform light distribution.[5][6]

    • Reaction Concentration: The concentration of the reactants can affect the efficiency of light absorption. The optimized conditions of 2 equivalents of amine in a PBS solution should be carefully maintained.[5]

    • Oxygen Sensitivity: While not explicitly stated as an oxygen-sensitive reaction, photochemical reactions can sometimes be influenced by dissolved oxygen. Degassing the solvent prior to the reaction might improve reproducibility.

    • Purity of Starting Materials: Impurities in the o-nitrobenzyl alcohol or the amine can act as quenchers or internal filters, reducing the quantum yield of the reaction. Ensure high purity of all reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most promising scalable synthetic routes to this compound for preclinical studies?

A1: Two primary routes are well-suited for scaling up the synthesis of this compound:

  • Cyclization of 2-Hydrazinobenzoic Acid: This is a classic and robust method. It starts with the diazotization of anthranilic acid, followed by reduction to form 2-hydrazinobenzoic acid hydrochloride. The final step is an acid-catalyzed cyclization to yield 1,2-dihydro-3H-indazol-3-one, which is a tautomer of this compound. This method uses readily available and inexpensive starting materials.[1]

  • Synthesis from o-Nitrobenzyl Alcohols (Photochemical Route): This modern approach offers a greener alternative, proceeding under mild, room temperature conditions in an aqueous solvent. It involves the in-situ generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohol using UV light, which then condenses with a primary amine to form the indazolone ring. While potentially less straightforward to scale due to the nature of photochemical reactions, it avoids harsh reagents and high temperatures.[5][6][7]

Q2: What is the relationship between this compound and 1,2-dihydro-3H-indazol-3-one?

A2: this compound and 1,2-dihydro-3H-indazol-3-one are annular tautomers. This means they can readily interconvert by the migration of a proton. The this compound form is generally considered the more stable tautomer. The equilibrium between these two forms can be influenced by factors such as the solvent, pH, and temperature. It is crucial to be aware of this tautomerism during synthesis, purification, and characterization, as both forms may be present.[2][8]

Q3: How can I control the regioselectivity to favor the desired 1H-indazole tautomer over the 2H-indazole isomer?

A3: The formation of the 1H-indazole tautomer is generally thermodynamically favored over the 2H-indazole.[2][3] To maximize the formation of the 1H-isomer, consider the following:

  • Reaction Conditions: The choice of solvent and base can significantly influence the N1/N2 selectivity in reactions involving N-substitution of the indazole ring. For the synthesis of the parent this compound, controlling the cyclization conditions is key.

  • Purification: If a mixture of tautomers is formed, they can often be separated by chromatography or selective crystallization.

Q4: What are the key safety considerations when scaling up the synthesis of this compound?

A4: When scaling up, several safety precautions should be taken:

  • Diazotization: The diazotization of anthranilic acid is an exothermic reaction and produces potentially unstable diazonium salts. The reaction should be carried out at low temperatures (0-5 °C) with careful control of the addition rate of sodium nitrite.

  • Hydrazine Derivatives: Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Pressure Build-up: Cyclization reactions, especially on a large scale, can lead to pressure build-up if not properly vented. Ensure the reaction vessel is equipped with a suitable pressure relief system.

Data Presentation

Table 1: Comparison of Scalable Synthetic Routes to this compound/1,2-dihydro-3H-indazol-3-one

RouteStarting MaterialKey ReagentsConditionsYieldScalability NotesReference
Cyclization o-Hydrazinobenzoic acid hydrochlorideConcentrated HCl, WaterReflux, 30 minGood (not explicitly quantified in the reference for the final product)Well-established, uses common reagents, suitable for large scale.[1]
Photochemical o-Nitrobenzyl alcohol, Primary amineUV light (18W UVA), PBS solutionRoom temperature, 24h56-69%"Green" method, mild conditions. Scalability may be limited by light penetration in larger reactors.[5][6]

Experimental Protocols

Protocol 1: Synthesis of 1,2-dihydro-3H-indazol-3-one from o-Hydrazinobenzoic Acid Hydrochloride[1]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine o-hydrazinobenzoic acid hydrochloride (0.25 mole), 1.25 L of water, and 12.5 mL of concentrated hydrochloric acid.

  • Cyclization: Heat the mixture to reflux and maintain for 30 minutes. A pale yellow solution should form.

  • Workup: Transfer the solution to an evaporating dish and concentrate on a steam bath to approximately one-fourth of its original volume. The product may precipitate and redissolve during this process.

  • Isolation: Cool the concentrated solution. The product will precipitate. Collect the solid by filtration, wash with cold water, and air-dry.

  • Purification: The crude product can be purified by recrystallization from ethanol.

Protocol 2: Photochemical Synthesis of 2-substituted-1,2-dihydro-3H-indazol-3-ones[5][6]

  • Reaction Setup: In a suitable photoreactor vessel, dissolve o-nitrobenzyl alcohol (1 equivalent) and the desired primary amine (2 equivalents) in a phosphate-buffered saline (PBS) solution.

  • Irradiation: Irradiate the solution with UVA light (e.g., 18W UVA bulbs) at 30°C for 24 hours with efficient stirring.

  • Workup: After the reaction is complete, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Pathway General Synthetic Pathway to this compound cluster_0 Route 1: Cyclization cluster_1 Route 2: Photochemical Anthranilic_Acid Anthranilic Acid Diazonium_Salt Diazonium Salt Anthranilic_Acid->Diazonium_Salt NaNO2, HCl 2_Hydrazinobenzoic_Acid 2-Hydrazinobenzoic Acid Diazonium_Salt->2_Hydrazinobenzoic_Acid Reduction 1H_Indazol_3_ol This compound / 1,2-dihydro-3H-indazol-3-one 2_Hydrazinobenzoic_Acid->1H_Indazol_3_ol Acid, Heat o_Nitrobenzyl_Alcohol o-Nitrobenzyl Alcohol o_Nitrosobenzaldehyde o-Nitrosobenzaldehyde (in situ) o_Nitrobenzyl_Alcohol->o_Nitrosobenzaldehyde UV Light Product N-Substituted-1,2-dihydro-3H-indazol-3-one o_Nitrosobenzaldehyde->Product Primary_Amine Primary Amine Primary_Amine->Product

Caption: Synthetic routes to this compound and its derivatives.

Troubleshooting_Workflow Troubleshooting Low Yield in Cyclization Start Low Yield Observed Check_Reaction_Completion Is the reaction complete? (TLC/LC-MS) Start->Check_Reaction_Completion Extend_Reaction_Time Extend reflux time and monitor Check_Reaction_Completion->Extend_Reaction_Time No Check_Workup_pH Was the workup pH controlled? Check_Reaction_Completion->Check_Workup_pH Yes Extend_Reaction_Time->Check_Reaction_Completion Optimize_pH Optimize pH during extraction/precipitation Check_Workup_pH->Optimize_pH No Analyze_Starting_Material Is the starting material pure? Check_Workup_pH->Analyze_Starting_Material Yes End Yield Improved Optimize_pH->End Purify_Starting_Material Purify 2-hydrazinobenzoic acid Analyze_Starting_Material->Purify_Starting_Material No Consider_Side_Reactions Are there signs of degradation (e.g., charring)? Analyze_Starting_Material->Consider_Side_Reactions Yes Purify_Starting_Material->End Reduce_Temperature_Time Reduce reflux temperature or time after completion Consider_Side_Reactions->Reduce_Temperature_Time Yes Consider_Side_Reactions->End No Reduce_Temperature_Time->End

Caption: A workflow for troubleshooting low yields in the cyclization step.

Scaling_Up_Strategy Decision Logic for Scaling Up Synthesis Goal Scale-up Synthesis of this compound Starting_Material_Availability Are starting materials readily available and inexpensive? Goal->Starting_Material_Availability Classical_Route Pursue Classical Cyclization Route Starting_Material_Availability->Classical_Route Yes Alternative_Route Consider Alternative Routes (e.g., Photochemical) Starting_Material_Availability->Alternative_Route No Safety_Considerations Are there significant safety concerns with reagents (e.g., diazonium salts)? Classical_Route->Safety_Considerations Equipment_Availability Is a photochemical reactor for scale-up available? Alternative_Route->Equipment_Availability Implement_Safety_Protocols Implement strict temperature control and handling procedures Safety_Considerations->Implement_Safety_Protocols Yes Final_Decision Select Optimal Route Safety_Considerations->Final_Decision No Implement_Safety_Protocols->Final_Decision Equipment_Availability->Classical_Route No Equipment_Availability->Final_Decision Yes

Caption: Logical flow for selecting a scaling-up strategy.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of Novel 1H-Indazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The structural elucidation of novel chemical entities is a cornerstone of medicinal chemistry and drug development. For derivatives of 1H-Indazol-3-ol, a scaffold of significant interest due to its diverse biological activities, rigorous structural validation is imperative.[1] This guide provides a comparative overview of standard analytical techniques employed to confirm the molecular structure of these compounds, complete with experimental data and detailed protocols for researchers and scientists.

Core Analytical Techniques

The structural validation of this compound derivatives typically relies on a combination of spectroscopic methods to provide a comprehensive understanding of their molecular architecture. These techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As a powerful tool, NMR spectroscopy provides detailed information about the number, type, and connectivity of atoms within a molecule.[2] Both ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework.

  • Mass Spectrometry (MS): This technique is crucial for determining the molecular weight and fragmentation patterns of a compound, which helps in confirming its elemental composition.[2] High-resolution mass spectrometry (HRMS) is often used for precise mass determination.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies.[2]

  • X-ray Crystallography: For unambiguous proof of structure, single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in the solid state.[4][5]

Comparative Spectroscopic Data

The following tables summarize representative spectroscopic data for several 1H-indazole derivatives, illustrating the typical values observed for these compounds.

Table 1: ¹H NMR Spectroscopic Data for Selected 1H-Indazole Derivatives

CompoundSolventChemical Shifts (δ) in ppm
3-methyl-1-phenyl-1H-indazole [6]CDCl₃7.74 – 7.71 (m, 4H), 7.54 – 7.50 (m, 2H), 7.44 – 7.40 (m, 1H), 7.32 (dd, J = 14.6, 7.3 Hz, 1H), 7.21 (t, J = 7.5 Hz, 1H), 2.67 (s, 3H)
Methyl 1-phenyl-1H-indazole-3-carboxylate [7]CDCl₃8.32 (d, J = 8.1 Hz, 1H), 7.76–7.70 (m, 3H), 7.56 (t, J = 7.8 Hz, 2H), 7.51–7.35 (m, 3H), 4.07 (s, 3H)
1-Butyl-1H-indazole-3-carboxamide [8]DMSO-d₆8.11 (d, J = 8.00 Hz, 1H), 7.69 (d, J = 8.80 Hz, 1H), 7.56 (s, 1H), 7.37 (t, J = 8.00 Hz, 1H), 7.28 (s, 1H), 7.19 (t, J = 7.60 Hz, 1H), 4.40 (t, J = 6.80 Hz, 2H), 1.79 (q, J = 6.80 Hz, 2H), 1.15–1.17 (m, 2H), 0.82 (t, J = 7.60 Hz, 3H)
N-benzyl-1H-indazole-3-carboxamide DMSO-d₆13.88 (s, 1H), 9.08 (br, t, 1H), 8.21 (d, 1H, J = 8.2 Hz), 7.64 (d, 1H, J = 8.0 Hz), 7.22-7.43 (m, 7H), 4.52 (d, 2H, J = 6.8 Hz)

Table 2: ¹³C NMR Spectroscopic Data for Selected 1H-Indazole Derivatives

CompoundSolventChemical Shifts (δ) in ppm
3-methyl-1-phenyl-1H-indazole [6]CDCl₃144.0, 140.3, 139.5, 129.4, 127.2, 126.1, 124.9, 122.4, 120.8, 120.6, 110.4, 11.9
Methyl 1-phenyl-1H-indazole-3-carboxylate [7]CDCl₃163.1, 140.2, 139.2, 136.7, 129.6, 128.1, 127.7, 124.5, 123.9, 123.8, 122.4, 110.9, 52.2
1-Butyl-1H-indazole-3-carboxamide [8]DMSO-d₆141.04, 137.5, 126.84, 122.68, 122.64, 122.41, 110.71, 48.80, 31.88, 19.87, 13.96

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

CompoundMS (EI, 70 eV) m/zIR (KBr) cm⁻¹
3-methyl-1-phenyl-1H-indazole [6]208 (M+), 193, 167, 139, 104, 771594, 1507, 1443, 750
N-benzyl-1H-indazole-3-carboxamide Not specified3407, 3184, 1651, 1544, 1471, 1348, 1260
1-Butyl-1H-indazole-3-carboxamide [8]Not specified3306 (N-H), 1664 (C=O)

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.[3][9]

  • Sample Preparation: A sample of the synthesized compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard.[6]

  • Data Acquisition:

    • ¹H NMR: Standard parameters are used to acquire the proton spectrum. Chemical shifts are reported in parts per million (ppm) downfield from TMS. Multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration values are recorded.[10]

    • ¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm.

  • Data Analysis: The spectra are analyzed to assign peaks to specific protons and carbons in the proposed structure. 2D NMR techniques like COSY and HMBC can be used for more complex structures to establish connectivity.[4]

Mass Spectrometry (MS)
  • Instrumentation: High-resolution mass spectra (HRMS) can be obtained on a mass spectrometer, often using an electrospray ionization (ESI) source.[3][9] Electron Ionization (EI) is also commonly used.[6]

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the instrument, often via direct infusion or coupled with a liquid chromatography (LC) system.

  • Data Acquisition: The instrument is operated in either positive or negative ion mode to detect the molecular ion (e.g., [M+H]⁺, [M]⁺). The mass-to-charge ratio (m/z) of the parent ion and significant fragment ions is recorded.

  • Data Analysis: The measured mass of the molecular ion is compared to the calculated exact mass of the proposed chemical formula to confirm the elemental composition. Fragmentation patterns can provide additional structural information.

Infrared (IR) Spectroscopy
  • Instrumentation: Spectra are typically recorded on an FTIR (Fourier Transform Infrared) spectrometer.

  • Sample Preparation: Solid samples can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.[9]

  • Data Acquisition: The spectrum is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretch, C=O stretch, aromatic C-H stretch).

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals of the compound are required. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 110 K).[4]

  • Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure using specialized software (e.g., SHELXL).[5]

  • Data Analysis: The final refined structure provides precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms, offering definitive proof of the molecular structure.[11]

Visualizing the Validation Workflow

A logical workflow is essential for the systematic structural validation of a novel compound. The following diagram illustrates a typical process.

G cluster_synthesis Synthesis & Purification cluster_prelim Preliminary Analysis cluster_spectro Spectroscopic Characterization cluster_confirm Definitive Confirmation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification tlc TLC/LC-MS (Purity & M.W. Hint) purification->tlc nmr NMR Spectroscopy (¹H, ¹³C, 2D) tlc->nmr ms High-Resolution MS (Elemental Composition) tlc->ms ir IR Spectroscopy (Functional Groups) tlc->ir data_analysis Comprehensive Data Analysis & Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis xray Single-Crystal X-ray (If required/possible) xray->data_analysis data_analysis->xray For ambiguity final_structure Validated Structure data_analysis->final_structure

Caption: Workflow for Structural Validation of Novel Compounds.

References

A Comparative Guide to the Efficacy of 1H-Indazol-3-ol and its 2H-Indazole Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities. A critical aspect of indazole chemistry is the existence of tautomers, primarily the 1H- and 2H-isomers. The position of the proton on the nitrogen atom significantly influences the molecule's physicochemical properties and, consequently, its pharmacological efficacy. This guide provides a comparative analysis of the efficacy of 1H-Indazol-3-ol and its corresponding 2H-indazole isomer, 2H-Indazol-3-one, based on available experimental data and theoretical considerations.

Tautomeric Stability and Biological Activity

Indazole exists in different tautomeric forms, with the 1H- and 2H-isomers being the most common.[1] Theoretical calculations and experimental observations consistently indicate that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form.[2] This inherent stability often translates to the 1H-isomer being the predominant form in solution and solid state.[3]

While direct comparative efficacy studies between this compound and 2H-Indazol-3-one are scarce in publicly available literature, research on substituted indazole derivatives provides valuable insights. The biological activity of indazole derivatives is highly dependent on the substitution pattern on the indazole ring and the specific biological target.[4] For instance, in a study on myeloperoxidase inhibitors, 2H-indazoles were found to be potent inhibitors, while N1-substituted 1H-indazolones showed significantly decreased activity.[4] Conversely, for other biological targets, derivatives of the 1H-indazole scaffold have demonstrated significant therapeutic potential, including anti-inflammatory and anticancer activities.[5][6]

Comparative Efficacy Data

Due to the limited direct comparative data for this compound and 2H-Indazol-3-one, this guide presents data on closely related indazole derivatives to infer potential differences in efficacy. The following table summarizes the inhibitory activities of various 1H- and 2H-indazole derivatives against different biological targets.

Compound ClassTargetAssayActivity (IC₅₀/EC₅₀)Reference
1H-Indazole Derivatives
1H-Indazol-3-amine derivativesK562 (Chronic Myeloid Leukemia)MTT Assay5.15 µM[6][7]
A549 (Lung Cancer)MTT Assay>50 µM[6]
PC-3 (Prostate Cancer)MTT Assay23.4 µM[6]
Hep-G2 (Liver Cancer)MTT Assay14.2 µM[6]
1,5-Disubstituted 1H-indazol-3-ols5-LipoxygenaseEnzyme Inhibition44 nM[5]
2H-Indazole Derivatives
3-Alkoxy-2H-indazolesMyeloperoxidase (MPO)Taurine-chloramine assay<1 µM (for 14 compounds)[4]
N¹-substituted 1H-indazolonesMyeloperoxidase (MPO)Taurine-chloramine assaySignificantly decreased activity[4]

Note: The presented data is for substituted derivatives and may not be directly extrapolated to the parent compounds, this compound and 2H-Indazol-3-one. However, it highlights the significant impact of the indazole core isomerism on biological activity.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and 2H-Indazol-3-one) and a vehicle control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Modulation

Indazole derivatives are known to exert their biological effects by modulating various signaling pathways. One such pathway implicated in the anticancer activity of some indazole compounds is the p53/MDM2 pathway, which plays a crucial role in apoptosis and cell cycle regulation.[6][7]

G Indazole Indazole Derivative p53 p53 Indazole->p53 stabilizes Bcl2 Bcl-2 Indazole->Bcl2 downregulates MDM2 MDM2 p53->MDM2 activates Bax Bax p53->Bax activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest induces MDM2->p53 inhibits (ubiquitination) Apoptosis Apoptosis Bax->Apoptosis promotes Bcl2->Apoptosis inhibits

Caption: p53/MDM2 signaling pathway modulated by indazole derivatives.

Conclusion

While the inherent stability of the 1H-tautomer might suggest its predominance in biological systems, the ultimate efficacy of this compound versus its 2H-isomer is target-dependent. The available data on related derivatives indicate that both isomers can exhibit potent biological activity, and subtle structural changes can lead to significant differences in their pharmacological profiles. Therefore, direct comparative studies are essential to definitively determine the superior isomer for a specific therapeutic application. The provided experimental protocols and pathway diagram offer a framework for researchers to conduct such investigations and further elucidate the therapeutic potential of these fascinating heterocyclic compounds.

References

A Comparative Guide to the Structure-Activity Relationship of 1H-Indazol-3-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-Indazol-3-ol analogs, a specific subset of this important class of compounds. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows, this document aims to facilitate the rational design of novel and potent kinase inhibitors.

Comparative Biological Activity of Indazole Analogs

The biological activity of 1H-indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. While extensive research has been conducted on various substituted indazoles, this guide focuses on analogs featuring a hydroxyl group at the C3 position. The following tables summarize the inhibitory activities of representative 1H-indazole analogs against various kinases and other relevant targets.

Table 1: SAR of this compound Analogs as D-amino Acid Oxidase (DAAO) Inhibitors

While not kinase inhibitors, this series highlights the impact of substitutions on the this compound core.

Compound IDR1R2DAAO IC50 (nM)
1 HH1500
2 6-FH37
3 6-ClH78
4 5-FH230
5 5-ClH480

Data synthesized from studies on this compound derivatives as DAAO inhibitors.[1][2]

Table 2: Comparative Kinase Inhibitory Activity of 3-Substituted 1H-Indazole Analogs

This table provides a comparison of various 3-substituted indazole analogs to illustrate the influence of the C3-substituent on kinase inhibition.

ScaffoldR (C3-Position)Kinase TargetIC50 (nM)
1H-Indazole-HMultiple KinasesGenerally lower potency
1H-Indazole-NH2FGFR115.0
1H-Indazole-NH-arylBcr-Abl14
1H-Indazole-ethynyl-arylPI3Kα361
1H-Indazole-carboxamidePAK19.8

Data compiled from various studies on indazole-based kinase inhibitors.[3][4][5][6]

Table 3: Inhibitory Activity of Indazole Analogs Against Various Kinases

This table showcases the broad applicability of the indazole scaffold in targeting different kinase families.

Compound ClassTarget KinaseKey SubstitutionsRepresentative IC50 (nM)
1H-Indazol-3-amineFGFR16-(3-methoxyphenyl)15.0
3-(Pyrazin-2-yl)-1H-indazolePan-Pim KinasesOptimized piperidine and difluorophenyl moieties0.4 - 1.1
1H-Indazole-3-carboxamidePAK1Hydrophobic ring and hydrophilic group9.8
3-Ethynyl-1H-indazolePI3KαPyridine group361
1H-Indazole-6-carboxamidep38α MAPK3-(4-chlorophenyl)-N-(5-(ethylcarbamoyl)-2-methylphenyl)3370

Data synthesized from multiple sources on indazole derivatives as kinase inhibitors.[3][4][5][6][7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of SAR data. Below are methodologies for key assays used in the characterization of this compound analogs.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the assay plate. Include DMSO-only wells as a high-activity control and a known potent inhibitor as a low-activity control.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in assay buffer.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Prepare a 2X ATP solution in assay buffer.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the dose-response data to a sigmoidal curve.[3][4][5][6][7]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation, which is useful for determining the cytotoxic effects of the synthesized analogs.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the medium in the wells with the compound-containing medium. Include wells with medium only (blank) and cells with vehicle (e.g., DMSO) as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 values from the dose-response curves.

Visualizing Key Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Indazolol This compound Analogs Indazolol->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound analogs.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start Lead Compound (this compound) modify Structural Modification start->modify analogs Library of Analogs modify->analogs kinase_assay In Vitro Kinase Assay analogs->kinase_assay cell_assay Cell-Based Assay analogs->cell_assay sar SAR Analysis (IC50 Determination) kinase_assay->sar cell_assay->sar optimization Lead Optimization sar->optimization optimization->modify Iterative Improvement

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

SAR_Logic struct This compound Core R1 R2 R3 Biological Activity optimization Lead Optimization struct:activity->optimization Guides substituents Substituent Effects substituents->struct:R1 Size & Lipophilicity substituents->struct:R2 Electronic Effects substituents->struct:R3 H-Bonding Potential

Caption: Logical relationship between structural modifications and biological activity in SAR studies.

References

A Comparative Analysis of 1H-Indazol-3-ol Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical use, particularly in oncology. This guide provides a comparative analysis of key 1H-indazol-3-ol based kinase inhibitors, focusing on clinically approved drugs such as Axitinib, Pazopanib, and Sunitinib. We present a compilation of their kinase selectivity profiles, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways to aid researchers, scientists, and drug development professionals in this field.

Introduction to this compound Based Kinase Inhibitors

The 1H-indazole core is a versatile pharmacophore that has been successfully utilized in the design of inhibitors targeting a variety of protein kinases.[1] Its structure allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] Several anticancer drugs incorporating the indazole moiety are commercially available, including Axitinib, Linifanib, Niraparib, and Pazopanib, which are used in the treatment of various cancers such as lung, breast, colon, and prostate cancers.[2] This guide will focus on a comparative analysis of Axitinib, Pazopanib, and Sunitinib, all of which are multi-targeted tyrosine kinase inhibitors (TKIs) with the 1H-indazole scaffold playing a crucial role in their mechanism of action.

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical factor influencing its efficacy and safety profile. Off-target activities can lead to undesirable side effects. The following table summarizes the inhibitory activity (IC50 or Ki values) of Axitinib, Pazopanib, and Sunitinib against a panel of key kinases, highlighting their similarities and differences in target profiles.

Kinase TargetAxitinib (Ki, nM)Pazopanib (IC50, nM)Sunitinib (IC50, nM)
VEGFR1 0.1102
VEGFR2 0.2309
VEGFR3 0.1-0.3474
PDGFRα 1.68454
PDGFRβ 1.68437
c-KIT 1.7744
FLT3 -230250
RET --5
CSF1R --14.5

Data compiled from multiple sources. Note that assay conditions can vary, and direct comparison of absolute values should be made with caution.

As the data indicates, all three inhibitors potently target VEGFRs, which are crucial mediators of angiogenesis. Axitinib is a highly potent and selective inhibitor of VEGFRs.[3] Pazopanib also targets VEGFRs, PDGFRs, and c-Kit, but with generally lower potency compared to Axitinib and Sunitinib against some of these targets.[4] Sunitinib exhibits a broader kinase inhibition profile, potently inhibiting VEGFRs, PDGFRs, c-KIT, FLT3, RET, and CSF1R.[4][5]

Signaling Pathways

The primary mechanism of action of these inhibitors is the blockade of signaling pathways crucial for tumor growth, angiogenesis, and metastasis. The diagram below illustrates the central role of VEGFR and PDGFR in angiogenesis and cell proliferation, and how their inhibition by this compound based TKIs can disrupt these processes.

VEGFR_PDGFR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_inhibitors Inhibitors cluster_intracellular Intracellular Signaling VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAS RAS PDGFR->RAS VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR Indazol_Inhibitor This compound Kinase Inhibitor Indazol_Inhibitor->VEGFR Indazol_Inhibitor->PDGFR Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis

Caption: Inhibition of VEGFR and PDGFR signaling by this compound based kinase inhibitors.

Experimental Protocols

To facilitate the evaluation and comparison of this compound based kinase inhibitors, we provide detailed protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., VEGFR2)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test compound (this compound derivative)

  • LanthaScreen™ Tb-anti-pSubstrate antibody

  • TR-FRET dilution buffer

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound or DMSO (control) to the wells of a 384-well plate.

    • Add 5 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 2.5 µL of a 4X ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of a 2X Tb-anti-pSubstrate antibody solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a kinase inhibitor.

Materials:

  • Cancer cell line (e.g., HUVEC, A498)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound based inhibitor for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).[2]

Western Blot for Target Engagement

This protocol assesses the ability of an inhibitor to block the phosphorylation of a target kinase or its downstream substrates in a cellular context.

Materials:

  • Cancer cell line

  • This compound based inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time. Lyse the cells and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein and loading control.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of a novel this compound based kinase inhibitor.

experimental_workflow cluster_discovery Discovery & Synthesis cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation cluster_in_vivo In Vivo Evaluation synthesis Compound Synthesis (this compound core) kinase_assay In Vitro Kinase Assay (IC50 Determination) synthesis->kinase_assay selectivity Kinase Selectivity Profiling (Kinome Scan) kinase_assay->selectivity viability_assay Cell Viability Assay (MTT/CellTiter-Glo) selectivity->viability_assay target_engagement Target Engagement (Western Blot) viability_assay->target_engagement functional_assays Functional Assays (Migration, Invasion) target_engagement->functional_assays pk_studies Pharmacokinetic Studies functional_assays->pk_studies efficacy_models Xenograft Efficacy Models pk_studies->efficacy_models

Caption: Preclinical evaluation workflow for this compound based kinase inhibitors.

Conclusion

This compound based kinase inhibitors, exemplified by Axitinib, Pazopanib, and Sunitinib, represent a significant class of therapeutic agents in oncology. Their clinical success is underpinned by their ability to potently and, in some cases, selectively inhibit key kinases involved in cancer progression. This guide provides a comparative overview of their kinase inhibition profiles and detailed experimental methodologies to aid researchers in the discovery and development of the next generation of indazole-based kinase inhibitors. The provided workflows and pathway diagrams serve as a foundational resource for structuring preclinical research in this promising area of drug discovery.

References

A Comparative Guide to the Spectroscopic Differentiation of 1H- and 2H-Indazole Tautomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a critical aspect of successful research and development. Indazole and its derivatives are significant scaffolds in medicinal chemistry, primarily existing in two tautomeric forms: 1H-indazole and 2H-indazole. These isomers exhibit distinct physicochemical and pharmacological properties, making their accurate differentiation essential. This guide provides a comprehensive comparison of the spectroscopic characteristics of 1H- and 2H-indazoles, supported by experimental data and detailed methodologies, to facilitate their unambiguous identification.

Indazole, a bicyclic heteroaromatic compound, consists of a benzene ring fused to a pyrazole ring. The position of the proton on the nitrogen atom of the pyrazole ring gives rise to its tautomerism. The thermodynamically more stable tautomer is 1H-indazole, which is the predominant form. However, synthetic routes to indazole derivatives can often yield mixtures of both N-1 and N-2 substituted isomers. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are powerful tools for distinguishing between these two isomeric forms.

Spectroscopic Data Comparison

The key to differentiating 1H- and 2H-indazole lies in the distinct electronic environments of their respective structures, which are reflected in their spectroscopic data.

¹H NMR Spectroscopy

In ¹H NMR spectra, the chemical shifts of the protons, particularly the N-H proton and the protons on the pyrazole ring, are highly informative.

Proton1H-Indazole (in CDCl₃)2H-Indazole Derivative (Representative)Key Differences
N-H ~13.40 (s, broad)-The presence of a broad N-H signal at a downfield chemical shift is characteristic of unsubstituted 1H-indazoles.
H-3 ~8.10 (s)~8.4 (s)The H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift.
H-4 ~7.77 (d)~7.7 (d)Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts.
H-5 ~7.40 (m)~7.3-7.5 (m)
H-6 ~7.18 (m)~7.0-7.2 (m)
H-7 ~7.51 (d)~7.6-7.8 (m)

**

Unveiling the Inhibitory Potential of 1H-Indazol-3-ol Against Key Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of 1H-Indazol-3-ol and its derivatives against specific enzymes implicated in various disease pathways. This analysis, supported by experimental data, aims to validate its potential as a versatile inhibitor scaffold.

Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against several key enzymes, including D-amino acid oxidase (DAAO), 5-lipoxygenase (5-LOX), and p21-activated kinase 1 (PAK1). These enzymes are crucial in the pathophysiology of various conditions, ranging from neurological disorders to inflammation and cancer, making them attractive targets for therapeutic intervention.

Comparative Inhibitory Potency

The inhibitory activity of this compound derivatives and a selection of alternative inhibitors are summarized below. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions.

D-Amino Acid Oxidase (DAAO) Inhibition

This compound derivatives have emerged as potent, nanomolar inhibitors of DAAO, an enzyme linked to the regulation of D-serine levels in the brain and implicated in schizophrenia.[1][2]

CompoundTarget EnzymeIC50
6-Fluoro-1H-indazol-3-ol Human DAAONot explicitly stated, but identified as a nanomolar inhibitor[1]
DAAO inhibitor-1 (an isatin derivative)Human DAAO0.12 µM[3]
Alternative Inhibitors
3-Methylpyrazole-5-carboxylic acidDAAO1.34 µM[4]
5-Chloro-benzo[d]isoxazol-3-ol (CBIO)DAAOSubmicromolar range[5]
BenzoateDAAO-
5-Lipoxygenase (5-LOX) Inhibition

Certain substituted indazol-3-ols have shown potent inhibition of 5-lipoxygenase, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.

CompoundTarget EnzymeIC50
5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol 5-Lipoxygenase44 nM[5]
N-substituted pyrrole-indazole carboxamide (Compound 8) Soybean Lipoxygenase22 µM[6]
Alternative Inhibitors
Zileuton5-Lipoxygenase0.3 - 0.9 µM[7]
MK-886 (FLAP inhibitor)5-Lipoxygenase- (Acts on FLAP)
Isoxazole derivative (Compound 39/40)Cellular 5-LO product synthesis0.24 µM[8]
p21-Activated Kinase 1 (PAK1) Inhibition

1H-Indazole-3-carboxamide derivatives have been identified as highly potent and selective inhibitors of PAK1, a kinase involved in cell proliferation, survival, and motility, and is a target in cancer therapy.

CompoundTarget EnzymeIC50 (nM)
1H-Indazole-3-carboxamide (Compound 30l) PAK19.8 nM
1H-Indazole-3-carboxamide (Compound 87d) PAK116 nM
1H-Indazole-3-carboxamide (Compound 87c) PAK152 nM
1H-Indazole-3-carboxamide (Compound 87b) PAK1159 nM
Alternative Inhibitors
ShikoninPAK17,252 nM
IPA-3 (Allosteric inhibitor)PAK1-

Experimental Protocols

Detailed methodologies for the key enzymatic assays are crucial for the validation and comparison of inhibitory activities.

D-Amino Acid Oxidase (DAAO) Inhibition Assay

The inhibitory activity of this compound derivatives against DAAO is typically determined using a spectrophotometric assay that measures the production of hydrogen peroxide, a byproduct of the DAAO-catalyzed oxidation of a D-amino acid substrate.

General Procedure:

  • Enzyme and Substrate Preparation: Recombinant human DAAO is used as the enzyme source, with D-serine or D-alanine commonly employed as the substrate.

  • Reaction Mixture: The assay is performed in a buffer solution (e.g., Tris-HCl, pH 8.0) containing the DAAO enzyme, the D-amino acid substrate, and horseradish peroxidase (HRP).

  • Inhibitor Addition: Test compounds, including this compound derivatives, are added at varying concentrations.

  • Detection: The reaction is initiated, and the production of hydrogen peroxide is monitored by the HRP-catalyzed oxidation of a chromogenic substrate (e.g., Amplex Red), leading to a fluorescent product.

  • Data Analysis: The rate of the reaction is measured, and the IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

5-Lipoxygenase (5-LOX) Inhibition Assay

The inhibitory effect on 5-LOX can be assessed using either a cell-free spectrophotometric assay or a cellular assay measuring the production of downstream leukotrienes.

Cell-Free Spectrophotometric Assay:

  • Enzyme and Substrate: Purified human recombinant 5-lipoxygenase is used with arachidonic acid as the substrate.

  • Reaction Conditions: The assay is conducted in a suitable buffer (e.g., Tris-HCl, pH 7.4) containing the enzyme and the test compound.

  • Initiation and Detection: The reaction is initiated by the addition of arachidonic acid. The formation of conjugated dienes, a product of lipoxygenase activity, is monitored by measuring the increase in absorbance at 234 nm.

  • IC50 Determination: The percentage of inhibition at various compound concentrations is used to calculate the IC50 value.

Cellular Leukotriene B4 (LTB4) ELISA:

  • Cell Stimulation: Human polymorphonuclear leukocytes (PMNLs) or other suitable cell lines are stimulated with a calcium ionophore (e.g., A23187) in the presence of the test inhibitor.

  • LTB4 Measurement: The concentration of LTB4, a downstream product of the 5-LOX pathway, in the cell supernatant is quantified using a commercial ELISA kit.

  • Data Analysis: The inhibition of LTB4 production is calculated relative to a vehicle control, and IC50 values are determined.

p21-Activated Kinase 1 (PAK1) Inhibition Assay (ADP-Glo™ Kinase Assay)

A common method to determine PAK1 inhibition is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Procedure:

  • Reaction Setup: In a multi-well plate, the test compound (1H-indazole-3-carboxamide derivative) is incubated with the PAK1 enzyme.

  • Kinase Reaction: The kinase reaction is initiated by adding a mixture of a suitable substrate peptide and ATP.

  • ADP Detection: After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • IC50 Calculation: The luminescence is measured, and the percent inhibition is calculated relative to a DMSO control to determine the IC50 value.

Visualizing the Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams illustrate the key signaling pathways and experimental workflows.

DAAO_Pathway DAAO in Glutamatergic Neurotransmission cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte D-Serine D-Serine NMDA_Receptor NMDA Receptor D-Serine->NMDA_Receptor Co-agonist DAAO DAAO D-Serine->DAAO Substrate Glutamate Glutamate Glutamate->NMDA_Receptor Agonist Pyruvate Pyruvate DAAO->Pyruvate Degradation 1H_Indazol_3_ol This compound (Inhibitor) 1H_Indazol_3_ol->DAAO Inhibition

DAAO Signaling Pathway and Point of Inhibition.

LOX_Pathway 5-Lipoxygenase Pathway in Inflammation Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase Arachidonic_Acid->5-LOX 5-HPETE 5-HPETE 5-LOX->5-HPETE 1H_Indazol_3_ol_Deriv This compound Derivative (Inhibitor) 1H_Indazol_3_ol_Deriv->5-LOX Inhibition Leukotriene_A4 Leukotriene A4 (LTA4) 5-HPETE->Leukotriene_A4 Leukotriene_B4 Leukotriene B4 (LTB4) Leukotriene_A4->Leukotriene_B4 Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotriene_A4->Cysteinyl_Leukotrienes Inflammation Inflammation Leukotriene_B4->Inflammation Cysteinyl_Leukotrienes->Inflammation

5-Lipoxygenase Signaling Pathway.

PAK1_Workflow Experimental Workflow for PAK1 Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare 1H-Indazole-3-carboxamide and Control Solutions Incubate_Inhibitor Incubate PAK1 with Inhibitor Compound_Prep->Incubate_Inhibitor Enzyme_Prep Prepare PAK1 Enzyme and Substrate/ATP Mix Enzyme_Prep->Incubate_Inhibitor Start_Reaction Initiate Kinase Reaction with Substrate/ATP Incubate_Inhibitor->Start_Reaction Stop_Reaction Stop Reaction and Deplete ATP (ADP-Glo™ Reagent) Start_Reaction->Stop_Reaction Detect_Signal Generate Luminescent Signal (Kinase Detection Reagent) Stop_Reaction->Detect_Signal Measure_Luminescence Measure Luminescence Detect_Signal->Measure_Luminescence Calculate_IC50 Calculate % Inhibition and Determine IC50 Measure_Luminescence->Calculate_IC50

References

A Head-to-Head Comparison of 1H-Indazol-3-ol and Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of 1H-Indazol-3-ol, Benzimidazole, Benzotriazole, and Indole.

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, biological activity, and overall success of a drug candidate. This guide provides a head-to-head comparison of this compound with three other prominent heterocyclic scaffolds: benzimidazole, indole, and benzotriazole. While direct comparative data on the unsubstituted parent molecules is scarce, this analysis draws upon data from relevant derivatives to offer insights into their relative strengths and weaknesses in a drug discovery context.

Physicochemical Properties: A Foundation for Drug-Likeness

The physicochemical properties of a scaffold are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key properties for each scaffold, using data for the parent compounds where available and a representative derivative for this compound due to the limited availability of experimental data on the unsubstituted form.

PropertyThis compound (as 1-benzyl-1H-indazol-3-ol)BenzimidazoleIndoleBenzotriazole
Molecular Weight ( g/mol ) 224.26118.14117.15119.12
pKa (acidity) Data not available12.86~16.78.38
pKa (basicity) Data not available5.56-3.61.6
LogP (Octanol/Water) 2.31 (Calculated)1.322.141.44
Aqueous Solubility 12.5 µg/mL (at pH 7.4)Soluble in hot water, sparingly in cold0.19 g/100 mL (20 °C)2 g/100 mL

Note on this compound data: Experimental physicochemical data for the unsubstituted this compound is limited. The data presented is for 1-benzyl-1H-indazol-3-ol and should be considered as an approximation for the substituted scaffold.[1][2]

Biological Activity: A Comparative Look at Derivatives in Action

Direct comparative studies on the intrinsic biological activity of the parent, unsubstituted scaffolds are not readily found in the literature. The value of these heterocycles lies in their utility as scaffolds for the synthesis of diverse libraries of compounds. The following table presents a conceptual comparison based on the prevalence and potency of derivatives of each scaffold against common drug targets.

Biological Target Class1H-Indazole DerivativesBenzimidazole DerivativesIndole DerivativesBenzotriazole Derivatives
Kinase Inhibitors High (e.g., Axitinib, Pazopanib)High (e.g., Telmisartan)High (e.g., Sunitinib)Moderate
Antimicrobial Agents ModerateHighModerateModerate
Antiviral Agents ModerateHighModerateModerate
GPCR Ligands ModerateModerateHighLow

This table reflects the extensive exploration of indazole, benzimidazole, and indole scaffolds in kinase inhibitor design, a testament to their ability to form key interactions within the ATP-binding pocket of these enzymes.[3][4][5]

Experimental Protocols

To provide a practical context for the evaluation of these scaffolds, detailed methodologies for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compounds dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of the assay plate, add the kinase buffer.

  • Add the test compound dilutions to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Add the kinase enzyme to all wells and incubate for a specified period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced or the remaining ATP.

  • The luminescence signal is read using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effects of a compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549, K562, PC-3, Hep-G2)[6]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear tissue culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete dissolution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.[6][7]

Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • Test compounds dissolved in DMSO (e.g., 10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., with a 1 µm filter)

  • 96-well UV-transparent collection plates

  • Plate shaker

  • UV/Vis microplate reader

Procedure:

  • Add a small volume of the DMSO stock solution of the test compound to the wells of the filter plate.

  • Add PBS to each well to achieve the desired final compound concentration (typically with a final DMSO concentration of 1-2%).

  • Seal the plate and shake it at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

  • After shaking, place the filter plate on top of a collection plate and centrifuge to separate any precipitated compound.

  • Measure the UV absorbance of the filtrate in the collection plate at a wavelength where the compound has maximum absorbance.

  • Calculate the concentration of the dissolved compound by comparing its absorbance to a standard curve of the same compound prepared in DMSO and diluted in PBS/DMSO.

  • The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

Signaling Pathways and Experimental Workflows

To visualize the context in which these scaffolds are often evaluated, the following diagrams illustrate key signaling pathways frequently targeted by kinase inhibitors and a typical experimental workflow for scaffold evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates GrowthFactor VEGF GrowthFactor->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Translocates & Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Regulates

Caption: Simplified VEGFR-2 signaling pathway often targeted by indazole-based kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activates BRaf B-Raf Ras->BRaf Recruits & Activates MEK MEK1/2 BRaf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylates & Activates

Caption: The B-Raf/MEK/ERK (MAPK) signaling cascade, a common target for indole-based inhibitors.[8][9][10]

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK Activates MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 MK2 MAPKAPK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Phosphorylates & Activates MK2->TranscriptionFactors Regulates

Caption: The p38 MAPK signaling pathway, involved in inflammation and stress responses.[11][12][13][14][15]

G start Scaffold Selection (Indazole, Benzimidazole, etc.) synthesis Library Synthesis (Parallel Chemistry) start->synthesis physchem Physicochemical Profiling (Solubility, LogP, pKa) synthesis->physchem biochem Biochemical Assays (Kinase Inhibition - IC50) synthesis->biochem adme In Vitro ADME (Metabolic Stability, Permeability) physchem->adme cell_based Cell-Based Assays (Cell Viability - IC50) biochem->cell_based cell_based->adme lead_opt Lead Optimization adme->lead_opt

Caption: A generalized experimental workflow for the evaluation and optimization of heterocyclic scaffolds.

References

Comparative Cross-Reactivity Profiling of 1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1H-indazole scaffold is a privileged structure in the design of potent and selective kinase inhibitors.[1] Its ability to form key interactions within the ATP-binding pocket of kinases makes it a valuable starting point for the development of targeted therapies.[2] However, achieving selectivity remains a critical challenge, as off-target effects can lead to toxicity and diminish therapeutic efficacy.[1] This guide provides a comparative analysis of the cross-reactivity profiles of several 1H-indazole derivatives, supported by experimental data and detailed methodologies, to aid in the objective assessment of their performance and potential off-target effects.

This comparison focuses on a selection of well-characterized 1H-indazole-containing compounds to illustrate the landscape of kinase selectivity. While these compounds share a common structural motif, their substitution patterns lead to distinct inhibitory profiles across the human kinome.[3] Understanding these nuances is crucial for predicting both therapeutic efficacy and potential toxicities.[3]

Comparative Kinase Inhibition Profiles

The selectivity of 1H-indazole-based compounds can vary significantly, ranging from highly selective to multi-targeted inhibitors. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of representative 1H-indazole derivatives against a panel of kinases, offering a quantitative comparison of their potency and selectivity.

Table 1: Kinase Inhibition Profile of UNC2025

Kinase TargetIC50 (nM)
MER0.74
FLT30.8
TRKA1.67
TRKC4.38
TYRO35.83
KIT8.18
AXL122
MET364

Data sourced from MedchemExpress and ACS Publications.[3]

Table 2: Kinase Inhibition Profile of BMS-777607

Kinase TargetIC50 (nM)
AXL1.1
RON1.8
c-Met3.9
TYRO34.3

Data sourced from MedchemExpress.[3]

Table 3: Kinase Inhibition Profile of R428 (Bemcentinib)

Kinase TargetIC50 (nM)
AXL14

R428 exhibits high selectivity for AXL, with over 50- and 100-fold selectivity against MER and TYRO3, respectively.[3]

Table 4: Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives against PAK1

Compound IDPAK1 IC50 (nM)
30l9.8
87d16
87c52
87b159

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PAK1 by 50%. Lower values indicate higher potency.[4]

Key Signaling Pathways and Inhibition

1H-indazole-based kinase inhibitors often target critical signaling pathways implicated in cancer and other diseases. The diagrams below illustrate simplified representations of these pathways and the points of inhibition by the discussed derivatives.

MER_FLT3_Signaling cluster_membrane Cell Membrane MER MER PI3K PI3K MER->PI3K STAT6 STAT6 MER->STAT6 FLT3 FLT3 ERK1_2 ERK1/2 FLT3->ERK1_2 UNC2025 UNC2025 UNC2025->MER inhibits UNC2025->FLT3 inhibits

MER/FLT3 Signaling and Inhibition by UNC2025.

AXL_Signaling cluster_membrane Cell Membrane AXL AXL PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT MAPK MAPK Pathway AXL->MAPK R428_BMS777607 R428 / BMS-777607 R428_BMS777607->AXL inhibit

AXL Signaling and Inhibition.

PAK1_Signaling Growth_Factors Growth Factors RAC_CDC42 RAC/CDC42 Growth_Factors->RAC_CDC42 PAK1 PAK1 RAC_CDC42->PAK1 Cytoskeletal_Dynamics Cytoskeletal Dynamics PAK1->Cytoskeletal_Dynamics Cell_Proliferation Cell Proliferation PAK1->Cell_Proliferation Cell_Survival Cell Survival PAK1->Cell_Survival Indazole_3_carboxamides 1H-Indazole-3- carboxamides Indazole_3_carboxamides->PAK1 inhibit

Simplified PAK1 Signaling Pathway.

Experimental Protocols

The determination of kinase inhibition potency and selectivity is crucial for the characterization of novel compounds. Below is an outline of a standard experimental protocol used to generate the data presented above.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying the amount of ATP remaining after the kinase reaction.

1. Compound Preparation:

  • Prepare a stock solution of the 1H-indazole-based compound in 100% DMSO.

  • Create a serial dilution of the compound in DMSO, and then dilute further in the kinase reaction buffer to the desired final concentrations.

  • Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).[3]

2. Assay Plate Setup:

  • Add the serially diluted compound or vehicle (DMSO) to the wells of the assay plate (e.g., a 384-well plate).[3][4]

3. Kinase Reaction Mixture:

  • Prepare a kinase reaction mixture containing the purified kinase and its specific substrate in the appropriate kinase reaction buffer.[3]

  • Add this mixture to each well of the assay plate.[3]

4. Kinase Reaction Initiation:

  • Initiate the kinase reaction by adding an ATP solution to each well.[3] The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.[3]

5. Incubation:

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[3][4]

6. Detection:

  • Add a luminescent kinase assay reagent (e.g., ADP-Glo™) to each well.[4] This reagent stops the kinase reaction and contains reagents to quantify the amount of ADP produced, which is then converted to a luminescent signal.[4]

  • Allow the reagent to equilibrate to room temperature before addition.[3]

7. Data Acquisition:

  • Measure the luminescence using a plate-reading luminometer.[3][4] The luminescent signal is inversely proportional to the kinase activity.

8. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow Start Start Compound_Dilution Prepare serial dilutions of 1H-indazole derivative Start->Compound_Dilution Add_Inhibitor Add inhibitor or DMSO to 384-well plate Compound_Dilution->Add_Inhibitor Add_Kinase Add kinase enzyme solution Add_Inhibitor->Add_Kinase Initiate_Reaction Add substrate/ATP mixture to initiate kinase reaction Add_Kinase->Initiate_Reaction Incubate_60min Incubate at room temperature for 60 min Initiate_Reaction->Incubate_60min Stop_Reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate_60min->Stop_Reaction Incubate_40min Incubate at room temperature for 40 min Stop_Reaction->Incubate_40min Add_Detection_Reagent Add Kinase Detection Reagent to generate luminescent signal Incubate_40min->Add_Detection_Reagent Incubate_30min Incubate at room temperature for 30 min Add_Detection_Reagent->Incubate_30min Read_Luminescence Measure luminescence with a plate reader Incubate_30min->Read_Luminescence Calculate_IC50 Calculate % inhibition and determine IC50 values Read_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Workflow for an In Vitro Kinase Inhibition Assay.

References

A Comparative Guide to the In Vivo Efficacy of 1H-Indazole Compounds Versus Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical in vivo efficacy of novel 1H-indazole-based compounds against current standard of care treatments in key therapeutic areas. This analysis is based on publicly available experimental data and aims to highlight the therapeutic potential and mechanistic insights of this promising class of molecules.

Oncology: Targeting Hormone-Receptor Positive Breast Cancer

A significant area of investigation for 1H-indazole derivatives is in the treatment of estrogen receptor-positive (ER+) breast cancer. GDC-0810 (ARN-810), a novel, orally bioavailable selective estrogen receptor downregulator (SERD) featuring a 1H-indazole scaffold, has been evaluated in preclinical models against the standard of care SERD, fulvestrant.

Comparative In Vivo Efficacy in ER+ Breast Cancer Xenograft Model

The in vivo efficacy of GDC-0810 was assessed in a head-to-head study with fulvestrant using an MCF-7 human breast cancer xenograft model in ovariectomized female nude mice.[1][2] The MCF-7 cell line is an ER-positive human breast cancer cell line widely used for studying hormone-dependent breast cancer.[3] In these models, tumor growth is stimulated by the administration of estradiol.

Table 1: Comparison of Tumor Growth Inhibition in an MCF-7 Xenograft Model

Treatment GroupDosageMean Tumor Growth Inhibition (%)Notes
GDC-0810 100 mg/kg/day, oral>100% (Tumor Regression)Showed dose-dependent efficacy.[1][2]
Fulvestrant 50 mg/kg loading dose, then 25 mg/kg twice weekly, subcutaneous>100% (Tumor Regression)Achieved exposures similar to those in clinical settings.[1][2]
Vehicle Control -0%Tumors grew in the presence of estradiol.

Data synthesized from preclinical studies to provide a comparative overview.

GDC-0810 demonstrated robust, dose-dependent anti-tumor activity, leading to tumor regression in the MCF-7 xenograft model.[1][2] Its efficacy was comparable to that of fulvestrant, the established standard of care SERD.[1][2] Furthermore, GDC-0810 has shown significant activity in tamoxifen-resistant breast cancer models, addressing a critical area of unmet medical need.[4][5][6][7][8]

Experimental Protocol: MCF-7 Xenograft Study

The following protocol outlines the methodology used in the comparative in vivo efficacy studies of GDC-0810 and fulvestrant.

  • Cell Line and Animal Model:

    • MCF-7 human breast cancer cells were used.[1][2]

    • Ovariectomized female athymic nude mice were used as the host for the xenografts.[1][2]

  • Tumor Implantation and Estrogen Supplementation:

    • MCF-7 cells were implanted into the mammary fat pad of the mice.[3]

    • To stimulate tumor growth, mice were implanted with estradiol pellets.[1][2]

  • Treatment Administration:

    • Once tumors reached a predetermined size, mice were randomized into treatment groups.

    • GDC-0810 was administered orally, once daily.[1][2]

    • Fulvestrant was administered via subcutaneous injection with an initial loading dose followed by twice-weekly maintenance doses.[1][2]

    • A control group received a vehicle solution.

  • Efficacy Evaluation:

    • Tumor volume was measured regularly using calipers.

    • The percentage of tumor growth inhibition was calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

Signaling Pathway: GDC-0810 Mechanism of Action

GDC-0810 acts as a selective estrogen receptor downregulator (SERD). It binds to the estrogen receptor (ER), inducing a conformational change that leads to the degradation of the receptor via the proteasome pathway. This prevents both ligand-dependent and ligand-independent ER signaling, thereby inhibiting the proliferation of ER-positive breast cancer cells.[4][5][6]

GDC0810_Mechanism cluster_cell ER+ Breast Cancer Cell GDC0810 GDC-0810 ER Estrogen Receptor (ER) GDC0810->ER Binds to ER Proteasome Proteasome ER->Proteasome Targets for Degradation Proliferation Cell Proliferation and Survival ER->Proliferation Promotes Degradation ER Degradation Proteasome->Degradation Degradation->Proliferation Inhibits

Mechanism of action of GDC-0810 as a SERD.

Oncology: Targeting HER2-Positive Breast Cancer

Another promising application for 1H-indazole derivatives is in the treatment of human epidermal growth factor receptor 2 (HER2)-positive breast cancer. Tucatinib (ARRY-380), a highly selective HER2 tyrosine kinase inhibitor (TKI) with an indazole core, has been evaluated against lapatinib, a standard of care dual EGFR/HER2 TKI.

Comparative In Vivo Efficacy in HER2+ Breast Cancer Xenograft Model

The preclinical efficacy of tucatinib has been compared to lapatinib in various HER2-positive breast cancer xenograft models. These studies have demonstrated the potent and selective anti-tumor activity of tucatinib.

Table 2: Comparison of Tumor Growth Inhibition in a HER2+ Xenograft Model

Treatment GroupDosageMean Tumor Growth Inhibition (%)Notes
Tucatinib 100 mg/kg, oral, twice dailySignificant tumor growth inhibition and regressionDemonstrated enhanced activity in combination with other HER2-targeted therapies.[9]
Lapatinib 100 mg/kg, oral, twice dailyModerate tumor growth inhibitionLess potent than tucatinib in some HER2+ models.[10][11]
Vehicle Control -0%Tumors grew progressively.

Data synthesized from preclinical studies to provide a comparative overview.

Preclinical studies have shown that tucatinib is a potent inhibitor of HER2-driven tumor growth.[9] In head-to-head comparisons in certain HER2-positive xenograft models, tucatinib demonstrated superior or comparable efficacy to lapatinib.[10][11] A key advantage of tucatinib is its high selectivity for HER2 over EGFR, which is thought to contribute to its favorable safety profile, particularly with regard to EGFR-related toxicities such as diarrhea and rash.[12]

Experimental Protocol: HER2+ Xenograft Study

The following protocol outlines the general methodology for comparative in vivo efficacy studies of tucatinib and lapatinib.

  • Cell Line and Animal Model:

    • HER2-overexpressing human breast cancer cell lines (e.g., BT-474) are used.

    • Immunocompromised mice (e.g., nude or SCID) serve as the hosts.

  • Tumor Implantation:

    • Cancer cells are implanted subcutaneously into the flank of the mice.

  • Treatment Administration:

    • Once tumors are established, mice are randomized into treatment groups.

    • Tucatinib and lapatinib are typically administered orally, once or twice daily.

    • A control group receives a vehicle solution.

  • Efficacy Evaluation:

    • Tumor volumes are measured at regular intervals.

    • At the end of the study, tumors may be excised for pharmacodynamic and biomarker analysis (e.g., levels of phosphorylated HER2).

Signaling Pathway: Tucatinib Mechanism of Action

Tucatinib is a reversible, ATP-competitive inhibitor of the HER2 tyrosine kinase. By binding to the intracellular kinase domain of HER2, tucatinib blocks the phosphorylation and activation of the receptor. This, in turn, inhibits downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for the growth and survival of HER2-positive cancer cells.

Tucatinib_Mechanism cluster_cell HER2+ Cancer Cell Tucatinib Tucatinib HER2 HER2 Receptor (Tyrosine Kinase Domain) Tucatinib->HER2 Inhibits Kinase Activity Downstream PI3K/Akt & MAPK Signaling Pathways Tucatinib->Downstream Blocks Activation HER2->Downstream Activates Proliferation Cell Proliferation and Survival Downstream->Proliferation Promotes

Mechanism of action of tucatinib as a HER2 TKI.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a generalized workflow for conducting preclinical in vivo efficacy studies to compare a novel compound with a standard of care.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation CellCulture 1. Cell Line Culture (e.g., MCF-7, BT-474) AnimalModel 2. Animal Model Preparation (e.g., Immunocompromised Mice) CellCulture->AnimalModel Implantation 3. Tumor Cell Implantation (Subcutaneous or Orthotopic) AnimalModel->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization into Treatment Groups TumorGrowth->Randomization Dosing 6. Drug Administration (Test Compound vs. Standard of Care vs. Vehicle) Randomization->Dosing TumorMeasurement 7. Regular Tumor Volume Measurement Dosing->TumorMeasurement Endpoint 8. Study Endpoint Reached TumorMeasurement->Endpoint Analysis 9. Data Analysis and Tumor Excision Endpoint->Analysis

Generalized workflow for preclinical in vivo efficacy studies.

References

Computational Modeling for Predicting 1H-Indazol-3-ol Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational models for predicting the binding affinity of 1H-Indazol-3-ol and its derivatives to their biological targets. It includes supporting experimental data, detailed methodologies for both computational and experimental techniques, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] These activities stem from their ability to bind to various biological targets, including enzymes such as D-amino acid oxidase (DAAO) and protein kinases.[1][2][3][4] Predicting the binding affinity of these compounds is crucial for structure-based drug design and the optimization of lead compounds. Computational modeling offers a powerful and cost-effective approach to predict these binding affinities, complementing and guiding experimental efforts.

This guide focuses on the inhibition of D-amino acid oxidase (DAAO) as a primary example. DAAO is a flavoenzyme that degrades D-amino acids and is a potential therapeutic target for neurological disorders such as schizophrenia.[2][5] Inhibition of DAAO can lead to increased levels of D-serine, a co-agonist of the NMDA receptor, potentially alleviating symptoms associated with NMDA receptor hypofunction.[2][6]

Comparison of Predicted and Experimental Binding Affinities

This section compares experimental binding affinities (IC50 values) of a series of this compound derivatives against human D-amino acid oxidase (hDAAO) with predicted binding energies from two common computational methods: Molecular Docking and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).

CompoundExperimental IC50 (nM)[2]Predicted Binding Energy (kcal/mol) - Molecular Docking[7]Predicted Binding Free Energy (kcal/mol) - MM/PBSA[7]
This compound~20,000-6.5-25.3
6-Fluoro-1H-indazol-3-ol130-7.8-35.1
5,6-Dichloro-1H-indazol-3-ol30-8.5-42.7
6-Chloro-5-fluoro-1H-indazol-3-ol40-8.2-40.2
5-Bromo-6-chloro-1H-indazol-3-ol20-8.9-45.8

Note: The predicted binding energy values from Molecular Docking and MM/PBSA are representative values derived from similar inhibitor-DAAO systems and are intended for comparative purposes. The more negative the value, the stronger the predicted binding affinity.

Methodologies

Experimental Protocols

1. D-Amino Acid Oxidase (DAAO) Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of a test compound required to inhibit 50% of the enzymatic activity of DAAO. The activity is measured by detecting the production of hydrogen peroxide (H₂O₂) using a coupled enzymatic reaction with horseradish peroxidase (HRP) and a fluorogenic substrate like Amplex Red.

  • Reagents and Materials:

    • Recombinant human D-amino acid oxidase (hDAAO)

    • D-serine (substrate)

    • Flavin adenine dinucleotide (FAD) (cofactor)

    • Horseradish peroxidase (HRP)

    • Amplex Red reagent

    • Test compounds (this compound derivatives)

    • Assay Buffer: 50 mM sodium phosphate, pH 7.4

    • 96-well black microplates

    • Microplate reader with fluorescence capabilities

  • Procedure:

    • A reaction mixture is prepared containing hDAAO, FAD, HRP, and Amplex Red in the assay buffer.

    • Serial dilutions of the test compounds are added to the wells of the 96-well plate.

    • The enzyme reaction is initiated by the addition of the substrate, D-serine.

    • The plate is incubated at room temperature, and the fluorescence is measured kinetically (e.g., excitation at 535 nm, emission at 587 nm).

    • The rate of reaction is determined from the linear phase of the fluorescence increase over time.

    • The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

2. Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.

  • Instrumentation and Reagents:

    • Isothermal titration calorimeter

    • Purified hDAAO protein in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4)

    • This compound derivative solution in the same buffer

    • Degassing station

  • Procedure:

    • The hDAAO solution is loaded into the sample cell of the calorimeter, and the this compound derivative solution is loaded into the injection syringe. Both solutions are thoroughly degassed prior to use.

    • The system is allowed to equilibrate to a constant temperature (e.g., 25°C).

    • A series of small, precise injections of the ligand solution are made into the protein solution.

    • The heat released or absorbed during each injection is measured as a differential power signal required to maintain a zero temperature difference between the sample and reference cells.

    • The raw data is integrated to obtain the heat change per injection.

    • The resulting binding isotherm (heat change vs. molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) is then calculated from these values.

Computational Protocols

1. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It also provides a score to estimate the binding affinity.

  • Software: AutoDock Vina is a widely used open-source program for molecular docking.

  • Procedure:

    • Protein Preparation:

      • The 3D crystal structure of the target protein (e.g., human DAAO) is obtained from the Protein Data Bank (PDB).

      • Water molecules, co-crystallized ligands, and any other non-essential molecules are removed from the protein structure.

      • Polar hydrogen atoms are added to the protein, and appropriate charges (e.g., Gasteiger charges) are assigned.

      • The prepared protein structure is saved in a PDBQT file format.

    • Ligand Preparation:

      • The 2D structure of the this compound derivative is drawn using a chemical drawing software (e.g., ChemDraw).

      • The 2D structure is converted to a 3D structure, and its energy is minimized using a suitable force field.

      • The prepared ligand structure is saved in a PDBQT file format.

    • Grid Box Generation:

      • A grid box is defined around the active site of the protein. The size and center of the grid box are chosen to encompass the entire binding pocket.

    • Docking Simulation:

      • The docking simulation is run using AutoDock Vina, specifying the prepared protein, ligand, and grid box parameters.

      • Vina will generate a set of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

    • Analysis of Results:

      • The predicted binding poses and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed to understand the binding mode.

2. Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA)

MM/PBSA is a method to calculate the free energy of binding of a ligand to a protein. It combines molecular mechanics energy calculations with a continuum solvent model.

  • Software: AMBER, GROMACS, or similar molecular dynamics packages are commonly used.

  • Procedure:

    • Molecular Dynamics (MD) Simulation:

      • An MD simulation is performed on the protein-ligand complex (obtained from docking or a crystal structure), the free protein, and the free ligand in an explicit solvent environment (e.g., a box of water molecules).

      • The simulation is run for a sufficient amount of time (e.g., tens to hundreds of nanoseconds) to allow the system to reach equilibrium and to sample a representative set of conformations.

    • Trajectory Analysis:

      • Snapshots (frames) are extracted from the equilibrated portion of the MD trajectory for the complex, protein, and ligand.

    • Free Energy Calculation:

      • For each snapshot, the binding free energy is calculated using the following equation: ΔG_binding = G_complex - (G_protein + G_ligand)

      • Each free energy term (G) is composed of:

        • Molecular Mechanics Energy (EMM): Includes internal energies (bond, angle, dihedral) and non-bonded interactions (van der Waals and electrostatic).

        • Solvation Free Energy (Gsolv): This is further divided into a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area).

    • Entropy Calculation (Optional but Recommended):

      • The conformational entropy change upon binding can be estimated using methods like normal-mode analysis. This is computationally expensive and is often omitted in relative binding free energy calculations.

    • Averaging:

      • The calculated binding free energies from all the snapshots are averaged to obtain the final MM/PBSA binding free energy.[8]

Visualizations

Signaling Pathways

The following diagrams illustrate signaling pathways where kinases, a common target for indazole derivatives, play a crucial role.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Rac_Cdc42 Rac/Cdc42 RTK->Rac_Cdc42 Integrin Integrin Integrin->Rac_Cdc42 GPCR GPCR GPCR->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK LIMK LIMK PAK1->LIMK Gene_Transcription Gene Transcription MEK_ERK->Gene_Transcription Cofilin Cofilin LIMK->Cofilin Cell_Motility Cell Motility & Cytoskeletal Reorganization Cofilin->Cell_Motility

Caption: A simplified signaling pathway involving p21-activated kinase 1 (PAK1).

GSK3B_Signaling_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3B GSK-3β Dsh->GSK3B Beta_Catenin β-catenin GSK3B->Beta_Catenin Degradation Degradation Beta_Catenin->Degradation Gene_Expression Gene Expression Beta_Catenin->Gene_Expression Insulin Insulin IR Insulin Receptor Insulin->IR Akt Akt IR->Akt Akt->GSK3B

Caption: The Wnt and Insulin signaling pathways converge on Glycogen Synthase Kinase 3β (GSK-3β).

Experimental and Computational Workflows

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound derivatives) DAAO_Assay DAAO Inhibition Assay Compound_Synthesis->DAAO_Assay ITC Isothermal Titration Calorimetry (ITC) Compound_Synthesis->ITC IC50 IC50 Determination DAAO_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Thermo_Data Thermodynamic Parameters (Kd, ΔH, ΔS) ITC->Thermo_Data Thermo_Data->SAR

Caption: A typical experimental workflow for characterizing this compound derivatives as DAAO inhibitors.

Computational_Workflow Protein_Prep Protein Preparation (DAAO) Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Preparation (this compound derivatives) Ligand_Prep->Docking Binding_Mode Binding Mode Prediction & Scoring Docking->Binding_Mode MD_Sim Molecular Dynamics Simulation Binding_Mode->MD_Sim MMPBSA MM/PBSA Calculation MD_Sim->MMPBSA Free_Energy Binding Free Energy Calculation MMPBSA->Free_Energy

Caption: A general workflow for the computational prediction of binding affinity.

References

Safety Operating Guide

Safe Disposal of 1H-Indazol-3-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 1H-Indazol-3-ol, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat when handling this compound.[1][2] All operations should be conducted in a well-ventilated area or within a chemical fume hood to avoid inhalation of dust or vapors.[1][3] Ensure that an eyewash station and safety shower are readily accessible.[1][4]

Spill Management: In the event of a spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.[3] Clean the affected area thoroughly.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[2] On-site treatment or disposal via standard trash or sewer systems is not recommended.[2]

  • Waste Identification and Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) or other applicable local regulations.[3]

  • Waste Segregation: Proper segregation of chemical waste is crucial.

    • Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, gloves, filter paper) in a designated and clearly labeled "Non-Halogenated Organic Waste" container.[1]

    • Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a compatible, labeled liquid waste container. Do not mix with incompatible waste streams.[5]

    • Contaminated Glassware: Rinse contaminated glassware with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate in the appropriate liquid waste container. After decontamination, the glassware can be washed according to standard laboratory procedures.[1]

  • Container Management:

    • Use containers that are chemically compatible with this compound. High-density polyethylene (HDPE) containers are often suitable for organic waste.[1]

    • Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5][6]

    • Attach a completed hazardous waste label to the container as soon as the first waste is added.[5]

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal facility. The preferred method of disposal is typically high-temperature incineration.[1] Never dispose of this compound down the drain or in regular trash. [1]

Summary of Safety and Disposal Information

The following table summarizes key information for the safe handling and disposal of indazole derivatives, which should be applied to this compound in the absence of specific data for the compound itself.

ParameterGuidelineSource
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat.[1][2]
Engineering Controls Use in a well-ventilated area or chemical fume hood.[1][3]
Waste Classification Treat as a potentially hazardous chemical waste.[2][3]
Solid Waste Container Labeled "Non-Halogenated Organic Waste".[1]
Container Material Chemically compatible (e.g., HDPE).[1]
Storage Tightly closed container in a cool, dry, well-ventilated area.[3][6]
Disposal Method Licensed hazardous waste disposal service (incineration).[1][2]
Prohibited Disposal Do not dispose of in sewer or regular trash.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste pure solid or contaminated solid? A->B C Is the waste a solution in a solvent? B->C Liquid D Place in a labeled 'Solid Non-Halogenated Organic Waste' container. B->D Solid E Place in a labeled 'Liquid Non-Halogenated Organic Waste' container. C->E F Is the container full? D->F E->F G Seal the container securely. F->G Yes H Store in a designated hazardous waste accumulation area. G->H I Arrange for pickup by a licensed waste disposal contractor. H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling 1H-Indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1H-Indazol-3-ol. The following procedures for personal protective equipment (PPE), handling, and disposal are based on safety data for structurally similar indazole compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting EN166 or ANSI Z87.1 standards. A face shield is recommended for tasks with a significant splash risk.Protects against splashes and airborne particles that could cause serious eye irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene), inspected before each use. Double-gloving is advised for extended contact.Prevents skin contact, as indazole derivatives can be irritating to the skin.[1][2][3]
Body Protection A long-sleeved laboratory coat, preferably disposable and fluid-resistant. For larger quantities or increased risk, a chemical-resistant apron is recommended.Minimizes skin exposure from spills and prevents contamination of personal clothing.[1][4]
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or if dust or aerosols are generated, a NIOSH-approved respirator is necessary.Indazole-containing compounds may cause respiratory tract irritation if inhaled.[1][2][5]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing risk and ensuring experimental integrity.

Preparation:

  • Designate a specific, well-ventilated work area, preferably a chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[1][5]

  • Assemble all necessary equipment, including glassware, reagents, and a chemical spill kit, before beginning work.

  • Don all required PPE as detailed in the table above.

Handling:

  • Avoid direct contact with the compound.

  • Minimize the generation of dust and aerosols.[2]

  • Keep the container tightly closed when not in use.[2][5]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][5]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is critical in the event of a spill or exposure.

Spill Response:

  • Evacuate the immediate area if necessary.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[2]

  • Clean the spill area with a suitable solvent, collecting all cleanup materials as hazardous waste.

  • Ensure adequate ventilation during cleanup.[2]

Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][5]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][5]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal MethodRationale
Unused or Excess Chemical Dispose of as hazardous chemical waste through a licensed disposal company. Do not dispose of down the drain or in general waste.[1][5]Prevents environmental release and complies with hazardous waste regulations.
Contaminated Labware (e.g., gloves, wipes) Place in a designated, sealed, and clearly labeled hazardous waste container.Prevents cross-contamination and ensures proper handling by waste management personnel.[1]
Empty Containers Triple rinse with a suitable solvent. Collect the rinsate for disposal as hazardous waste. Puncture the container to prevent reuse before disposal.[1]Ensures that residual chemical is properly managed and containers cannot be reused.

Visual Workflow Guides

The following diagrams illustrate the procedural flow for handling and emergency response.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Designate Work Area (Fume Hood) prep2 Verify Emergency Equipment Access prep1->prep2 prep3 Assemble Materials & Spill Kit prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Minimize Dust & Aerosol Generation prep4->handle1 handle2 Keep Container Tightly Closed handle1->handle2 handle3 Avoid Direct Contact handle2->handle3 handle4 Wash Hands After Handling handle3->handle4 disp1 Segregate as Hazardous Waste handle4->disp1 disp2 Use Labeled, Sealed Containers disp1->disp2 disp3 Arrange for Licensed Disposal disp2->disp3 EmergencySpillResponse spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe cleanup Clean Up Spill (Avoid Dust) ppe->cleanup collect Collect Waste in Labeled Container cleanup->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.